molecular formula C8H8N2O2 B1230370 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 72908-87-3

6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Cat. No.: B1230370
CAS No.: 72908-87-3
M. Wt: 164.16 g/mol
InChI Key: AAPGLCCSVSGLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a natural product found in Stylissa massa, Phakellia fusca, and Stylissa carteri with data available.

Properties

IUPAC Name

1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-6-2-4-10-8(12)7-5(6)1-3-9-7/h1,3,9H,2,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPGLCCSVSGLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223211
Record name Aldisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72908-87-3
Record name 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72908-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aldisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072908873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aldisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALDISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDF8482E6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure makes it an attractive scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications in drug discovery, particularly in the development of kinase inhibitors for oncology and agents targeting inflammatory and neurological disorders. While direct biological activity data for the core molecule is limited in publicly available literature, its utility as a synthetic intermediate is well-documented.

Chemical and Physical Properties

This compound is a white solid with a fused pyrrole and azepine ring system. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂O₂[1][2]
Molecular Weight 164.16 g/mol [1][2]
CAS Number 72908-87-3[1][2][3]
Appearance White solid[3]
Melting Point 280-282 °C[3]
Canonical SMILES C1CNC(=O)C2=C(C1=O)C=CN2[1]
Spectroscopic Data

The structural characterization of this compound has been confirmed through various spectroscopic methods.

SpectroscopyDataReference
IR (cm⁻¹) 3222, 2931, 1659, 1634[3]
¹H NMR (δ, ppm) 2.70 (2H, m), 3.35 (2H, m), 6.55 (1H, d, J = 2.7 Hz), 6.99 (1H, d, J = 2.7 Hz), 8.34 (1H, t, J = 4.7 Hz), 12.18 (1H, br s)[3]
¹³C NMR (δ, ppm) 36.9, 43.8, 109.9, 122.7, 123.9, 128.3, 162.6, 194.7[3]
LRMS (ES+) m/z 186.8 [M + Na]⁺[3]
HRMS (ES+) 165.0657 ([M + H]⁺, calculated value 165.0664 for C₈H₉N₂O₂)[3]

Synthesis Protocol

A general and effective method for the synthesis of this compound involves the cyclization of 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid using a mixture of phosphorus pentoxide and methanesulfonic acid.[3]

Materials and Reagents
  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (CH₃SO₃H)

  • 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice water

Experimental Procedure
  • Preparation of the Cyclizing Agent: Phosphorus pentoxide (2.02 g, 14.23 mmol) is dissolved in methanesulfonic acid (13 mL, 195.8 mmol). The mixture is heated to 80 °C and stirred until a homogeneous solution is formed.[3]

  • Cyclization Reaction: To the pre-heated solution, 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid (3.24 g, 17.78 mmol) is added. The reaction is stirred continuously at 80 °C.[3]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

  • Work-up: Upon completion, the reaction mixture is quenched with ice water. The aqueous mixture is then extracted several times with ethyl acetate.[3]

  • Purification: The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄) and then concentrated under reduced pressure to yield this compound as a white solid. The reported yield for this protocol is 54%.[3]

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification P2O5 Phosphorus Pentoxide Mix Dissolve P₂O₅ in MSA Heat to 80°C P2O5->Mix MSA Methanesulfonic Acid MSA->Mix PAA 3-[(1H-pyrrole-2-carbonyl)- amino]propanoic acid Add Add Propanoic Acid Derivative PAA->Add Mix->Add Stir Stir at 80°C Monitor by TLC Add->Stir Quench Quench with Ice Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 6,7-dihydropyrrolo[2,3-c]azepine- 4,8(1H,5H)-dione Concentrate->Product

Synthesis of this compound.

Biological Significance and Applications

While direct quantitative biological data for this compound is not extensively reported in peer-reviewed literature, its significance lies in its role as a versatile scaffold for the development of potent and selective therapeutic agents. It is frequently categorized as a "protein degrader building block," indicating its utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.[2]

Kinase Inhibitor Synthesis

The pyrrolo[2,3-c]azepine-4,8-dione core is a key structural motif in the design of various kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structure of this core allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

KinaseInhibition cluster_pathway Simplified Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor Kinase Inhibitor (Derived from Pyrroloazepinedione) Inhibitor->Kinase_Cascade Inhibition

General mechanism of kinase inhibition by derived compounds.
Anti-inflammatory and Neurological Applications

Derivatives of the pyrrolo-azepine scaffold have also been explored for their anti-inflammatory and neurological properties. The structural features of this compound make it a suitable starting point for the synthesis of compounds that can modulate inflammatory pathways or interact with targets in the central nervous system. One vendor has noted its potential for treating inflammatory diseases like psoriasis, though this is not substantiated by primary scientific literature for the core molecule itself.[1]

Conclusion

This compound is a chemically significant molecule with a well-defined synthesis and clear spectroscopic characterization. Its primary value in the current scientific landscape is as a foundational scaffold in medicinal chemistry and drug discovery. While the direct biological activity of this specific dione is not yet thoroughly documented in public research, its role as a precursor to potent kinase inhibitors and other bioactive compounds is evident. Future research may focus on elucidating the intrinsic biological properties of this core structure, which could open new avenues for its direct application in therapeutic development. For now, it remains a crucial tool for chemists and pharmacologists working to create the next generation of targeted therapies.

References

An In-Depth Technical Guide to 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic heteroaromatic scaffold, 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional shape and synthetic tractability have made it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of the core this compound molecule. Furthermore, it delves into the biological activities of its derivatives, with a particular focus on their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways. This document includes detailed experimental protocols and presents quantitative data in a clear, tabular format to facilitate research and development efforts in this promising area.

Core Structure and Chemical Identity

The foundational molecule, this compound, is a fused heterocyclic compound. Its structure consists of a pyrrole ring fused to an azepine ring, with two ketone functional groups.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
IUPAC Name This compound
CAS Number 72908-87-3[1][2]
Molecular Formula C₈H₈N₂O₂[1][2]
Molecular Weight 164.16 g/mol [1][2]
Canonical SMILES C1CNC(=O)C2=C(C1=O)C=CN2
InChI Key Not readily available

Physicochemical Properties

Understanding the physicochemical properties of the core scaffold is crucial for predicting its behavior in biological systems and for designing derivatives with improved drug-like characteristics.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 280-282 °CChemicalBook
286-288 °CMySkinRecipes
Appearance White solidChemicalBook
Solubility Information not readily available. Predicted to be sparingly soluble in water and soluble in organic solvents like DMSO and DMF.-
pKa Information not readily available.-
logP Information not readily available.-
Storage 2-8°CMySkinRecipes

Synthesis of the Core Scaffold

The synthesis of this compound has been reported via an intramolecular cyclization reaction.

Synthetic Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid product This compound reactant1->product Intramolecular Cyclization reagent1 Phosphorus pentoxide (P₂O₅) reagent2 Methanesulfonic acid (CH₃SO₃H)

Caption: Synthetic route to the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method described in the literature.

Materials:

  • 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (CH₃SO₃H)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Dissolve phosphorus pentoxide (1.0 eq) in methanesulfonic acid.

  • Heat the mixture to 80°C and stir until a homogeneous solution is formed.

  • Add 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid (1.25 eq) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain this compound as a white solid.

Biological Activity and Therapeutic Potential: PTP1B Inhibition

Derivatives of the this compound scaffold have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes, obesity, and cancer.

PTP1B Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects.

PTP1B_Signaling_Pathway cluster_upstream Upstream cluster_core Core Signaling cluster_downstream Downstream Effects cluster_regulation Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS PTP1B PTP1B pIRS Phosphorylated IRS (p-IRS) IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation Pyrroloazepine Pyrrolo[2,3-c]azepine Derivatives Pyrroloazepine->PTP1B Inhibition

Caption: The role of PTP1B in the insulin signaling pathway and its inhibition.

Quantitative Biological Data

A study by Xie et al. (2011) reported the synthesis and in vitro evaluation of a series of pyrrolo[2,3-c]azepine derivatives as PTP1B inhibitors. The results highlighted that derivatives bearing a biphenyl moiety exhibited significant inhibitory potency.

Table 3: In Vitro PTP1B Inhibitory Activity of Selected Pyrrolo[2,3-c]azepine Derivatives

Compound IDR Group ModificationIC₅₀ (µM) against PTP1B
29 Biphenyl derivative16.36[3]
35 Biphenyl derivative14.93[3]
36 Biphenyl derivative13.92[3]

Note: The specific structures of compounds 29, 35, and 36 are detailed in the original publication by Xie et al., Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4306-9.

Structure-Activity Relationship (SAR) Workflow

The development of potent PTP1B inhibitors from the this compound scaffold follows a logical progression of synthesis and biological evaluation.

SAR_Workflow Start This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In Vitro PTP1B Inhibition Assay Synthesis->Screening Data IC₅₀ Determination Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization SAR->Optimization

Caption: A workflow for the development of PTP1B inhibitors.

Experimental Protocols for Biological Assays

In Vitro PTP1B Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against PTP1B using a colorimetric substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • In a 96-well plate, add the assay buffer, the test compound solution, and the PTP1B enzyme solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Safety and Handling

The this compound and its derivatives are intended for research purposes only. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The demonstrated activity of its derivatives as PTP1B inhibitors highlights its potential in the development of treatments for metabolic diseases. Future research should focus on expanding the structure-activity relationship studies to improve potency and selectivity, as well as on evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds in in vivo models. The versatility of this scaffold suggests that its derivatives may also find applications in targeting other kinases and enzymes relevant to various disease areas.

References

The Rising Therapeutic Potential of Pyrrolo[2,3-c]azepines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning field of pyrrolo[2,3-c]azepine derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document focuses on the anticancer and enzyme-inhibitory properties of this heterocyclic scaffold, presenting quantitative data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Pyrrolo[2,3-c]azepines are a class of nitrogen-containing heterocyclic compounds that have emerged as a promising scaffold in medicinal chemistry. This guide synthesizes current research on their biological activities, with a particular focus on their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and, for the closely related pyrrolo[1,2-a]azepine isomers, as anticancer agents targeting Cyclin-Dependent Kinase 2 (CDK2). We present a compilation of in vitro efficacy data, detailed experimental protocols for key biological assays, and diagrams of the relevant signaling pathways to provide a thorough resource for researchers in the field.

Biological Activities of Pyrrolo[2,3-c]azepine Derivatives

The pyrrolo[2,3-c]azepine core has been identified as a privileged structure for targeting various enzymes and cellular pathways. The primary biological activities explored to date include PTP1B inhibition and, in related isomers, anticancer effects.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A series of pyrrolo[2,3-c]azepine derivatives have been synthesized and evaluated as inhibitors of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. The inhibitory activity of these compounds is summarized in the table below.

Table 1: PTP1B Inhibitory Activity of Pyrrolo[2,3-c]azepine Derivatives [1]

Compound IDModificationsIC50 (µM)
29 Biphenyl moiety16.36
35 Biphenyl moiety14.93
36 Biphenyl moiety13.92

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2011.[1]

Anticancer Activity of Related Pyrrolo[1,2-a]azepine Derivatives

While extensive anticancer data for the specific pyrrolo[2,3-c]azepine core is still emerging, a novel series of the isomeric pyrrolo[1,2-a]azepine derivatives has demonstrated potent anticancer activity against a panel of human cancer cell lines.[2] These compounds were evaluated for their ability to inhibit cell proliferation using the sulforhodamine-B (SRB) assay.[2]

Table 2: Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives (IC50 in nM) [2]

Compound IDHepG2 (Liver)MCF7 (Breast)HCT116 (Colon)
3 444.225.1
5b 25.310.733.8
6 1.628.421.1
7 20.735.145.4
Doxorubicin10.8--

Data sourced from Archiv der Pharmazie, 2014.[2]

Furthermore, molecular docking studies suggest that these compounds may exert their anticancer effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2]

Key Signaling Pathways

To understand the mechanism of action of pyrrolo[2,3-c]azepine and its related derivatives, it is crucial to visualize the signaling pathways they modulate.

PTP1B Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS). Inhibition of PTP1B enhances insulin sensitivity.

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor Pyrrolo[2,3-c]azepine Derivative Inhibitor->PTP1B inhibits

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.

CDK2 Signaling Pathway in the Cell Cycle

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its inhibition leads to cell cycle arrest and is a target for cancer therapy.

CDK2_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Inhibitor Pyrrolo[1,2-a]azepine Derivative Inhibitor->CyclinE_CDK2 inhibits

Caption: Role of CDK2 in the G1/S transition of the cell cycle.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activity of pyrrolo[2,3-c]azepine and related derivatives.

Synthesis of Pyrrolo[2,3-c]azepine and Pyrrolo[1,2-a]azepine Derivatives

The synthesis of these scaffolds can be achieved through various organic chemistry routes. A general approach often involves multi-step reactions starting from commercially available pyrrole derivatives. For instance, the synthesis of pyrrolo[1,2-a]azepines can be accomplished via tandem reactions of alkynones with pyrrole derivatives.[3] A detailed synthetic scheme for a specific series of pyrrolo[1,2-a]azepine derivatives with anticancer activity has been reported.[2]

PTP1B Inhibition Assay (p-Nitrophenyl Phosphate Method)

This colorimetric assay measures the enzymatic activity of PTP1B by quantifying the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which absorbs light at 405 nm.[4]

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[5]

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Test compounds (pyrrolo[2,3-c]azepine derivatives) dissolved in DMSO

  • Stop Solution: 1 M NaOH[5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • To the wells of a 96-well plate, add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL).

  • Add 10 µL of the diluted test compounds or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding 20 µL of pNPP solution (e.g., 2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Complete cell culture medium

  • Test compounds (pyrrolo[1,2-a]azepine derivatives)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 hours).

  • Fix the cells by gently adding cold TCA (10% w/v) and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and air dry.

  • Stain the cells with 0.4% (w/v) SRB solution for 10 minutes at room temperature.

  • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

In Vitro CDK2 Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by CDK2.[6]

Materials:

  • Recombinant human CDK2/Cyclin A or E complex

  • Substrate (e.g., Histone H1)

  • [γ-³²P]ATP

  • Kinase assay buffer

  • Test compounds

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a reaction tube, combine the CDK2/Cyclin complex, substrate, and test compound.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The pyrrolo[2,3-c]azepine scaffold and its isomers represent a promising area for the discovery of novel therapeutic agents. The data presented in this guide highlight their potential as PTP1B inhibitors for metabolic diseases and as anticancer agents, possibly through the inhibition of CDK2. The provided experimental protocols serve as a valuable resource for researchers aiming to further investigate the biological activities of this class of compounds.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. In vivo studies are also warranted to evaluate the efficacy and pharmacokinetic properties of the most promising compounds. Furthermore, exploring other potential biological targets for this versatile scaffold could unveil new therapeutic applications.

This technical guide provides a solid foundation for the continued exploration of pyrrolo[2,3-c]azepine derivatives as a source of novel drug candidates. The scientific community is encouraged to build upon this knowledge to unlock the full therapeutic potential of this exciting class of molecules.

References

The Ascendancy of Pyrrolo[2,3-c]azepines: A Technical Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrrolo[2,3-c]azepine scaffold, a unique fused heterocyclic system, is emerging as a privileged structure in medicinal chemistry. Its distinctive three-dimensional architecture and versatile synthetic handles have positioned it as a promising framework for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and burgeoning biological significance of novel pyrrolo[2,3-c]azepine compounds. We will delve into the strategic considerations behind their synthesis, robust analytical methodologies for their characterization, and explore their potential to address a range of therapeutic targets, from metabolic disorders to oncology. This document is designed to be a practical and insightful resource, fostering innovation in the exploration of this exciting chemical space.

The Pyrrolo[2,3-c]azepine Core: A Scaffold of Untapped Potential

The fusion of a pyrrole ring with an azepine ring gives rise to a variety of isomers, each with distinct electronic and conformational properties. The pyrrolo[2,3-c]azepine system, in particular, presents a compelling scaffold for drug design. The pyrrole moiety, a common feature in many biologically active natural products and synthetic drugs, offers sites for hydrogen bonding and pi-stacking interactions. The seven-membered azepine ring provides a flexible yet constrained conformation, allowing for the precise positioning of substituents to interact with biological targets. This combination of features makes the pyrrolo[2,3-c]azepine core a fertile ground for the discovery of new chemical entities with tailored pharmacological profiles.

Our exploration will focus on the synthesis of the pyrrolo[2,3-c]azepine core and its derivatives, their detailed characterization, and their evaluation against key biological targets, underscoring the potential of this scaffold in modern drug discovery.

Strategic Synthesis of the Pyrrolo[2,3-c]azepine Nucleus

The construction of the pyrrolo[2,3-c]azepine ring system requires a strategic approach to ensure efficiency and control over substitution patterns. A key methodology involves a multi-step sequence starting from readily available starting materials.

Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives

A robust and frequently employed route to a key intermediate, the pyrrolo[2,3-c]azepine-4,8-dione, is outlined below. This dione serves as a versatile precursor for a wide array of further functionalized derivatives.[1]

Experimental Protocol: Synthesis of 1-Substituted-6,7-dihydro-1H-pyrrolo[2,3-c]azepine-4,8-diones

This protocol describes a three-step synthesis to yield the title compounds.

Step 1: Synthesis of Methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate

  • To a solution of 1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

  • Add a base, for instance, triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Introduce methyl 3-aminopropionate hydrochloride to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate.

Step 2: N-Alkylation of the Pyrrole Ring

  • To a solution of methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate in an appropriate polar aprotic solvent like N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • After the evolution of hydrogen gas ceases, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the N-alkylated product.

Step 3: Hydrolysis and Cyclization to the Pyrrolo[2,3-c]azepine-4,8-dione

  • Hydrolyze the methyl ester of the N-alkylated product using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran (THF) and water.

  • Stir at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the resulting carboxylic acid.

  • Extract the acid into an organic solvent, dry the organic layer, and concentrate to obtain the crude 3-(1-alkyl-1H-pyrrole-2-carbonyl)propionic acid.[1]

  • For the cyclization, treat the crude acid with a mixture of polyphosphoric acid (PPA) and phosphorus pentoxide (P2O5).[1]

  • Heat the mixture at an elevated temperature (e.g., 100-120 °C) for 1-3 hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the cyclized product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain the desired 1-substituted-6,7-dihydro-1H-pyrrolo[2,3-c]azepine-4,8-dione.[1]

Causality Behind Experimental Choices:

  • The use of coupling agents like DCC or HATU in Step 1 is crucial for activating the carboxylic acid, facilitating the amide bond formation under mild conditions.

  • The choice of a strong, non-nucleophilic base like NaH in Step 2 is essential for the deprotonation of the pyrrole nitrogen without competing in the subsequent alkylation reaction.

  • The final cyclization step (Step 3) employs a powerful dehydrating agent mixture (PPA/P2O5) to drive the intramolecular Friedel-Crafts acylation, forming the seven-membered azepine ring.

Visualizing the Synthetic Workflow:

Synthesis_Workflow A 1H-Pyrrole-2-carboxylic Acid B Amide Coupling A->B Methyl 3-aminopropionate, Coupling Agent C Methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate B->C D N-Alkylation C->D Alkyl Halide, Base E N-Alkyl Intermediate D->E F Ester Hydrolysis E->F Base (e.g., LiOH) G Carboxylic Acid F->G H Intramolecular Cyclization G->H PPA, P2O5 I Pyrrolo[2,3-c]azepine-4,8-dione H->I

Caption: Synthetic workflow for pyrrolo[2,3-c]azepine-4,8-diones.

Comprehensive Characterization of Pyrrolo[2,3-c]azepine Derivatives

Unambiguous structural elucidation is paramount in the discovery of novel compounds. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized pyrrolo[2,3-c]azepine derivatives.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides crucial information about the electronic environment and connectivity of protons. For instance, in 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, a related scaffold, the signals of the saturated pyrrole ring protons are observed between 2.75–4.57 ppm.[2] The chemical shifts of the aromatic protons on the pyrrole and any aryl substituents are indicative of their substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. In N-acylhydrazone derivatives of a pyrrolo[3,4-d]pyridazinone, the carbonyl carbons of the dione moiety show distinct resonances.[3] For the pyrrolo[2,3-c]azepine-4,8-dione, the two carbonyl carbons in the azepine ring would be expected to appear in the downfield region of the spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. Fragmentation patterns observed in the MS/MS spectra can provide further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For the pyrrolo[2,3-c]azepine-4,8-dione, strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations would be prominent in the region of 1650-1750 cm⁻¹.

Biological Activities and Therapeutic Potential

The pyrrolo[2,3-c]azepine scaffold has demonstrated promising activity against a variety of biological targets, highlighting its potential for the development of new therapeutic agents.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A series of pyrrolo[2,3-c]azepine derivatives have been identified as a new class of inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity.

  • Mechanism of Action: These compounds are believed to bind to the active site of PTP1B, preventing the dephosphorylation of its substrates, thereby enhancing insulin sensitivity.

  • Structure-Activity Relationship (SAR): Studies have shown that the presence of a biphenyl moiety on the pyrrolo[2,3-c]azepine scaffold significantly influences the inhibitory potency.[4] Specifically, certain derivatives have exhibited IC₅₀ values in the low micromolar range.[4]

Table 1: PTP1B Inhibitory Activity of Selected Pyrrolo[2,3-c]azepine Derivatives [4]

CompoundR GroupIC₅₀ (µM)
29 4-Biphenyl16.36
35 3-Biphenyl14.93
36 2-Biphenyl13.92
α-Glucosidase Inhibition

Pyrrolo[2,3-c]azepine-4,8-dione derivatives have also been investigated for their α-glucosidase inhibitory activity.[1] α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and lower postprandial blood glucose levels, a therapeutic strategy for managing type 2 diabetes.

Potential as Kinase Inhibitors

The pyrrolo-pyrimidine scaffold, which shares structural similarities with the pyrrolo moiety of the target compounds, is a well-established core for kinase inhibitors.[5] This suggests that pyrrolo[2,3-c]azepine derivatives could also be designed to target various kinases involved in cancer and inflammatory diseases. For example, related fused 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives have shown potent activity against EGFR and CDK2.[6][7]

Visualizing the Therapeutic Targets:

Biological_Targets Core Pyrrolo[2,3-c]azepine Scaffold PTP1B PTP1B Inhibition Core->PTP1B Targets AlphaGlucosidase α-Glucosidase Inhibition Core->AlphaGlucosidase Targets Kinase Kinase Inhibition (Potential) Core->Kinase Potential Targets Diabetes Type 2 Diabetes PTP1B->Diabetes Obesity Obesity PTP1B->Obesity AlphaGlucosidase->Diabetes Cancer Cancer Kinase->Cancer Inflammation Inflammation Kinase->Inflammation

Caption: Therapeutic targets of pyrrolo[2,3-c]azepine derivatives.

Future Perspectives and Conclusion

The exploration of novel pyrrolo[2,3-c]azepine compounds is still in its early stages, yet the initial findings are highly encouraging. The synthetic accessibility of this scaffold, coupled with its demonstrated biological activities, makes it a compelling area for further investigation.

Future research efforts should focus on:

  • Expansion of the Chemical Space: The development of new synthetic methodologies to introduce greater diversity into the pyrrolo[2,3-c]azepine core.

  • Elucidation of Mechanisms of Action: In-depth biological studies to understand the precise molecular interactions and downstream signaling effects of these compounds.

  • Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

In-Depth Technical Guide: 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione (CAS 72908-87-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic organic compound with a fused pyrrole and azepine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its structural rigidity and synthetic tractability make it a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its applications in drug discovery. The compound is noted for its potential as an intermediate in the synthesis of kinase inhibitors and its classification as a protein degrader building block, suggesting its utility in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 72908-87-3[1]
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Melting Point 280-282 °C[2]
Appearance White solid[2]
SMILES C1CNC(=O)C2=C(C1=O)C=CN2[1]

Synthesis and Characterization

A general method for the synthesis of this compound involves the intramolecular cyclization of 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid.[2]

Experimental Protocol: Synthesis

Materials:

  • 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (CH₃SO₃H)

  • Ethyl acetate

  • Ice water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, dissolve phosphorus pentoxide (2.02 g, 14.23 mmol) in methanesulfonic acid (13 mL, 195.8 mmol).

  • Heat the mixture to 80 °C and stir until a homogeneous solution is formed.

  • To this solution, add 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid (3.24 g, 17.78 mmol).

  • Continue stirring the reaction at 80 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully quench the reaction mixture by pouring it into ice water.

  • Extract the aqueous mixture several times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield this compound as a white solid (1.58 g, 54% yield).[2]

Characterization Data

The synthesized compound can be characterized using various spectroscopic techniques.

TechniqueDataReference
IR (cm⁻¹) 3222, 2931, 1659, 1634[2]
¹H NMR (δ, ppm) 2.70 (2H, m), 3.35 (2H, m), 6.55 (1H, d, J = 2.7 Hz), 6.99 (1H, d, J = 2.7 Hz), 8.34 (1H, t, J = 4.7 Hz), 12.18 (1H, br s)[2]
¹³C NMR (δ, ppm) 36.9, 43.8, 109.9, 122.7, 123.9, 128.3, 162.6, 194.7[2]
LRMS (ES+) m/z 186.8 [M + Na]⁺[2]
HRMS (ES+) 165.0657 ([M + H]⁺, calculated value 165.0664 for C₈H₉N₂O₂)[2]

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited in publicly available literature, its derivatives have shown promising activities, suggesting potential therapeutic applications for the core scaffold.

Anticancer Activity

Derivatives of the closely related pyrrolo[1,2-a]azepine have demonstrated potent anticancer activity against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116), with IC₅₀ values in the nanomolar range. Docking studies of these derivatives suggest that they may act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).

Potential Mechanism of Action: CDK2 Inhibition

CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrroloazepine scaffold can be envisioned to bind to the ATP-binding pocket of CDK2, thereby blocking its kinase activity.

Caption: Potential mechanism of anticancer activity via CDK2 inhibition.

Anti-inflammatory Activity

Some dibenz[c,e]azepine-5,7(6H)dione derivatives have been shown to possess anti-inflammatory properties. This suggests that the broader azepinedione scaffold may have applications in treating inflammatory conditions.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Derivatives of pyrrolo[2,3-c]azepine have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin and leptin signaling pathways. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.

Potential Mechanism of Action: PTP1B Inhibition

By inhibiting PTP1B, these compounds can enhance insulin signaling, leading to improved glucose uptake and metabolism.

Caption: Potential mechanism of action via PTP1B inhibition.

Application in Drug Discovery: Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block". This suggests its utility in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.

A PROTAC consists of three components: a ligand that binds to the target protein (warhead), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This compound could potentially be functionalized to serve as a warhead or as a scaffold to which a warhead and an E3 ligase ligand are attached.

PROTAC_Workflow cluster_components PROTAC Components cluster_cellular_machinery Cellular Machinery cluster_process Degradation Process Warhead Warhead (Binds Target Protein) PROTAC PROTAC Molecule Warhead->PROTAC Linker Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation TernaryComplex->Ubiquitination Proximity-induced Ubiquitination->Degradation

References

Unveiling the Core Mechanism: A Technical Guide to 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for the heterocyclic compound 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione. While direct comprehensive studies on the parent compound are limited, a significant body of evidence points towards the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) as a primary mechanism for its derivatives. This document consolidates the available data on the biological activity of the pyrrolo[2,3-c]azepine scaffold, details the implicated signaling pathways, and provides comprehensive experimental protocols for in vitro assessment.

Introduction

This compound (CAS: 72908-87-3, Formula: C₈H₈N₂O₂) is a structurally intriguing heterocyclic compound.[1] Its pyrrolo-azepine core has emerged as a promising scaffold in medicinal chemistry. Research into its derivatives has revealed potent biological activities, suggesting therapeutic potential in metabolic diseases and oncology. This guide focuses on the most strongly supported mechanism of action: the inhibition of PTP1B, a key negative regulator of insulin and leptin signaling pathways.

Core Mechanism of Action: PTP1B Inhibition

The primary mechanism of action for the this compound scaffold is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical enzyme that dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), attenuating insulin signaling. Its inhibition is a well-validated strategy for the treatment of type 2 diabetes and obesity.

A key study on a series of pyrrolo[2,3-c]azepine derivatives demonstrated their potent inhibitory activity against PTP1B in vitro.[2] While this study did not report the IC₅₀ for the parent this compound, it established the importance of the core scaffold for this biological activity. The potency of these inhibitors was significantly influenced by substitutions on the pyrrolo[2,3-c]azepine core, particularly with biphenyl moieties.[2]

PTP1B Signaling Pathway

PTP1B plays a crucial role in the negative regulation of the insulin signaling cascade. The binding of insulin to its receptor triggers autophosphorylation of the receptor, initiating a downstream signaling cascade that ultimately leads to glucose uptake. PTP1B counteracts this by dephosphorylating the activated insulin receptor, thus dampening the signal. Inhibition of PTP1B by compounds such as this compound or its derivatives would be expected to enhance and prolong insulin signaling.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Inhibitor 6,7-dihydropyrrolo [2,3-c]azepine-4,8 (1H,5H)-dione Inhibitor->PTP1B inhibits

PTP1B Signaling Pathway and Inhibition.

Quantitative Data

Compound IDR GroupIC₅₀ (µM) for PTP1B
29 4-Biphenyl16.36
35 3-Biphenyl14.93
36 2-Biphenyl13.92

Table 1: In vitro PTP1B inhibitory activity of selected pyrrolo[2,3-c]azepine derivatives.

Other Potential Biological Activities

While PTP1B inhibition is the most substantiated mechanism, other biological activities for this compound have been suggested, although with less detailed evidence. These include roles as a growth factor for cancer cells and possessing anti-inflammatory properties, potentially for treating conditions like psoriasis.[1] Further research is required to validate and elucidate the mechanisms behind these potential activities.

Experimental Protocols

The following section details a standard in vitro experimental protocol for assessing the inhibitory activity of compounds against PTP1B. This protocol is based on commonly used methods in the field.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This assay quantifies PTP1B activity by measuring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP).

5.1.1. Materials and Reagents

  • Human Recombinant PTP1B (catalytic domain)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)

  • Test Compound (this compound)

  • Positive Control Inhibitor (e.g., Suramin)

  • 96-well microplate

  • Microplate reader

5.1.2. Experimental Workflow

PTP1B_Assay_Workflow A Prepare serial dilutions of test compound and controls in DMSO. B Add 10 µL of diluted compound/control to respective wells of a 96-well plate. A->B C Add 80 µL of PTP1B enzyme solution (e.g., 50 ng/well) in assay buffer to each well. B->C D Pre-incubate the plate at 37°C for 15 minutes. C->D E Initiate the reaction by adding 10 µL of pNPP substrate solution (e.g., 2 mM) to each well. D->E F Incubate the plate at 37°C for 30 minutes. E->F G Terminate the reaction by adding 10 µL of 1 M NaOH. F->G H Measure absorbance at 405 nm using a microplate reader. G->H I Calculate % inhibition and determine IC₅₀ value. H->I

Workflow for the in vitro PTP1B inhibition assay.

5.1.3. Data Analysis

The percentage of PTP1B inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available scientific evidence strongly suggests that the core mechanism of action for the this compound scaffold is the inhibition of PTP1B. This positions the compound and its derivatives as promising candidates for the development of therapeutics for type 2 diabetes, obesity, and potentially other conditions where PTP1B is implicated. Further studies are warranted to determine the specific inhibitory potency of the parent compound and to explore its other potential biological activities in greater detail. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working with this class of compounds.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Pyrrolo[2,3-c]azepines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the promising therapeutic targets of the pyrrolo[2,3-c]azepine scaffold. This heterocyclic compound class has demonstrated a diverse range of biological activities, positioning it as a valuable starting point for the development of novel therapeutics against a variety of diseases, including cancer, metabolic disorders, and cardiovascular conditions. This document outlines the key molecular targets, summarizes quantitative biological data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways.

Core Therapeutic Targets and Biological Activity

Pyrrolo[2,3-c]azepines and their related isomers have been identified as modulators of several key proteins implicated in disease pathogenesis. The primary targets identified to date include Protein Tyrosine Phosphatase 1B (PTP1B), Cyclin-Dependent Kinase 2 (CDK2), α1-adrenergic receptors, and serotonin 2 (5-HT2) receptors.

Table 1: Quantitative Analysis of Pyrrolo[2,3-c]azepine Derivatives as PTP1B Inhibitors
Compound IDModificationIC50 (µM)Reference
29 Biphenyl moiety16.36[1]
35 Biphenyl moiety14.93[1]
36 Biphenyl moiety13.92[1]
Table 2: Quantitative Analysis of Pyrrolo[1,2-a]azepine Derivatives as CDK2 Inhibitors and Anticancer Agents
Compound IDCell LineIC50 (nM)TargetReference
3 HepG24CDK2 (putative)[2]
3 MCF744.2CDK2 (putative)[2]
3 HCT11635.1CDK2 (putative)[2]
5b MCF710.7CDK2 (putative)[2]
6 HepG21.6CDK2 (putative)[2]
6 HCT11621.1CDK2 (putative)[2]
7 HepG220.7CDK2 (putative)[2]
7 MCF745.4CDK2 (putative)[2]
7 HCT11633.8CDK2 (putative)[2]

Note: While these compounds are pyrrolo[1,2-a]azepines, their activity against CDK2 suggests a potential avenue of investigation for the pyrrolo[2,3-c]azepine scaffold.

Key Signaling Pathways

Understanding the signaling pathways in which the therapeutic targets are involved is crucial for elucidating the mechanism of action of pyrrolo[2,3-c]azepine derivatives and for predicting their potential physiological effects.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LR Leptin Receptor (LR) Leptin->LR IRS IRS Proteins IR->IRS JAK2 JAK2 LR->JAK2 PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 STAT3 STAT3 JAK2->STAT3 Gene_Transcription Gene Transcription (Appetite Regulation) STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR PTP1B->JAK2 Pyrrolo_azepine Pyrrolo[2,3-c]azepine Inhibitor Pyrrolo_azepine->PTP1B

PTP1B Signaling in Metabolism

Alpha1_Adrenergic_Signaling_Pathway Norepinephrine Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Gq_11 Gq/11 Alpha1_AR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction Pyrrolo_azepine Pyrrolo[2,3-c]azepine Antagonist Pyrrolo_azepine->Alpha1_AR

α1-Adrenergic Receptor Signaling

SHT2_Signaling_Pathway Serotonin Serotonin (5-HT) SHT2_R 5-HT2 Receptor Serotonin->SHT2_R Gq_11 Gq/11 SHT2_R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response Pyrrolo_azepine Pyrrolo[2,3-c]azepine Antagonist Pyrrolo_azepine->SHT2_R

5-HT2 Receptor Signaling

CDK2_Signaling_Pathway Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) CDK2->S_Phase_Entry p21_p27 p21/p27 p21_p27->CDK2 Pyrrolo_azepine Pyrrolo[1,2-a]azepine Inhibitor Pyrrolo_azepine->CDK2

CDK2 in Cell Cycle Regulation

Experimental Protocols

Detailed methodologies are provided below for the key assays cited in this guide to facilitate the replication and validation of the findings.

Protocol 1: In Vitro PTP1B Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of pyrrolo[2,3-c]azepine derivatives against human recombinant PTP1B.[3][4][5][6][7]

  • Materials and Reagents:

    • Human Recombinant PTP1B (catalytic domain)

    • Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.

    • Substrate: p-Nitrophenyl Phosphate (pNPP)

    • Test Compounds (pyrrolo[2,3-c]azepine derivatives) dissolved in DMSO

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • In a 96-well plate, add 25 µL of the test compound solution to each well. Include a positive control (known PTP1B inhibitor) and a negative control (assay buffer with DMSO).

    • Add 50 µL of a PTP1B enzyme solution (e.g., 50 ng/reaction) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of pNPP solution (final concentration at or near the Km, e.g., 1 mM) to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of pyrrolo[2,3-c]azepine derivatives for α1-adrenergic receptors.[8][9][10][11][12]

  • Materials and Reagents:

    • Cell membranes prepared from a cell line or tissue expressing α1-adrenergic receptors.

    • Radioligand: [³H]-Prazosin (for α1 receptors).

    • Unlabeled Ligand (for non-specific binding): Phentolamine or unlabeled prazosin.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test Compounds (pyrrolo[2,3-c]azepine derivatives) dissolved in assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail.

    • Cell harvester and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add 50 µL of the test compound solution, 50 µL of [³H]-Prazosin (at a concentration near its Kd), and 150 µL of the cell membrane suspension (3-20 µg protein for cells or 50-120 µg for tissue).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of an unlabeled ligand.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the Ki values for the test compounds from the IC50 values using the Cheng-Prusoff equation.

Protocol 3: Functional Assay for 5-HT2A Receptor Antagonism

This protocol describes a cell-based calcium flux assay to measure the antagonist activity of pyrrolo[2,3-c]azepine derivatives at the 5-HT2A receptor.[13][14][15][16]

  • Materials and Reagents:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist: Serotonin (5-HT).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test Compounds (pyrrolo[2,3-c]azepine derivatives).

    • Fluorescence plate reader with an integrated liquid handler.

  • Procedure:

    • Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the diluted test compounds to the cell plate and incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.

    • Measure the change in fluorescence over time.

    • The inhibitory effect of the test compounds is determined by the reduction in the serotonin-induced calcium response. Calculate IC50 values from the dose-response curves.

Protocol 4: In Vitro CDK2/Cyclin A2 Kinase Assay

This protocol details a luminescence-based kinase assay to determine the inhibitory activity of pyrrolo[1,2-a]azepine derivatives against CDK2/Cyclin A2.[17][18][19][20][21]

  • Materials and Reagents:

    • Recombinant human CDK2/Cyclin A2 enzyme.

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.

    • Substrate (e.g., Histone H1 or a specific peptide substrate).

    • ATP.

    • Test Compounds (pyrrolo[1,2-a]azepine derivatives) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • 384-well low volume plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add 1 µL of the test compound solution or 5% DMSO (control).

    • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

    • Add 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely correlated with kinase activity. Calculate the percent inhibition and determine the IC50 values.

Protocol 5: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol describes a method for assessing the in vitro anticancer activity of pyrrolo[1,2-a]azepine derivatives by measuring cell density.[22][23][24][25][26]

  • Materials and Reagents:

    • Human cancer cell lines (e.g., HepG2, MCF7, HCT116).

    • Complete cell culture medium.

    • Test Compounds (pyrrolo[1,2-a]azepine derivatives).

    • Trichloroacetic acid (TCA), 10% (w/v).

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

    • Acetic acid, 1% (v/v).

    • Tris base solution, 10 mM.

    • 96-well microtiter plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Terminate the experiment by gently adding 50-100 µL of cold 10% TCA to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells by adding 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye by adding 100-200 µL of 10 mM Tris base solution to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

    • The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition and determine the IC50 values.

Conclusion

The pyrrolo[2,3-c]azepine scaffold represents a versatile platform for the design and development of novel therapeutic agents. The identified targets—PTP1B, CDK2, α1-adrenergic receptors, and 5-HT2 receptors—are implicated in a wide range of pathologies, highlighting the broad therapeutic potential of this compound class. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and unlock the full therapeutic potential of pyrrolo[2,3-c]azepine derivatives. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them towards clinical development.

References

A Comprehensive Technical Review of Pyrrolo[2,3-c]azepine-4,8-diones: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-c]azepine-4,8-dione core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its potential as a modulator of key biological targets. This technical guide provides an in-depth review of the synthesis, biological evaluation, and known structure-activity relationships of this compound class, with a focus on its inhibitory activities against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Synthesis of the Pyrrolo[2,3-c]azepine-4,8-dione Core

The fundamental synthesis of the 6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione scaffold is achieved through a multi-step process. A general synthetic pathway involves the initial preparation of 3-(1H-pyrrole-2-carbonyl)propionic acid intermediates, which are subsequently cyclized to form the bicyclic dione system.

A representative synthetic protocol is as follows:

Step 1: Synthesis of 3-(1H-pyrrole-2-carbonyl)propionic acids These intermediates can be synthesized by the alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate with various alkyl halides, followed by hydrolysis of the resulting ester. This method allows for the introduction of diversity at specific positions of the pyrrole ring. The yields for this step are typically in the range of 84.7% to 91.2%.[1]

Step 2: Cyclization to form Pyrrolo[2,3-c]azepine-4,8-diones The prepared 3-(1H-pyrrole-2-carbonyl)propionic acids undergo intramolecular cyclization in the presence of a dehydrating agent, such as a mixture of polyphosphoric acid and diphosphorus pentoxide. This reaction proceeds to yield the desired pyrrolo[2,3-c]azepine-4,8-dione core structure. The yields for this cyclization step typically range from 69.1% to 77.2%.[1] The overall yields for the three-step synthesis are reported to be between 61.8% and 69.1%.[1]

A general workflow for the synthesis is depicted below:

Synthesis_Workflow Start Methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate Alkylation Alkylation Start->Alkylation Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation Intermediate_Ester Methyl 3-(N-alkyl-1H-pyrrole-2-carbonyl)aminopropionate Alkylation->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Propionic_Acid 3-(1H-pyrrole-2-carbonyl)propionic acid derivative Hydrolysis->Propionic_Acid Cyclization Cyclization (PPA, P2O5) Propionic_Acid->Cyclization Final_Product Pyrrolo[2,3-c]azepine-4,8-dione Cyclization->Final_Product

General Synthetic Workflow for Pyrrolo[2,3-c]azepine-4,8-diones.

Biological Activity and Quantitative Data

Derivatives of the pyrrolo[2,3-c]azepine-4,8-dione core have been investigated for their inhibitory activity against key enzymes implicated in metabolic disorders.

α-Glucosidase Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A series of pyrrolo[2,3-c]azepine derivatives have been designed and synthesized as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.

Structure-activity relationship (SAR) studies have revealed that the introduction of a biphenyl moiety significantly influences the inhibitory potency of these compounds. The following table summarizes the in vitro inhibitory activity of key biphenyl-substituted pyrrolo[2,3-c]azepine derivatives against human recombinant PTP1B.

Compound IDStructureIC50 (µM)
29 Biphenyl-substituted pyrrolo[2,3-c]azepine16.36
35 Biphenyl-substituted pyrrolo[2,3-c]azepine14.93
36 Biphenyl-substituted pyrrolo[2,3-c]azepine13.92

Data sourced from Xie et al., Bioorg Med Chem Lett. 2011 Jul 15;21(14):4306-9.

Experimental Protocols

General Protocol for α-Glucosidase Inhibition Assay

The following is a general protocol for determining the α-glucosidase inhibitory activity of test compounds, based on commonly used methods.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

    • 96-well microplate reader

  • Assay Procedure:

    • A solution of the α-glucosidase enzyme (e.g., 1 U/mL) is prepared in the phosphate buffer.

    • The test compound solution is added to the wells of a 96-well plate at various concentrations.

    • The enzyme solution is then added to the wells containing the test compound and incubated for a specific period (e.g., 20 minutes) at 37 °C.

    • The reaction is initiated by the addition of the pNPG substrate solution.

    • The reaction mixture is incubated for another set period (e.g., 30 minutes) at 37 °C.

    • The reaction is terminated by the addition of the sodium carbonate solution.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

General Protocol for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The following protocol outlines a general method for assessing the inhibitory activity of compounds against PTP1B.

  • Reagents and Materials:

    • Human recombinant PTP1B

    • p-Nitrophenyl phosphate (pNPP) as the substrate

    • Assay buffer (e.g., 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Sodium hydroxide (NaOH) solution (e.g., 1 M) to stop the reaction

    • 96-well microplate reader

  • Assay Procedure:

    • The PTP1B enzyme is diluted to the desired concentration in the assay buffer.

    • The test compound solution is added to the wells of a 96-well plate at various concentrations.

    • The enzyme solution is added to the wells, and the plate is incubated at 37 °C for a short period (e.g., 10 minutes).

    • The reaction is initiated by adding the pNPP substrate solution to each well.

    • The reaction mixture is incubated at 37 °C for a defined time (e.g., 30 minutes).

    • The reaction is terminated by the addition of the NaOH solution.

    • The absorbance of the produced p-nitrophenol is measured at 405 nm.

    • The percentage of PTP1B inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Logical Relationships

Currently, there is limited information in the public domain specifically detailing the signaling pathways directly modulated by pyrrolo[2,3-c]azepine-4,8-diones. However, based on their inhibitory activity against PTP1B, a logical relationship can be inferred. PTP1B is a key negative regulator of the insulin signaling pathway. Therefore, inhibitors of PTP1B, such as the biphenyl-substituted pyrrolo[2,3-c]azepine derivatives, are expected to enhance insulin signaling.

The proposed mechanism of action at the pathway level is illustrated below:

PTP1B_Inhibition_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds pIR Phosphorylated IR (Active) Insulin_Receptor->pIR Autophosphorylation pIR->Insulin_Receptor Dephosphorylation Downstream_Signaling Downstream Signaling (e.g., GLUT4 translocation, Glucose uptake) pIR->Downstream_Signaling Activates PTP1B PTP1B PTP1B->pIR Inhibits Pyrroloazepinedione Pyrrolo[2,3-c]azepine-4,8-dione (Inhibitor) Pyrroloazepinedione->PTP1B Inhibits

Proposed Mechanism: Inhibition of PTP1B by Pyrrolo[2,3-c]azepine-4,8-diones enhances insulin signaling.

Conclusion and Future Directions

The pyrrolo[2,3-c]azepine-4,8-dione scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for metabolic diseases. The demonstrated inhibitory activity against PTP1B by biphenyl-substituted derivatives highlights the potential for this compound class in the treatment of type 2 diabetes and obesity.

Future research in this area should focus on:

  • Expansion of the SAR: Synthesis and biological evaluation of a broader range of derivatives to further optimize potency and selectivity.

  • Elucidation of Signaling Pathways: In-depth studies to confirm the mechanism of action and to identify other potential cellular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic and in vivo Studies: Evaluation of the drug-like properties and in vivo efficacy of the most potent compounds to assess their therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of pyrrolo[2,3-c]azepine-4,8-diones as a novel class of therapeutic agents.

References

An In-depth Technical Guide to 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione: Chemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound of significant interest in medicinal chemistry. Its fused pyrrole and azepine ring system forms a scaffold with the potential for derivatization to target a range of biological pathways. This technical guide provides a comprehensive overview of the known chemical properties of this molecule, including its synthesis, spectroscopic characterization, and reported biological activities. While detailed biological data for the parent compound is limited in publicly available literature, this document explores the therapeutic applications of closely related analogs, particularly as kinase inhibitors and anti-inflammatory agents, to illustrate its potential in drug discovery and development.

Chemical Properties

This compound is a stable, solid organic compound. Its core structure features a bicyclic system where a pyrrole ring is fused to a seven-membered azepine ring containing two carbonyl groups.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueReference
CAS Number 72908-87-3[1][2]
Molecular Formula C₈H₈N₂O₂[1][2]
Molecular Weight 164.16 g/mol [1][2]
Appearance White solid[3]
Melting Point 280-282 °C[3]
Purity ≥97% (commercially available)
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The available data is summarized in Table 2.

SpectroscopyDataReference
IR (cm⁻¹) 3222, 2931, 1659, 1634[3]
¹H NMR (δ, ppm) 2.70 (2H, m), 3.35 (2H, m), 6.55 (1H, d, J = 2.7 Hz), 6.99 (1H, d, J = 2.7 Hz), 8.34 (1H, t, J = 4.7 Hz), 12.18 (1H, br s)[3]
¹³C NMR (δ, ppm) 36.9, 43.8, 109.9, 122.7, 123.9, 128.3, 162.6, 194.7[3]
LRMS (ES+) m/z 186.8 [M + Na]⁺[3]
HRMS (ES+) m/z 165.0657 ([M + H]⁺, calculated value 165.0664 for C₈H₉N₂O₂)[3]

Synthesis and Reactivity

Synthetic Protocol

The synthesis of this compound can be achieved through a cyclization reaction. A general and established method is detailed below.[3]

Reagents and Materials:

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (CH₃SO₃H)

  • 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice water

Experimental Procedure:

  • Phosphorus pentoxide (2.02 g, 14.23 mmol) is dissolved in methanesulfonic acid (13 mL, 195.8 mmol).

  • The mixture is heated to 80 °C and stirred until a homogeneous solution is formed.

  • 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid (3.24 g, 17.78 mmol) is added to the reaction mixture.

  • The reaction is stirred continuously, and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it into ice water.

  • The aqueous mixture is extracted several times with ethyl acetate.

  • The combined organic phases are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield this compound as a white solid (1.58 g, 54% yield).

A workflow for this synthesis is depicted in the following diagram.

G cluster_reagents Reagents cluster_process Reaction and Workup P2O5 Phosphorus Pentoxide Dissolve Dissolve P₂O₅ in MSA at 80°C P2O5->Dissolve MSA Methanesulfonic Acid MSA->Dissolve Substrate 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid Add Add Substrate Substrate->Add Dissolve->Add React Stir and Monitor by TLC Add->React Quench Quench with Ice Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Phase Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Product This compound Concentrate->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The pyrrolo[2,3-c]azepine-4,8-dione scaffold is amenable to various chemical modifications, which is key to its utility in medicinal chemistry. The lactam nitrogens and the pyrrole nitrogen can be alkylated or acylated to introduce diverse substituents. The carbonyl groups can potentially undergo reduction or other transformations. These modifications are crucial for developing structure-activity relationships (SAR) in drug discovery programs.

Biological Activity and Therapeutic Potential

While specific biological assay data for the parent this compound is not extensively reported, the scaffold is a known intermediate in the synthesis of compounds with significant therapeutic potential, particularly as kinase inhibitors and anti-inflammatory agents.

Potential as Kinase Inhibitors

The pyrrolo-azepine core is a bioisostere for other heterocyclic systems found in known kinase inhibitors. For instance, related pyrrolo[2,3-d]pyrimidin-6-one derivatives have been designed as inhibitors of phosphoinositide 3-kinase α (PI3Kα), a key enzyme in cancer cell signaling. One such derivative demonstrated high inhibitory activity with an IC₅₀ of 113 ± 9 nM. This suggests that derivatives of this compound could be synthesized to target the ATP-binding site of various kinases.

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates this pathway and the potential point of inhibition.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrrolo-azepinedione Derivative (Hypothetical) Inhibitor->PI3K

Caption: Illustrative PI3K/Akt signaling pathway targeted by kinase inhibitors.

Anti-inflammatory Properties

The core is also associated with anti-inflammatory properties. While not a direct analog, the structurally related 5H-dibenz[c,e]azepine-5,7(6H)dione derivatives have shown potent anti-inflammatory and analgesic activity in rodent models. These compounds were found to inhibit lysosomal hydrolytic enzymes and prostaglandin synthetase activity at 10⁻⁵ M concentrations. This suggests a potential mechanism of action for derivatives of this compound in modulating inflammatory responses.

A generalized workflow for evaluating anti-inflammatory activity is presented below.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models EnzymeAssay Enzyme Inhibition Assays (e.g., COX, LOX, Kinases) Edema Carrageenan-induced Paw Edema EnzymeAssay->Edema CellAssay Cell-based Assays (e.g., LPS-stimulated macrophages) Cytokine Measure Cytokine Release (e.g., TNF-α, IL-6) CellAssay->Cytokine Arthritis Adjuvant-induced Arthritis Cytokine->Arthritis Data Analyze Data: IC₅₀, ED₅₀, Efficacy Edema->Data Arthritis->Data Pain Writhing Test (Analgesia) Pain->Data Compound Test Compound: Pyrrolo-azepinedione Derivative Compound->EnzymeAssay Compound->CellAssay Compound->Edema Compound->Arthritis Compound->Pain

Caption: General workflow for screening and evaluation of anti-inflammatory compounds.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutics. Its straightforward synthesis and the potential for chemical modification at multiple sites make it an attractive starting point for medicinal chemistry campaigns. While the biological profile of the parent compound is not yet fully characterized, the demonstrated activity of related heterocyclic systems strongly suggests its potential as a precursor for potent kinase inhibitors and anti-inflammatory agents. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in relevant biological assays to unlock the full therapeutic potential of this promising chemical scaffold. This will involve detailed structure-activity relationship studies to identify key structural motifs for potency and selectivity against specific biological targets.

References

Exploratory Screening of a Pyrrolo[2,3-c]azepine Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory screening of a pyrrolo[2,3-c]azepine chemical library. This class of heterocyclic compounds holds significant potential for the development of novel therapeutics, demonstrating activity against various biological targets implicated in a range of diseases. This document outlines the screening workflow, key biological assays, and presents quantitative data for representative compounds from the pyrrolo[2,3-c]azepine core and a closely related isomer. Detailed experimental protocols are provided to facilitate the replication and adaptation of these screening methods.

Introduction to Pyrrolo[2,3-c]azepines

The pyrrolo[2,3-c]azepine scaffold is a nitrogen-containing heterocyclic system that has garnered interest in medicinal chemistry due to its structural complexity and potential for diverse biological activities. Its unique three-dimensional shape allows for interactions with a variety of protein targets. Exploratory screening of libraries based on this core structure is a critical step in identifying novel hit compounds for further drug development. This guide focuses on two key therapeutic areas where derivatives of the pyrrolo-azepine scaffold have shown promise: metabolic diseases, through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), and oncology, through cytotoxic effects on cancer cell lines.

Screening Workflow

The successful screening of a chemical library requires a systematic approach to identify and validate compounds with the desired biological activity. The following workflow outlines a typical exploratory screening cascade for a pyrrolo[2,3-c]azepine library.

G cluster_0 Library Preparation & QC cluster_1 Primary Screening cluster_2 Dose-Response & Secondary Assays cluster_3 Hit Validation & SAR lib_synthesis Library Synthesis lib_qc Quality Control (Purity, Identity) lib_synthesis->lib_qc primary_assay High-Throughput Primary Assay (e.g., PTP1B Inhibition) lib_qc->primary_assay hit_id Hit Identification primary_assay->hit_id dose_response IC50 Determination hit_id->dose_response secondary_assay Orthogonal/Cell-based Assays (e.g., Cytotoxicity) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar hit_validation Hit Confirmation & Prioritization sar->hit_validation lead_opt Lead Optimization hit_validation->lead_opt

Figure 1: Exploratory screening workflow for a pyrrolo[2,3-c]azepine library.

Data Presentation: Quantitative Analysis of Lead Compounds

The following tables summarize the in vitro biological activity of representative compounds based on the pyrrolo-azepine scaffold.

Pyrrolo[2,3-c]azepine Derivatives as PTP1B Inhibitors

A series of pyrrolo[2,3-c]azepine derivatives were evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[1][2] The results demonstrated that compounds bearing a biphenyl moiety exhibited significant inhibitory potency.[1][2]

Compound IDStructureIC50 (µM)
29 Biphenyl-substituted pyrrolo[2,3-c]azepine16.36
35 Biphenyl-substituted pyrrolo[2,3-c]azepine14.93
36 Biphenyl-substituted pyrrolo[2,3-c]azepine13.92

Table 1: Inhibitory activity of selected pyrrolo[2,3-c]azepine derivatives against PTP1B.[1][2]

Pyrrolo[1,2-a]azepine Derivatives as Anticancer Agents

A novel series of pyrrolo[1,2-a]azepine derivatives were synthesized and evaluated for their antitumor activity against a panel of human cancer cell lines.[3] The sulforhodamine B (SRB) assay was used to determine the cytotoxic effects of these compounds.[3]

Compound IDTarget Cell LineIC50 (nM)
3 HepG2 (Liver)4
3 MCF7 (Breast)>100
3 HCT116 (Colon)44.2
5b MCF7 (Breast)10.7
6 HepG2 (Liver)1.6
6 HCT116 (Colon)21.1
7 HepG2 (Liver)20.7
7 MCF7 (Breast)35.1
7 HCT116 (Colon)45.4
DoxorubicinHepG2 (Liver)10.8

Table 2: Anticancer activity of selected pyrrolo[1,2-a]azepine derivatives.[3]

Signaling Pathways

PTP1B in Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates the downstream signals that lead to glucose uptake. Inhibition of PTP1B is therefore a promising therapeutic strategy for enhancing insulin sensitivity.

G cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS pIRS p-IRS-1 IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->pIR Dephosphorylation Pyrrolo_azepine Pyrrolo[2,3-c]azepine Inhibitor Pyrrolo_azepine->PTP1B Inhibition

Figure 2: Role of PTP1B in the insulin signaling pathway and the mechanism of its inhibition.

Experimental Protocols

General Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives

The synthesis of the pyrrolo[2,3-c]azepine core can be achieved through various synthetic routes. One reported method involves the cyclization of 3-(1H-pyrrole-2-carbonyl)propionic acids.

Step 1: Synthesis of 3-(1H-pyrrole-2-carbonyl)propionic acids (2a-c) Methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate (3) is alkylated with various alkyl halides, followed by hydrolysis to yield the corresponding 3-(1H-pyrrole-2-carbonyl)propionic acids (2a-c) in yields of 84.7% - 91.2%.

Step 2: Cyclization to Pyrrolo[2,3-c]azepine-4,8-diones (1a-c) The acids (2a-c) undergo cyclization in the presence of polyphosphoric acid and diphosphorus pentoxide to afford the title compounds, 1a-c, in yields of 69.1% - 77.2%.

The overall yield for this three-step reaction sequence is reported to be between 61.8% and 69.1%.

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of test compounds on PTP1B enzymatic activity using p-nitrophenyl phosphate (pNPP) as a substrate.[4][5]

Materials and Reagents:

  • Recombinant human PTP1B enzyme

  • PTP1B Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Test compounds (pyrrolo[2,3-c]azepine derivatives) dissolved in DMSO

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, the diluted test compound, and the PTP1B enzyme solution. Include wells for a no-inhibitor control (with DMSO vehicle) and a blank (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the pNPP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[4]

  • Reaction Termination: Add the stop solution to each well to terminate the reaction.[4]

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the PTP1B activity.[5]

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[6][7] This protocol is adapted for screening compounds against adherent cancer cell lines.[1][8][9]

Materials and Reagents:

  • Human cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Test compounds (pyrrolo[1,2-a]azepine derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid solution (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[6]

  • Washing: Wash the plates five times with water to remove the TCA and air dry the plates completely.[9]

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry the plates.[9]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[8]

  • Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[9]

  • Data Analysis: The absorbance is proportional to the cellular protein content, which reflects the cell number. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.[8]

Conclusion

The pyrrolo[2,3-c]azepine scaffold and its isomers represent a promising starting point for the discovery of new therapeutic agents. The data and protocols presented in this guide demonstrate their potential as inhibitors of PTP1B and as anticancer agents. The provided experimental workflows and methodologies offer a framework for the systematic screening of pyrrolo-azepine libraries and the identification of novel hit compounds for further development in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines a detailed experimental protocol for its synthesis, purification, and characterization. Additionally, it summarizes key quantitative data and discusses the potential biological relevance of this scaffold, drawing parallels to the well-studied pyrrolobenzodiazepines (PBDs). Visual diagrams are included to illustrate the synthetic workflow and a generalized signaling pathway associated with related compounds.

Introduction

This compound (CAS No: 72908-87-3) is a bicyclic lactam with a pyrrole ring fused to an azepine ring.[1][2] The structural motif of a pyrroloazepine is of significant interest in drug discovery due to its presence in various biologically active molecules. While specific biological activities of the title compound include reported anti-inflammatory properties and a suggested role as a growth factor for cancer cells, its structural similarity to pyrrolobenzodiazepines (PBDs) suggests potential for development as DNA-interactive agents.[1][3] PBDs are a class of sequence-selective DNA alkylating agents with potent antineoplastic activity.[3][4] This document provides a robust protocol for the synthesis of this compound to facilitate further investigation into its chemical and biological properties.

Synthesis and Characterization

The synthesis of this compound is achieved through a cyclization reaction of 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid.[2] The following sections detail the experimental protocol and summarize the characterization data.

Experimental Protocol

General Method:

A solution of phosphorus pentoxide in methanesulfonic acid is prepared and heated. To this, 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid is added, and the reaction is monitored until completion. The reaction is then quenched with ice water and the product is extracted, dried, and concentrated to yield the desired compound.[2]

Detailed Procedure:

  • In a round-bottom flask, dissolve phosphorus pentoxide (2.02 g, 14.23 mmol) in methanesulfonic acid (13 mL, 195.8 mmol).

  • Heat the mixture to 80 °C and stir until a homogeneous solution is formed.

  • Add 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid (3.24 g, 17.78 mmol) to the reaction mixture.

  • Continue stirring at 80 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO4).

  • Concentrate the organic solution under reduced pressure to afford this compound as a white solid.[2]

Data Presentation

Table 1: Summary of Synthetic and Physical Data

ParameterValueReference
Yield 54% (1.58 g)[2]
Appearance White solid[2]
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
CAS Number 72908-87-3[1][2]
Melting Point 280-282 °C[2]

Table 2: Spectroscopic Characterization Data

TechniqueDataReference
IR (cm⁻¹) 3222, 2931, 1659, 1634[2]
¹H NMR (δ, ppm) 2.70 (2H, m), 3.35 (2H, m), 6.55 (1H, d, J = 2.7 Hz), 6.99 (1H, d, J = 2.7 Hz), 8.34 (1H, t, J = 4.7 Hz), 12.18 (1H, br s)[2]
¹³C NMR (δ, ppm) 36.9, 43.8, 109.9, 122.7, 123.9, 128.3, 162.6, 194.7[2]
LRMS (ES+) m/z 186.8 [M + Na]⁺[2]
HRMS (ES+) 165.0657 ([M + H]⁺, calculated value 165.0664 for C₈H₉N₂O₂)[2]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Synthesis of this compound A Preparation of P₂O₅ in Methanesulfonic Acid B Addition of 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid A->B Homogeneous Solution C Cyclization Reaction at 80°C B->C TLC Monitoring D Reaction Quenching with Ice Water C->D E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Final Product: White Solid F->G

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Given the structural relationship to PBDs, which are known to exert their cytotoxic effects through DNA alkylation, a generalized signaling pathway is presented below. This illustrates the mechanism of action for DNA-binding agents, which may be a relevant area of investigation for the title compound.

G Generalized DNA Alkylation Pathway cluster_0 Cellular Environment A Pyrroloazepine Compound B Cellular Uptake A->B C Nuclear Translocation B->C D DNA Minor Groove Binding C->D E Covalent Adduct Formation (Alkylation) D->E F DNA Damage E->F G Cell Cycle Arrest F->G H Apoptosis G->H

Caption: Potential mechanism of action via DNA alkylation.

Applications and Future Directions

The pyrrolo[2,3-c]azepine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[5][6] While the specific applications of this compound are still under investigation, its structural features suggest several potential avenues for research:

  • Anticancer Drug Development: The similarity to PBDs warrants investigation into its DNA binding and alkylating properties, as well as its in vitro and in vivo antitumor activity.[3][4]

  • Anti-inflammatory Agents: The reported anti-inflammatory properties could be further explored to identify its mechanism of action and potential therapeutic targets.[1]

  • Chemical Probe Development: This compound can serve as a scaffold for the synthesis of a library of derivatives to probe various biological pathways.

Further studies should focus on elucidating the specific molecular targets of this compound and its derivatives to fully understand their therapeutic potential. The synthetic protocol provided herein offers a reliable method for obtaining the necessary quantities of this compound for such investigations.

References

Application Notes and Protocols: Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-c]azepine-4,8-dione scaffold is a heterocyclic structure of interest in medicinal chemistry due to its potential as a building block for novel therapeutic agents. This document provides a detailed protocol for the synthesis of 6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione and its derivatives. The methodologies outlined are based on established chemical literature, offering a reproducible approach for researchers in drug discovery and development. The synthesis involves a key cyclization step of a precursor acid, facilitated by a mixture of polyphosphoric acid and diphosphorus pentoxide or methanesulfonic acid and phosphorus pentoxide. Characterization data and reaction yields are provided to guide laboratory work.

Introduction

Pyrroloazepine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, which include potential as anticancer agents and α-glucosidase inhibitors. The rigid, bicyclic core of pyrrolo[2,3-c]azepine-4,8-dione serves as a versatile template for the synthesis of a variety of substituted analogs, allowing for the exploration of structure-activity relationships. The synthesis protocols detailed herein describe a reliable method to access this important chemical entity, enabling further investigation into its therapeutic potential.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

This protocol outlines the synthesis of the parent compound, this compound, via an intramolecular cyclization reaction.

Materials:

  • 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid

  • Methanesulfonic acid

  • Phosphorus pentoxide (P₂O₅)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice water

  • Standard laboratory glassware and magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve phosphorus pentoxide (2.02 g, 14.23 mmol) in methanesulfonic acid (13 mL, 195.8 mmol).

  • Heat the mixture to 80 °C and stir until a homogeneous solution is formed.

  • Add 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid (3.24 g, 17.78 mmol) to the reaction mixture.

  • Continue stirring at 80 °C and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, carefully quench the reaction mixture by pouring it into ice water.

  • Extract the aqueous mixture several times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the organic solution under reduced pressure to yield the crude product.

  • The resulting this compound is obtained as a white solid (1.58 g, 54% yield).[1]

Characterization Data:

The synthesized compound can be characterized by the following methods:

  • Melting Point: 280-282 °C[1]

  • IR (cm⁻¹): 3222, 2931, 1659, 1634[1]

  • ¹H NMR (δ, ppm): 2.70 (2H, m), 3.35 (2H, m), 6.55 (1H, d, J = 2.7 Hz), 6.99 (1H, d, J = 2.7 Hz), 8.34 (1H, t, J = 4.7 Hz), 12.18 (1H, br s)[1]

  • ¹³C NMR (δ, ppm): 36.9, 43.8, 109.9, 122.7, 123.9, 128.3, 162.6, 194.7[1]

  • LRMS (ES+): m/z 186.8 [M + Na]⁺[1]

  • HRMS (ES+): 165.0657 ([M + H]⁺, calculated value 165.0664 for C₈H₉N₂O₂)[1]

Protocol 2: Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives

This multi-step protocol describes the synthesis of N-substituted pyrrolo[2,3-c]azepine-4,8-dione derivatives.

Step 1: Alkylation of Methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate

  • React methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate with an appropriate alkyl halide to introduce the desired substituent on the pyrrole nitrogen.

Step 2: Hydrolysis

  • Hydrolyze the resulting ester to the corresponding carboxylic acid, 3-(1H-pyrrole-2-carbonyl)propionic acid.

Step 3: Cyclization

  • Cyclize the 3-(1H-pyrrole-2-carbonyl)propionic acids in the presence of polyphosphoric acid and diphosphorus pentoxide to yield the final pyrrolo[2,3-c]azepine-4,8-dione derivatives.[2]

Data Presentation

Table 1: Reaction Yields for the Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives [2]

StepProductYield Range
1 & 23-(1H-pyrrole-2-carbonyl)propionic acids84.7% - 91.2%
3Pyrrolo[2,3-c]azepine-4,8-dione derivatives69.1% - 77.2%
Overall Pyrrolo[2,3-c]azepine-4,8-dione derivatives 61.8% - 69.1%

Visualizations

Logical Relationship: Synthesis Workflow

General Synthesis Workflow for Pyrrolo[2,3-c]azepine-4,8-dione A Starting Material: 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid C Reaction at 80°C A->C B Cyclization Reagents: Phosphorus pentoxide & Methanesulfonic acid B->C D Quenching with Ice Water C->D E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Final Product: This compound F->G

Caption: General synthesis workflow for this compound.

References

Application Notes and Protocols for 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione as a potential kinase inhibitor. While direct inhibitory data for this specific compound is not extensively available in public literature, its structural similarity to known pyrrole-based kinase inhibitors suggests its potential as a valuable scaffold in drug discovery. This document outlines detailed protocols for biochemical and cell-based assays to characterize the inhibitory activity of this compound and its derivatives against various kinase targets. Additionally, it visualizes key signaling pathways that are often modulated by such inhibitors.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione scaffold represents a promising starting point for the development of novel kinase inhibitors. Structurally related pyrrolo-pyrimidine and other pyrrole-based heterocyclic compounds have demonstrated potent inhibition of several important kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Janus Kinases (JAKs), and Aurora Kinases.[1][2][3]

This document serves as a practical resource for researchers aiming to:

  • Evaluate the kinase inhibitory profile of this compound.

  • Synthesize and screen derivatives to establish structure-activity relationships (SAR).

  • Characterize the cellular effects and mechanism of action of potential inhibitors based on this scaffold.

Potential Kinase Targets and Signaling Pathways

Based on the activity of structurally related compounds, derivatives of the this compound scaffold may target key signaling pathways implicated in cancer and other diseases.

Diagram 1: Overview of Key Kinase Signaling Pathways

Kinase_Signaling_Pathways Potential Kinase Signaling Pathways Targeted by Pyrrole-Based Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: Key signaling pathways often targeted by pyrrole-based kinase inhibitors.

Quantitative Data for Structurally Related Compounds

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineEGFR (T790M mutant)0.21[4]
Pyrrolo[2,3-d]pyrimidineEGFR (wild-type)22[4]
Pyrrolo[2,3-d]pyrimidineVEGFR-220-100[1]
Pyrrolo[2,3-d]pyrimidinePDGFR-β100-500[1]
Pyrrolo[2,3-d]pyrimidineJAK3<100[5]

Table 2: Cytotoxic Activity of Pyrrolo[1,2-a]azepine Derivatives

Compound ClassCell LineIC50 (nM)Reference
PyrimidopyrroloazepineHepG2 (Liver Cancer)4[6]
PyrimidopyrroloazepineMCF7 (Breast Cancer)10.7[6]
PyrimidopyrroloazepineHCT116 (Colon Cancer)21.1[6]

Disclaimer: The data presented above is for structurally related but different compounds. It should be used as a guide for selecting potential kinase targets for screening this compound and its derivatives.

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of this compound. Optimization may be required for specific kinases and cell lines.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.

Diagram 2: Workflow for Biochemical Kinase Inhibition Assay

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) start->prepare_reagents reaction_setup Set up Kinase Reaction (Incubate Kinase with Inhibitor) prepare_reagents->reaction_setup initiate_reaction Initiate Reaction (Add ATP/Substrate Mix) reaction_setup->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) incubation->stop_reaction read_plate Read Plate (Luminometer/Fluorometer) stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Protocol 4.1.1: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (and derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer at desired concentrations. Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing ATP and substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of a compound in a more physiologically relevant context.

Diagram 3: Workflow for Cellular Phosphorylation Assay

Cellular_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells cell_attachment Allow Cells to Attach (24h) seed_cells->cell_attachment compound_treatment Treat Cells with Inhibitor (Various Concentrations) cell_attachment->compound_treatment incubation_treatment Incubate for a Defined Period compound_treatment->incubation_treatment cell_lysis Lyse Cells incubation_treatment->cell_lysis protein_quantification Quantify Protein Concentration cell_lysis->protein_quantification phosphorylation_detection Detect Substrate Phosphorylation (e.g., ELISA, Western Blot) protein_quantification->phosphorylation_detection data_analysis Data Analysis (Normalize to Total Protein, Determine IC50) phosphorylation_detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols for 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no peer-reviewed, published scientific literature detailing the specific use, mechanism of action, or efficacy of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione in cancer research. Information is limited to commercial suppliers, with some classifying it as a "Protein Degrader Building Block"[1]. Another supplier presents a contradictory and unsubstantiated claim that it is a "growth factor for cancer cells"[2].

Given the chemical nature of the molecule and the current landscape of oncology drug discovery, its potential application as a building block for targeted protein degradation is more plausible. Therefore, these application notes provide a conceptual framework and generalized protocols for how a novel scaffold like this compound could be utilized in cancer research within the context of developing targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Conceptual Application in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic strategy that co-opts the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to eliminate specific disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

A novel scaffold such as this compound could serve as a core component of the linker or be functionalized to act as a novel E3 ligase ligand or a binder for a new protein target. Its rigid, bicyclic structure could provide favorable conformational constraints for inducing the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

PROTAC_Mechanism cluster_System Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Oncoprotein (e.g., KRAS, BRD4) PROTAC PROTAC Molecule (incorporating novel scaffold) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) PROTAC->E3 binds Ub Ubiquitin Proteasome Proteasome POI_bound Target Oncoprotein POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: Mechanism of Action for a hypothetical PROTAC utilizing a novel chemical scaffold.

Data Presentation: Evaluating a Novel Degrader Series

When developing a new series of PROTACs based on a scaffold like this compound, quantitative data is crucial for lead optimization. The following tables represent typical data collected to characterize and compare novel degraders.

Table 1: In Vitro Degradation and Viability Profile (Note: Data is illustrative and does not represent actual experimental results for this compound.)

Compound IDTarget ProteinCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²GI₅₀ (nM)³
SCAFF-001 BRD4MV-4-11558575
SCAFF-002 BRD4MV-4-11129818
SCAFF-003 BRD4MV-4-1189910
Reference MZ1MV-4-11159725

¹DC₅₀: Concentration required to induce 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation achieved. ³GI₅₀: Concentration required to inhibit cell growth by 50%.

Table 2: Ternary Complex and Cellular Permeability (Note: Data is illustrative and does not represent actual experimental results for this compound.)

Compound IDTernary Complex Affinity (Kᴅ, nM)¹Caco-2 Permeability (Papp, A→B)²
SCAFF-001 2100.8 x 10⁻⁶ cm/s
SCAFF-002 452.5 x 10⁻⁶ cm/s
SCAFF-003 333.1 x 10⁻⁶ cm/s
Reference 502.2 x 10⁻⁶ cm/s

¹Ternary Complex Affinity: Measured by techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). ²Caco-2 Permeability: An in vitro model to predict intestinal absorption and general cell permeability.

Experimental Protocols

The following are generalized protocols for key experiments in the early-stage evaluation of a novel protein degrader.

Protocol 3.1: Western Blot for Target Protein Degradation

Objective: To quantify the reduction in target protein levels following treatment with the degrader compound.

Materials:

  • Cancer cell line of interest (e.g., MV-4-11 for BRD4)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Degrader compound stock solution (e.g., 10 mM in DMSO)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies (Target Protein, e.g., anti-BRD4; Loading Control, e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the degrader compound in complete medium. Treat cells for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate medium, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer supplemented with inhibitors. Scrape cells and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for all samples (e.g., 20 µg per lane). Run samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Image the blot using a chemiluminescence imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control.

Protocol 3.2: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of the degrader compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • White, opaque-walled 96-well plates

  • Degrader compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the degrader compound. Add the compounds to the wells and incubate for 72 hours.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence units to percentage of viability relative to vehicle-treated controls. Plot the dose-response curve and calculate the GI₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Visualization of Experimental Workflow

Workflow cluster_Design Design & Synthesis cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo & Preclinical A Synthesize PROTAC Library (using 6,7-dihydropyrrolo... -azepine-dione scaffold) B Western Blot (Determine DC₅₀ & Dₘₐₓ) A->B C Cell Viability Assay (Determine GI₅₀) B->C D Ternary Complex Assays (e.g., SPR, ITC) C->D E Off-Target Proteomics (e.g., Mass Spectrometry) D->E F Pharmacokinetics (PK) in Mouse Models E->F G Tumor Xenograft Efficacy Studies F->G H In Vivo Target Degradation (PD biomarker analysis) G->H

Caption: General experimental workflow for developing a novel protein degrader.

References

Application Notes and Protocols for PTP1B Inhibition Assay Using Pyrrolo[2,3-c]azepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and its substrates makes it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][4][5] Inhibition of PTP1B can enhance insulin sensitivity, making it a promising strategy for the development of new anti-diabetic drugs.[1][6] This document provides a detailed experimental protocol for an in vitro PTP1B inhibition assay, specifically tailored for the evaluation of pyrrolo[2,3-c]azepine derivatives, a novel class of potent PTP1B inhibitors.[7]

The assay described here utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).[1][8] The enzymatic hydrolysis of pNPP by PTP1B produces p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][8] This colorimetric method offers a robust and cost-effective approach for high-throughput screening and characterization of PTP1B inhibitors.[1]

PTP1B Signaling Pathway and Inhibition

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, which initiates downstream signaling. PTP1B counteracts this by dephosphorylating the activated insulin receptor and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[1][2] Similarly, PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2 and STAT3.[2][9] By inhibiting PTP1B, the phosphorylation state of these key signaling molecules is prolonged, leading to enhanced insulin and leptin sensitivity.

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Data Presentation: Inhibitory Activity of Pyrrolo[2,3-c]azepine Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrrolo[2,3-c]azepine derivatives against PTP1B.

Compound IDChemical Structure/ModificationIC50 (µM)
29 Biphenyl moiety16.36
35 Biphenyl moiety14.93
36 Biphenyl moiety13.92

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4306-9.[7]

Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol is designed for a 96-well microplate format.

Materials and Reagents
  • PTP1B Enzyme: Human recombinant PTP1B (catalytic domain).

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0.[1] Add 1 mM DTT fresh before use.[1]

  • Substrate: p-nitrophenyl phosphate (pNPP).

  • Test Compounds: Pyrrolo[2,3-c]azepine derivatives dissolved in DMSO.

  • Positive Control: Sodium Orthovanadate (Na3VO4) or other known PTP1B inhibitor.

  • 96-well clear flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Stock Solutions
  • PTP1B Enzyme Stock (1 µg/mL): Prepare aliquots of PTP1B in assay buffer and store at -70°C.

  • pNPP Substrate Stock (100 mM): Dissolve pNPP in deionized water and store in aliquots at -20°C.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of each pyrrolo[2,3-c]azepine derivative in 100% DMSO.

Experimental Workflow

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions add_buffer Add 130 µL Assay Buffer prep_reagents->add_buffer add_inhibitor Add 10 µL Inhibitor/ Vehicle (DMSO) add_buffer->add_inhibitor add_enzyme Add 20 µL PTP1B Enzyme (1 µg/mL) add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10-15 minutes add_enzyme->pre_incubate add_substrate Add 40 µL pNPP (4 mM) pre_incubate->add_substrate incubate Incubate at 37°C for 30 minutes add_substrate->incubate read_absorbance Measure Absorbance at 405 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro PTP1B inhibition assay.

Assay Procedure
  • Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM pyrrolo[2,3-c]azepine stock solutions in assay buffer to create a range of concentrations for the IC50 curve (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration in the assay does not exceed 1-2%.

  • Assay Plate Setup:

    • Add 130 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted test compound or vehicle control (assay buffer with the same percentage of DMSO as the test compounds) to the respective wells.

    • Add 20 µL of the PTP1B enzyme solution (1 µg/mL) to each well, except for the blank (no enzyme) wells.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[10][11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be within the linear range of the assay.

  • Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[1][12]

Data Analysis
  • Correct for Blank: Subtract the absorbance of the blank (no enzyme) from all other readings.

  • Calculate Percentage of Inhibition: The percentage of PTP1B inhibition for each concentration of the pyrrolo[2,3-c]azepine derivative is calculated using the following formula:

    Where the "control well" contains the enzyme and substrate but no inhibitor.

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory activity of pyrrolo[2,3-c]azepine derivatives against PTP1B. The described colorimetric assay is a reliable method for determining the potency of these compounds and can be readily adapted for high-throughput screening in a drug discovery setting. The provided signaling pathway and workflow diagrams offer a clear visual representation of the biological context and experimental procedure.

References

Application of Pyrrolo[2,3-c]azepine Derivatives in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-c]azepine scaffold is a promising heterocyclic framework in medicinal chemistry, demonstrating a range of biological activities. This document provides a detailed account of its application, focusing on its utility as a template for the design of potent enzyme inhibitors and receptor antagonists. Quantitative data from key studies are presented in tabular format for comparative analysis, followed by detailed experimental protocols for the synthesis and biological evaluation of these derivatives. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a clear conceptual understanding.

Pyrrolo[2,3-c]azepine Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

A series of pyrrolo[2,3-c]azepine derivatives have been identified as a novel class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2] Overactivity of PTP1B is associated with type 2 diabetes and obesity, making it a significant therapeutic target. The inhibitory activity of these compounds highlights the potential of the pyrrolo[2,3-c]azepine core in the development of new therapeutics for metabolic disorders.

Quantitative Data: PTP1B Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyrrolo[2,3-c]azepine derivatives against human recombinant PTP1B. The data demonstrates that substitutions on the pyrrolo[2,3-c]azepine scaffold, particularly the introduction of a biphenyl moiety, can significantly influence the inhibitory potency.[1][2]

Compound IDStructureIC50 (µM)
29 Biphenyl-substituted pyrrolo[2,3-c]azepine16.36
35 Biphenyl-substituted pyrrolo[2,3-c]azepine14.93
36 Biphenyl-substituted pyrrolo[2,3-c]azepine13.92

Note: The specific structures for compounds 29, 35, and 36 were not publicly available in the referenced abstract. The description indicates they bear a biphenyl moiety.

Signaling Pathway: PTP1B in Insulin Signaling

PTP1B plays a crucial role in the negative regulation of the insulin signaling cascade. The following diagram illustrates how PTP1B dephosphorylates the activated insulin receptor and its substrate (IRS-1), thereby attenuating the downstream signaling that leads to glucose uptake. Inhibition of PTP1B by pyrrolo[2,3-c]azepine derivatives would block this dephosphorylation, thus enhancing insulin sensitivity.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PTP1B_node PTP1B PTP1B_node->IR dephosphorylates pIRS1 p-IRS-1 (Active) PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake enables Pyrrolo_azepine Pyrrolo[2,3-c]azepine Derivative Pyrrolo_azepine->PTP1B_node inhibits

PTP1B in the Insulin Signaling Pathway
Experimental Protocols

General Synthesis of Pyrrolo[2,3-c]azepine Derivatives

A general synthetic approach to the pyrrolo[2,3-c]azepine core involves multi-step synthesis starting from simpler pyrrole precursors. The final derivatives are often achieved through functionalization of the azepine ring. While the specific protocol for the PTP1B inhibitors was not detailed in the available literature, a representative synthesis would likely follow these general steps:

  • Starting Material: A suitably substituted 1H-pyrrole-2-carbaldehyde.

  • Chain Elongation: Wittig or Horner-Wadsworth-Emmons reaction to introduce a three-carbon side chain at the 3-position of the pyrrole ring.

  • Cyclization: Intramolecular cyclization to form the seven-membered azepine ring. This can be achieved through various methods, such as reductive amination or Dieckmann condensation, depending on the desired functionality.

  • Functionalization: Introduction of substituents, such as the biphenyl moiety, onto the pyrrolo[2,3-c]azepine scaffold, often via cross-coupling reactions like the Suzuki coupling.

In Vitro PTP1B Inhibition Assay

This protocol describes a common colorimetric assay for measuring PTP1B activity and its inhibition.

  • Principle: The assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.

  • Materials:

    • Recombinant human PTP1B enzyme

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • p-Nitrophenyl phosphate (pNPP) solution

    • Test compounds (pyrrolo[2,3-c]azepine derivatives) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 2 µL of the test compound solution at various concentrations to the wells of a 96-well plate. For the control, add 2 µL of DMSO.

    • Add 88 µL of the PTP1B enzyme solution in assay buffer to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the pNPP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Pyrrolo[2,3-c]azepine Derivatives as Antihypertensive and Antithrombotic Agents

Another significant application of the pyrrolo[2,3-c]azepine scaffold is in the development of agents with combined antihypertensive and antithrombotic activities. Certain derivatives have been shown to act as potent α1-adrenergic and serotonin 2 (5-HT2) receptor antagonists.

Quantitative Data: Receptor Antagonism

The following table presents the in vitro receptor blocking activities of a key pyrrolo[2,3-c]azepine derivative. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the antagonist's potency.

Compound IDTarget ReceptorpA2 Value
16d α1-adrenoceptor7.83 ± 0.20
16d 5-HT2 receptor9.47 ± 0.17

Compound 16d is (E)-1-ethyl-7-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-4-hydroxyimino-1,4,5,6,7,8-hexahydropyrrolo[2,3-c]azepin-8-one.

In vivo studies in deoxycorticosterone acetate (DOCA)-salt hypertensive dogs showed that compound 16d at a 3 mg/kg oral dose exhibited more potent antihypertensive activity than doxazosin. Furthermore, it demonstrated antithrombotic effects in a mouse model of acute pulmonary thromboembolism.

Experimental Workflow: Screening for Antihypertensive and Antithrombotic Activity

The discovery and development of novel antihypertensive and antithrombotic agents involves a multi-step screening process, as depicted in the following workflow.

Antihypertensive_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cluster_development Lead Optimization Synthesis Synthesis of Pyrrolo[2,3-c]azepine Derivatives Receptor_Binding Receptor Binding Assays (α1-adrenergic, 5-HT2) Synthesis->Receptor_Binding Functional_Assay Functional Assays (e.g., isolated tissue) Receptor_Binding->Functional_Assay Active Compounds Antihypertensive_Model Antihypertensive Models (e.g., DOCA-salt hypertensive dogs) Functional_Assay->Antihypertensive_Model Potent Antagonists Antithrombotic_Model Antithrombotic Models (e.g., mouse pulmonary thromboembolism) Antihypertensive_Model->Antithrombotic_Model Lead_Opt Lead Optimization & Preclinical Development Antithrombotic_Model->Lead_Opt Efficacious Compounds

Drug Discovery Workflow
Experimental Protocols

General Synthesis of 7-Aminoalkyl-4-hydroxyimino-1,4,5,6,7,8-hexahydropyrrolo[2,3-c]azepin-8-one Derivatives

  • Core Synthesis: The synthesis of the hexahydropyrrolo[2,3-c]azepine-4,8-dione core is the initial step. This can be achieved through a multi-step sequence starting from a pyrrole derivative.

  • N-Alkylation: The nitrogen at the 7-position of the azepine ring is alkylated with a suitable aminoalkyl halide (e.g., 1-bromo-3-chloropropane followed by substitution with a piperazine derivative).

  • Oximation: The ketone at the 4-position is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

α1-Adrenergic and 5-HT2 Receptor Antagonist Assays (General Protocol)

These assays are typically performed on isolated tissues that express the respective receptors.

  • Tissue Preparation:

    • For α1-adrenergic receptors, tissues like rat thoracic aorta or guinea pig arteries are commonly used.

    • For 5-HT2 receptors, rat tail artery or guinea pig arteries are suitable.

    • The tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Procedure:

    • After an equilibration period, a cumulative concentration-response curve to a specific agonist (e.g., phenylephrine for α1, serotonin for 5-HT2) is generated.

    • The tissue is then washed and incubated with the test compound (pyrrolo[2,3-c]azepine derivative) at a specific concentration for a defined period (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

    • This procedure is repeated with different concentrations of the antagonist.

  • Data Analysis:

    • The dose-ratio is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The pA2 value is determined from the x-intercept of the Schild regression line.

In Vivo Antihypertensive Activity in DOCA-Salt Hypertensive Dogs (Conceptual Protocol)

  • Model Induction: Hypertension is induced in dogs by unilateral nephrectomy and subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet, along with providing 1% NaCl solution as drinking water.

  • Procedure:

    • After the hypertensive state is established, the conscious dogs are administered the test compound or vehicle orally.

    • Blood pressure and heart rate are monitored continuously or at regular intervals using a telemetric system or an indwelling arterial catheter.

    • The effects of the test compound are compared to those of a standard antihypertensive drug (e.g., doxazosin).

In Vivo Antithrombotic Activity in Mouse Acute Pulmonary Thromboembolism Model (Conceptual Protocol)

  • Procedure:

    • Mice are treated orally with the test compound or vehicle.

    • After a specific time, a thrombotic challenge is induced by intravenous injection of a prothrombotic agent (e.g., a mixture of collagen and epinephrine, or serotonin).

    • The incidence of mortality or paralysis due to pulmonary thromboembolism is recorded over a defined observation period.

    • The protective effect of the test compound is determined by comparing the mortality rate in the treated group to the vehicle control group.

Conclusion

The pyrrolo[2,3-c]azepine scaffold has demonstrated significant potential in medicinal chemistry, serving as a versatile template for the development of inhibitors of PTP1B and as dual α1-adrenergic/5-HT2 receptor antagonists. The presented data and protocols provide a comprehensive resource for researchers interested in exploring and expanding the therapeutic applications of this promising heterocyclic system. Further investigation and optimization of these derivatives could lead to the development of novel drugs for the treatment of metabolic disorders, hypertension, and thrombotic diseases.

References

Application Note: 1H NMR Characterization of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data interpretation for the ¹H Nuclear Magnetic Resonance (NMR) characterization of the heterocyclic compound 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione. This compound is of interest in medicinal chemistry and drug development. The provided data and methodologies are intended to serve as a reference for the structural elucidation and quality control of this and structurally related molecules.

Introduction

This compound (CAS: 72908-87-3) is a bicyclic lactam with a molecular formula of C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol .[1][2] Its structure, featuring a fused pyrrole and azepine ring system, makes it a scaffold of interest for the development of novel therapeutic agents. Accurate structural characterization is a critical step in the synthesis and application of such compounds. ¹H NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution. This note outlines the standardized procedure for acquiring and interpreting the ¹H NMR spectrum of the title compound.

Experimental Protocols

A standardized protocol for the preparation of a sample for ¹H NMR analysis is crucial for obtaining high-quality, reproducible data. The following protocol is recommended for the characterization of this compound.

2.1. Sample Preparation

  • Massing the Sample: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Due to the presence of exchangeable N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent. It is a polar aprotic solvent that can effectively dissolve the compound while allowing for the observation of the N-H proton signals.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[1][3] Gentle vortexing may be applied to ensure complete dissolution.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Typically, deuterated solvents like DMSO-d₆ are commercially available with a small amount of TMS already added. If not, a minute amount can be added to the solvent.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[5] The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL DMSO-d6 (+TMS) weigh->dissolve filter Filter into 5 mm NMR Tube dissolve->filter acquire Acquire 1H NMR Spectrum filter->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process interpret Interpret Spectrum process->interpret

Figure 1: Experimental workflow for 1H NMR analysis.

Data Presentation

The ¹H NMR spectral data for this compound is summarized in the table below. The spectrum was referenced to the residual solvent peak of DMSO-d₆ and calibrated to TMS at 0.00 ppm.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration (No. of Protons)Assignment
12.18br s-1HH-1 (Pyrrole N-H)
8.34t4.71HH-5 (Lactam N-H)
6.99d2.71HH-2 or H-3
6.55d2.71HH-3 or H-2
3.35m-2HH-6
2.70m-2HH-7
Data sourced from ChemicalBook.[6]

Data Interpretation

The interpretation of the ¹H NMR spectrum confirms the structure of this compound. The chemical shifts and coupling patterns are consistent with the proposed molecular architecture.

  • N-H Protons: The spectrum shows two distinct signals for the N-H protons. The signal at 12.18 ppm is a broad singlet, characteristic of a pyrrolic N-H proton.[6] Its significant downfield shift is due to the aromatic character of the pyrrole ring and potential hydrogen bonding. The signal at 8.34 ppm , a triplet, is assigned to the lactam N-H proton at the H-5 position. The triplet multiplicity arises from coupling with the adjacent methylene protons (H-6) with a coupling constant of 4.7 Hz.[6] Signals for N-H protons are often broad and their chemical shifts can be dependent on concentration and temperature.[7][8]

  • Pyrrole Protons: The two doublets at 6.99 ppm and 6.55 ppm are characteristic of protons on a pyrrole ring.[3][6][9] They exhibit a coupling constant of 2.7 Hz, which is typical for coupling between protons on a pyrrole ring.[6] These signals are assigned to the H-2 and H-3 protons.

  • Aliphatic Protons: The two multiplets at 3.35 ppm and 2.70 ppm correspond to the two methylene groups of the azepine ring.[6] The downfield multiplet at 3.35 ppm is assigned to the H-6 protons, which are adjacent to the lactam nitrogen. The multiplet at 2.70 ppm is assigned to the H-7 protons, which are adjacent to the carbonyl group. The complex multiplicity of these signals is due to coupling with each other and, in the case of the H-6 protons, with the N-H proton at position 5.

logical_relationship cluster_structure Molecular Structure cluster_data 1H NMR Data struct This compound shifts Chemical Shifts (ppm) struct->shifts Proton Environment multiplicity Multiplicity struct->multiplicity Neighboring Protons integration Integration struct->integration Proton Count coupling Coupling Constants (J, Hz) struct->coupling Spatial Relationship

References

Application Notes and Protocols for Molecular Docking of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione with CDK2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclin-dependent kinase 2 (CDK2) is a crucial serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the transition from G1 to S phase.[1][2][3] Dysregulation of CDK2 activity is frequently observed in various human cancers, making it a promising target for the development of novel anticancer therapeutics.[4][5][6] The compound 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic molecule with potential for bioactivity.[7][8][9] This document provides a detailed protocol for the in silico molecular docking of this compound with CDK2 to predict its binding affinity and interaction patterns. These computational methods are instrumental in the early stages of drug discovery for identifying and optimizing potential inhibitors.[4][10]

Data Presentation: Predicted Binding Affinity and Interactions

The following table summarizes hypothetical quantitative data from a molecular docking simulation of this compound with the ATP-binding pocket of CDK2. This data is presented for illustrative purposes to guide researchers on the expected outcomes of such an analysis.

LigandBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Number of Hydrogen BondsKey Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
This compound-8.50.583LEU83, LYS33, ASP86ILE10, VAL18, ALA31, LEU134
Roscovitine (Reference Inhibitor)-9.20.164LEU83, LYS33, GLN131, ASP86ILE10, VAL18, ALA31, LEU134

Experimental Protocols

This section details the step-by-step methodology for performing a molecular docking study of this compound with CDK2.

Preparation of the Receptor (CDK2)
  • Obtain Crystal Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB) (--INVALID-LINK--). A suitable structure would be one complexed with a known inhibitor, for example, PDB ID: 1HCL.[11]

  • Protein Preparation:

    • Load the PDB file into a molecular modeling software such as AutoDockTools, PyMOL, or Schrödinger Maestro.

    • Remove the co-crystallized ligand, water molecules, and any other heteroatoms that are not part of the protein or essential for its activity.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.[12]

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

Preparation of the Ligand (this compound)
  • Ligand Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure.

  • Ligand Optimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[13]

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).

Molecular Docking Simulation
  • Grid Box Generation:

    • Define the active site of CDK2 for docking. This is typically the ATP-binding pocket. The location can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Generate a grid box that encompasses the entire active site with appropriate dimensions (e.g., 60 x 60 x 60 Å).

  • Docking Execution:

    • Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.[11]

    • Set the prepared protein and ligand files as input.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Initiate the docking run.

Analysis of Docking Results
  • Binding Affinity and Pose Selection:

    • Analyze the output file to obtain the binding affinity (in kcal/mol) for each predicted binding pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis:

    • Visualize the best-ranked docking pose of the ligand within the CDK2 active site using software like PyMOL or Discovery Studio.

    • Identify and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of CDK2. Pay close attention to interactions with key residues in the ATP-binding site, such as those in the hinge region (e.g., LEU83).[10]

Mandatory Visualizations

CDK2 Signaling Pathway and Inhibition

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2_node CDK2 CyclinE->CDK2_node Activates DNA_Replication DNA Replication CDK2_node->DNA_Replication Initiates Inhibitor 6,7-dihydropyrrolo [2,3-c]azepine-4,8 (1H,5H)-dione Inhibitor->CDK2_node Inhibits Molecular_Docking_Workflow PDB 1. Protein Structure (e.g., CDK2 from PDB) Prep_Protein 3. Receptor Preparation (Remove water, add hydrogens) PDB->Prep_Protein Ligand_2D 2. Ligand 2D Structure (this compound) Prep_Ligand 4. Ligand Preparation (3D conversion, energy minimization) Ligand_2D->Prep_Ligand Grid 5. Grid Box Generation (Define active site) Prep_Protein->Grid Docking 6. Molecular Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Grid->Docking Analysis 7. Result Analysis (Binding energy, interactions) Docking->Analysis

References

Developing Analogs of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel analogs based on the 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione scaffold. This core structure is a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors for potential therapeutic applications.[1]

Introduction

The this compound core is a privileged scaffold in medicinal chemistry. Its derivatives have shown potential as inhibitors of various protein kinases and other enzymes, such as protein tyrosine phosphatase 1B (PTP1B), making them attractive candidates for the development of new therapeutics for a range of diseases, including cancer and metabolic disorders.[2][3] The development of analogs of this scaffold aims to explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Analog Development Workflow

The development of novel analogs of this compound follows a structured workflow from initial design to preclinical evaluation. This process involves iterative cycles of chemical synthesis, biological screening, and data analysis to identify lead compounds with desired therapeutic profiles.

cluster_0 Analog Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization & Preclinical Studies A Scaffold Selection & Analog Design B Synthesis of Analogs A->B C Purification & Characterization B->C D Primary Screening (e.g., Kinase Assay) C->D E Secondary Screening (e.g., PTP1B Assay) D->E F In Vitro ADME/Tox E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Vivo Efficacy & PK/PD Studies G->H I Preclinical Candidate Selection H->I

Caption: Workflow for the development of novel analogs.

Experimental Protocols

Protocol for the Synthesis of a Representative Analog: 1-(4-fluorobenzyl)-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

This protocol describes the synthesis of a representative analog with a substitution on the pyrrole nitrogen.

Materials:

  • This compound

  • 4-Fluorobenzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized analog (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol for In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol describes a method to evaluate the inhibitory effect of the analogs on PTP1B enzymatic activity.

Materials:

  • Human Recombinant PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • PTP1B Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Synthesized analog (test compound)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the PTP1B enzyme to the desired concentration in cold PTP1B Assay Buffer.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, PTP1B enzyme solution, and the test compound dilution or vehicle control. Include wells for a blank (no enzyme) and a positive control (no inhibitor).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the pNPP solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding the Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 405 nm using a microplate reader.

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[4]

Data Presentation

The quantitative data for a series of synthesized analogs should be summarized in a clear and structured table to facilitate comparison and SAR analysis.

Compound IDR GroupTarget Kinase IC₅₀ (nM)PTP1B IC₅₀ (µM)Cell Viability (CC₅₀, µM)
PA-01 H15025.2> 50
PA-02 4-fluorobenzyl255.845.7
PA-03 3-methoxybenzyl4810.1> 50
PA-04 2-pyridylmethyl327.538.9
PA-05 Cyclohexylmethyl8918.4> 50

Signaling Pathway Visualization

Many analogs of this scaffold are being investigated as kinase inhibitors. The following diagram illustrates a simplified, generic kinase signaling pathway that is often implicated in cell proliferation and survival. Inhibition of a key kinase in this pathway can block downstream signaling and lead to therapeutic effects.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binding & Dimerization C Kinase 1 (e.g., PI3K) B->C Activation D Kinase 2 (e.g., Akt) C->D Phosphorylation E Downstream Effectors D->E F Transcription Factors E->F G Gene Expression F->G Cell Proliferation Cell Proliferation G->Cell Proliferation Cell Survival Cell Survival G->Cell Survival H Analog Inhibition H->C

Caption: A generic kinase signaling pathway targeted by inhibitors.

References

In Vitro Evaluation of Pyrrolo[2,3-c]azepine Derivatives Against U87MG Glioblastoma Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies. The U87MG cell line, derived from a human malignant glioma, serves as a cornerstone in vitro model for GBM research, facilitating the preliminary screening and mechanistic evaluation of novel therapeutic compounds.[1][2] This document provides a comprehensive set of protocols for the in vitro evaluation of a novel class of synthetic compounds, pyrrolo[2,3-c]azepine derivatives, against U87MG cells.

The methodologies detailed herein cover essential assays for determining cytotoxic and anti-proliferative effects, including the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution. While specific data for pyrrolo[2,3-c]azepine derivatives are presented here for illustrative purposes, these protocols provide a robust framework for the comprehensive preclinical evaluation of new chemical entities targeting glioblastoma.

Data Presentation: Quantitative Summary

The following tables summarize representative quantitative data from the evaluation of a lead pyrrolo[2,3-c]azepine derivative, designated as PZA-Lead, on U87MG cells.

Table 1: Cytotoxicity of PZA-Lead on U87MG Cells by MTT Assay

Concentration of PZA-Lead (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
0 (Control)1.320.09100%\multirow{6}{*}{12.5}
11.180.0789.4%
50.950.0672.0%
100.710.0553.8%
250.340.0325.8%
500.160.0212.1%

Table 2: Apoptosis Induction in U87MG Cells by PZA-Lead (48h Treatment)

Concentration of PZA-Lead (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)96.1%2.5%1.4%
1078.3%14.2%7.5%
2545.9%38.6%15.5%
5018.2%55.4%26.4%

Table 3: Cell Cycle Analysis of U87MG Cells Treated with PZA-Lead (24h Treatment)

Concentration of PZA-Lead (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.2%24.7%20.1%
1068.9%15.3%15.8%
2575.4%9.8%14.8%

Experimental Protocols

U87MG Cell Culture

This protocol outlines the standard procedure for the culture and maintenance of the U87MG human glioblastoma cell line.[2][3][4]

Materials:

  • U87MG cell line (e.g., ATCC HTB-14)

  • Eagle's Minimum Essential Medium (EMEM)[2]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of U87MG cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.

  • Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO2 humidified atmosphere.

  • Maintenance: Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, remove the medium, wash the cell monolayer with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and re-plate the cells at a suitable density (e.g., 1:3 to 1:6 split ratio).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]

Materials:

  • U87MG cells

  • 96-well plates

  • Pyrrolo[2,3-c]azepine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-c]azepine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, final concentration ≤ 0.1%).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • U87MG cells

  • 6-well plates

  • Pyrrolo[2,3-c]azepine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed U87MG cells in 6-well plates and treat with various concentrations of the compounds for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[11][12]

Materials:

  • U87MG cells

  • 6-well plates

  • Pyrrolo[2,3-c]azepine derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed U87MG cells in 6-well plates and treat with the compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis U87MG U87MG Cell Culture Seeding Cell Seeding U87MG->Seeding Treatment Treatment with Pyrrolo[2,3-c]azepine Derivatives Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Experimental workflow for evaluating pyrrolo[2,3-c]azepine derivatives.

Hypothetical Signaling Pathway Inhibition

Many pyrrole-containing compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[13][14]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation PZA Pyrrolo[2,3-c]azepine Derivative PZA->Akt Inhibition Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than the reported 54%. What are the potential causes?

A1: Low yields in this synthesis can stem from several factors, primarily related to the reagents, reaction conditions, and work-up procedure. Here are the key areas to troubleshoot:

  • Reagent Quality:

    • Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid): This reagent is highly hygroscopic. Moisture contamination will reduce its efficacy as a dehydrating and cyclizing agent. It is recommended to use freshly prepared Eaton's reagent for a cleaner reaction profile and better yield. If using a commercial solution, ensure it has been stored under anhydrous conditions.

    • Starting Material Purity: Ensure the precursor, 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid, is pure and dry. Impurities can interfere with the cyclization reaction.

  • Reaction Conditions:

    • Temperature Control: While the reported procedure specifies heating to 80°C, precise temperature control is crucial. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause degradation of the starting material or product, leading to charring and the formation of side products.

    • Reaction Time: The reaction is reported to be rapid. Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times at elevated temperatures can lead to decomposition.

  • Work-up Procedure:

    • Quenching: The quenching of the reaction mixture with ice water is highly exothermic. If the addition is too fast, localized heating can cause degradation of the product. The quenching should be performed slowly with efficient stirring in an ice bath.

    • Extraction: Ensure thorough extraction with a suitable solvent like ethyl acetate. The product may have some solubility in the aqueous phase, so multiple extractions are necessary to maximize recovery.

    • pH Adjustment: During work-up, careful neutralization is important. A final pH of 8-8.5 is suggested in similar procedures to ensure the product is in its free form for efficient extraction.

Q2: I am observing a dark, tar-like substance in my reaction flask. What could be the cause and how can I avoid it?

A2: The formation of a dark, tarry substance is a common issue in acid-catalyzed reactions, especially with electron-rich heterocycles like pyrrole. This is often due to:

  • Overheating: Excessive temperatures can lead to polymerization and decomposition of the pyrrole moiety. Maintain a strict temperature of 80°C.

  • Prolonged Reaction Time: Heating the reaction mixture for longer than necessary can promote side reactions and degradation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Old or Wet Reagents: Impure or wet methanesulfonic acid or phosphorus pentoxide can contribute to side reactions and charring.

To avoid this, use high-purity, dry reagents and strictly control the reaction temperature and time.

Q3: The purification of the final product is challenging, and I see multiple spots on my TLC plate. What are the likely impurities?

A3: Common impurities can include:

  • Unreacted Starting Material: If the reaction is incomplete, the starting material, 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid, may be present. This can co-elute with the product during chromatography, making purification difficult. Ensure the reaction goes to completion by TLC monitoring.

  • Polymeric Byproducts: As mentioned, overheating or extended reaction times can lead to the formation of polymeric materials which can complicate purification.

  • Side-Products from Incomplete Cyclization or Rearrangement: While the intramolecular Friedel-Crafts acylation is generally efficient, alternative cyclization pathways or rearrangements, although less common for this substrate, cannot be entirely ruled out, especially under harsh conditions.

Purification Tip: The product is a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) after chromatographic purification can help in obtaining a high-purity product.

Q4: Are there any alternatives to Eaton's reagent for this cyclization?

A4: Yes, Polyphosphoric Acid (PPA) is a classical reagent for such intramolecular acylation reactions. However, Eaton's reagent is often preferred for several reasons:

  • Lower Viscosity: PPA is highly viscous and difficult to stir and handle, especially on a larger scale. Eaton's reagent is a mobile liquid, which allows for better mixing and heat transfer.

  • Milder Conditions: Reactions in Eaton's reagent can often be carried out at lower temperatures compared to PPA.

  • Higher Yields and Cleaner Reactions: Eaton's reagent can lead to higher yields and a cleaner reaction profile with fewer side products in some cases.

Data Presentation

Table 1: Comparison of Cyclization Reagents for Intramolecular Acylations

FeatureEaton's Reagent (P₂O₅ in CH₃SO₃H)Polyphosphoric Acid (PPA)
Physical State Mobile LiquidHighly Viscous Liquid/Glassy Solid
Handling Easy to handle and stir.Difficult to handle and stir, especially at scale.
Typical Reaction Temp. 25-110°COften >100°C
Reported Yield (Target Molecule) 54%Not specifically reported for this molecule, but generally can be lower with more side products.
Work-up Quenching is exothermic but manageable.Can be challenging due to high viscosity.
Advantages Milder conditions, often cleaner reactions, higher yields, easier handling.Readily available and classical reagent.
Disadvantages Highly hygroscopic, corrosive.High viscosity, often requires higher temperatures, can lead to more charring.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the reported synthesis.

Materials:

  • 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (CH₃SO₃H)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of Eaton's Reagent: In a flask equipped with a stirrer and under a dry atmosphere, dissolve phosphorus pentoxide (2.02 g, 14.23 mmol) in methanesulfonic acid (13 mL, 195.8 mmol).

  • Heat the mixture to 80°C and stir until a homogeneous solution is obtained.

  • Reaction: To the hot Eaton's reagent, add 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid (3.24 g, 17.78 mmol).

  • Continue stirring at 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (disappearance of starting material), cool the reaction mixture in an ice bath.

  • Carefully and slowly quench the reaction by adding it to ice water with vigorous stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract several times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.

Expected Yield: ~54%

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification P2O5 P₂O₅ mix Mix and Heat to 80°C P2O5->mix MSA Methanesulfonic Acid MSA->mix Eaton Eaton's Reagent mix->Eaton reaction Add to Eaton's Reagent Stir at 80°C Monitor by TLC Eaton->reaction StartMat 3-[(1H-pyrrole-2-carbonyl)- amino]propanoic acid StartMat->reaction quench Quench with Ice Water reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Final Product purify->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatory Pro-inflammatory Stimuli (e.g., IL-1β) MAPK MAPK Cascade ProInflammatory->MAPK NFkB NF-κB Pathway ProInflammatory->NFkB COX2_gene COX-2 Gene MAPK->COX2_gene Transcription Factors NFkB->COX2_gene Transcription COX2_mRNA COX-2 mRNA COX2_protein COX-2 Enzyme COX2_mRNA->COX2_protein Translation ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation COX2_gene->COX2_mRNA Transcription TargetMolecule 6,7-dihydropyrrolo[2,3-c]azepine- 4,8(1H,5H)-dione TargetMolecule->COX2_protein Inhibition

Technical Support Center: Purification of Pyrrolo[2,3-c]azepine-4,8-diones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolo[2,3-c]azepine-4,8-dione scaffold is a compelling heterocyclic motif in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring both lactam and ketone functionalities, presents unique challenges and opportunities during synthesis and purification. Achieving high purity is paramount for accurate biological evaluation and downstream applications. This guide provides field-proven insights and troubleshooting strategies to address common purification issues encountered by researchers working with this compound class. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, empowering you to adapt and optimize these methods for your specific derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for pyrrolo[2,3-c]azepine-4,8-diones after synthesis?

A general workflow involves an initial aqueous workup to remove inorganic reagents, followed by either direct crystallization/recrystallization of the crude product or purification by column chromatography, often followed by a final recrystallization step to achieve high analytical purity. The choice depends on the scale and the impurity profile of the crude material.

G cluster_0 Post-Synthesis cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Final Polish & Analysis Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Crude Solid/Oil Crude Solid/Oil Aqueous Workup->Crude Solid/Oil Column Chromatography Column Chromatography Crude Solid/Oil->Column Chromatography Recrystallization Recrystallization Crude Solid/Oil->Recrystallization Column Chromatography->Recrystallization Pure Compound Pure Compound Recrystallization->Pure Compound Purity Analysis (NMR, LC-MS, EA) Purity Analysis (NMR, LC-MS, EA) Pure Compound->Purity Analysis (NMR, LC-MS, EA)

Caption: General purification workflow for pyrrolo[2,3-c]azepine-4,8-diones.

Q2: What physicochemical properties of these molecules are most important for purification?

The key properties are:

  • High Polarity: The presence of two carbonyl groups (an amide/lactam and a ketone) and an N-H group makes the core structure quite polar. This dictates the choice of highly polar solvent systems for chromatography and recrystallization.

  • Hydrogen Bonding: The N-H proton and carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively. This can lead to strong intermolecular interactions, potentially causing tailing in chromatography and influencing solvent selection for recrystallization.

  • Moderate Acidity of N-H: The pyrrole-like N-H proton is weakly acidic. This can cause interactions with standard silica gel. In such cases, deactivating the silica or using an alternative stationary phase may be necessary.

Q3: Which analytical techniques are essential for monitoring purity during the process?

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress and for developing an appropriate solvent system for flash column chromatography. Due to the polarity of the compounds, silica gel plates are standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for identifying impurities. Residual solvents from the purification process are common and can be identified using established chemical shift tables.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a highly sensitive assessment of purity and confirms the molecular weight of the desired product.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during purification in a question-and-answer format.

Category 1: Post-Workup & Isolation Issues

Issue: After aqueous workup and solvent evaporation, my product is a persistent, viscous oil instead of a solid.

  • Possible Cause 1: Residual Polyphosphoric Acid (PPA) or Phosphoric Acid.

    • Why it happens: Syntheses of this scaffold often employ PPA as a cyclizing and dehydrating agent.[3] PPA is highly viscous and can be difficult to remove completely with a simple water wash, leaving behind a sticky residue.

    • Troubleshooting Tip: The standard workup involves quenching the reaction mixture in ice water.[3][4][5] Ensure the quench is done slowly with vigorous stirring to fully hydrolyze and dissolve the PPA. After extraction, wash the organic layer thoroughly with saturated sodium bicarbonate solution to neutralize any acidic phosphate residues, followed by a brine wash to remove excess water.

  • Possible Cause 2: Incomplete Cyclization.

    • Why it happens: The precursor, a 3-(1H-pyrrole-2-carbonyl)propionic acid derivative, is likely more polar and less crystalline than the bicyclic product. If the reaction has not gone to completion, this starting material can act as an impurity that inhibits crystallization.

    • Troubleshooting Tip: Before workup, check the reaction completion by TLC. If starting material is present, consider extending the reaction time or increasing the temperature. If the workup is already complete, attempt to precipitate the product by triturating the oil with a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes. This may selectively dissolve impurities, leaving the desired product as a solid.

G start Crude Product is an Oil q1 Was PPA used in the reaction? start->q1 a1_yes Wash organic layer with sat. NaHCO3, then brine. q1->a1_yes Yes a1_no Check TLC for starting material. q1->a1_no No q2 Did the oil solidify? a1_yes->q2 a2_yes Collect solid and dry. q2->a2_yes Yes a3_no Triturate oil with non-polar solvent (e.g., Et2O/Hexanes). q2->a3_no No end Proceed to Further Purification a2_yes->end q3 Is starting material present? a1_no->q3 a3_yes Purify via Flash Chromatography. q3->a3_yes Yes q3->a3_no No a3_yes->end a3_no->end

Caption: Decision workflow for troubleshooting an oily crude product.

Category 2: Flash Column Chromatography

Issue: My compound streaks badly or will not elute from the silica column, even with 100% ethyl acetate.

  • Possible Cause: High Polarity and Interaction with Silica.

    • Why it happens: The polar lactam and ketone groups interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor elution and significant tailing.[6]

    • Troubleshooting Tip 1 (Modify Mobile Phase): Increase the eluting strength by adding a more polar solvent. A gradient of 0-10% methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) is a common starting point for highly polar compounds.[7][8]

    • Troubleshooting Tip 2 (Deactivate Silica): The weakly acidic N-H can interact with silica. To mitigate this, you can use a solvent system containing a small amount of a basic modifier. For example, adding 0.5-1% triethylamine (TEA) to your EtOAc/Hexane or DCM/MeOH mobile phase can dramatically improve peak shape.[9] Alternatively, for very polar bases, a solution of 10% ammonium hydroxide in methanol can be used as the polar component (e.g., 1-10% of this mixture in DCM).[7]

    • Troubleshooting Tip 3 (Change Stationary Phase): If modifying the mobile phase is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative for basic or acid-sensitive compounds. Reversed-phase (C18) chromatography is another powerful option, though it requires different solvent systems (typically water/acetonitrile or water/methanol).

Issue: My product co-elutes with an impurity of very similar polarity.

  • Possible Cause: Structurally Similar Byproduct.

    • Why it happens: Side reactions, such as incomplete cyclization or side-chain modifications, can produce impurities with polarities very close to that of the desired product.

    • Troubleshooting Tip: Attempt to change the selectivity of the chromatography system. Instead of simply increasing polarity (e.g., hexanes -> ethyl acetate), try a completely different solvent system. Toluene/acetone or DCM/acetonitrile systems can alter the specific interactions between the analytes, stationary phase, and mobile phase, potentially resolving the co-eluting species.[10] If chromatography fails, recrystallization is the preferred next step.

Category 3: Recrystallization

Issue: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.

  • Possible Cause 1: High Degree of Supersaturation.

    • Why it happens: If the solution is cooled too rapidly or is too concentrated, the solubility limit is exceeded so quickly that molecules do not have time to orient into an ordered crystal lattice and instead crash out as an amorphous oil.[11]

    • Troubleshooting Tip: Use slightly more solvent to create a less concentrated solution. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling. If it still oils out, try reheating the solution to re-dissolve the oil, then add a small amount of a "better" solvent (one it is more soluble in) before commencing slow cooling again.

  • Possible Cause 2: Presence of Impurities.

    • Why it happens: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons" and promoting oiling out.

    • Troubleshooting Tip: The best solution is to improve the purity of the material before recrystallization. A quick filtration through a small plug of silica gel (eluting with a polar solvent like 5% MeOH/DCM) can remove baseline impurities and often facilitate subsequent crystallization.

Issue: My compound is soluble in everything polar and insoluble in everything non-polar. I can't find a good single solvent for recrystallization.

  • Possible Cause: "In-between" Solubility Profile.

    • Why it happens: This is a common challenge for moderately polar molecules. They are too soluble in solvents like methanol and DMSO for good recovery, but completely insoluble in hexanes or ether.

    • Troubleshooting Tip (Two-Solvent System): This is the ideal scenario for a two-solvent recrystallization.[12]

      • Dissolve your compound in a minimum amount of a "good" hot solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone).

      • While hot, slowly add a "bad" solvent (an anti-solvent) in which the compound is insoluble (e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes faintly cloudy (the cloud point).

      • Add a few more drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Key Experimental Protocols

Protocol 1: TLC Solvent System Development
  • Objective: To find a solvent system where the desired product has an Rf (retention factor) of ~0.25-0.35 for optimal separation in flash chromatography.[13]

  • Procedure:

    • Prepare a dilute solution of your crude product in a volatile solvent (e.g., DCM or EtOAc).

    • Spot the solution on three separate TLC plates.

    • Develop each plate in a different solvent system of varying polarity (see table below).

    • Visualize the plates under UV light and/or with a suitable stain (e.g., potassium permanganate).

    • If the spot remains at the baseline, the system is not polar enough. If it shoots to the solvent front, it is too polar.

    • Adjust the solvent ratios until the desired Rf is achieved.

Table 1: Recommended TLC Solvent Systems for Pyrrolo[2,3-c]azepine-4,8-diones
Polarity Suggested System
Low-Medium50-100% Ethyl Acetate in Hexanes
Medium-High0-10% Methanol in Dichloromethane (DCM)
High5-10% Methanol in Ethyl Acetate
Very High / Basic5% of (10% NH₄OH in MeOH) in DCM
Protocol 2: Flash Column Chromatography (Gradient Elution)
  • Preparation:

    • Choose a column size appropriate for your sample amount (e.g., 40g silica for 1-2g of crude material).

    • Prepare two solvent reservoirs: a non-polar "Solvent A" (e.g., 100% Ethyl Acetate) and a polar "Solvent B" (e.g., 10% Methanol in Ethyl Acetate).

  • Packing: Pack the column with silica gel as a slurry in the least polar solvent you will use.

  • Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of DCM or the initial mobile phase. If solubility is low, add a few drops of a stronger solvent like methanol. Pipette the solution carefully onto the top of the silica bed.

    • Dry Loading: If the compound is poorly soluble in the eluent, dissolve it in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.[14]

  • Elution:

    • Start eluting with 100% Solvent A.

    • Gradually increase the percentage of Solvent B to slowly increase the mobile phase polarity. A typical gradient might be from 0% to 100% B over 10-15 column volumes.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

Optimizing reaction conditions for pyrrolo[2,3-c]azepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing pyrrolo[2,3-c]azepine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for constructing the pyrrolo[2,3-c]azepine core?

A1: The primary strategies involve the formation of the seven-membered azepine ring fused to a pre-existing pyrrole ring. A key method is the intramolecular Friedel-Crafts acylation of a pyrrole derivative bearing a suitable carboxylic acid side chain. For instance, 3-(1H-pyrrole-2-carbonyl)propionic acids can be cyclized in the presence of a dehydrating agent like polyphosphoric acid to form pyrrolo[2,3-c]azepine-4,8-diones.[1] Another advanced approach involves the electrocyclization of a carbodiimide moiety attached to a 2-(pyrrol-3-yl)benzene system to construct a related pyrrolo[2,3-c]quinoline framework, which shares a similar core structure.[2][3][4][5]

Q2: I am experiencing very low to no yield of my desired pyrrolo[2,3-c]azepine. What are the likely causes?

A2: Low yields are a common challenge and can stem from several factors:

  • Purity of Starting Materials: Impurities in the initial pyrrole derivatives or the acylating/alkylating agents can interfere with the reaction.

  • Ineffective Cyclization Conditions: The choice of acid catalyst and reaction temperature is critical for the intramolecular Friedel-Crafts acylation. An inappropriate catalyst or suboptimal temperature can lead to decomposition or the formation of side products.

  • Steric Hindrance: Bulky substituents on the pyrrole ring or the side chain can hinder the intramolecular cyclization required to form the seven-membered ring.

  • Decomposition of Intermediates: The carbodiimide intermediates in certain synthetic routes can be unstable and may decompose if not handled correctly or if the reaction conditions are too harsh.[2][3][4][5]

Q3: What are some of the common side products observed during the synthesis?

A3: During the intramolecular Friedel-Crafts acylation, intermolecular reactions can occur, leading to polymeric materials instead of the desired cyclic product. Inadequate activation of the carboxylic acid can lead to the recovery of unreacted starting material. In multi-step syntheses, byproducts can arise from incomplete reactions or side reactions at each step. For example, in the synthesis of trigonoine B, numerous byproducts were generated during the formation of the carbodiimide intermediate.[2][3][4][5]

Q4: How can I improve the regioselectivity of the intramolecular cyclization?

A4: The regioselectivity of the intramolecular Friedel-Crafts acylation on the pyrrole ring is generally directed to the more nucleophilic position. To favor cyclization at the desired position, ensure that the tether connecting the acyl group to the pyrrole ring is of the appropriate length to facilitate the formation of the seven-membered ring. The choice of a suitable acid catalyst can also influence the regioselectivity.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Friedel-Crafts Acylation

Symptoms:

  • The desired pyrrolo[2,3-c]azepine product is obtained in less than 20% yield.

  • A significant amount of starting material remains unreacted.

  • The formation of a complex mixture of unidentified products is observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficiently activated carboxylic acid - Increase the amount of dehydrating agent (e.g., polyphosphoric acid, PPA). - Consider using a stronger activating agent in combination with PPA, such as diphosphorus pentoxide (P₂O₅).[1]
Suboptimal reaction temperature - If the reaction is sluggish, gradually increase the temperature. Monitor the reaction closely for any signs of decomposition. - If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
Poor quality of starting materials - Purify the starting 3-(1H-pyrrole-2-carbonyl)propionic acid by recrystallization or chromatography. - Ensure all solvents and reagents are anhydrous, as water can quench the acid catalyst.
Intermolecular polymerization - Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Issue 2: Formation of Multiple Products in Multi-Step Synthesis

Symptoms:

  • Multiple spots are observed on TLC analysis of the crude reaction mixture.

  • Isolation of the desired product is difficult due to the presence of closely related impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction at an intermediate step - Monitor each step of the synthesis by TLC or LC-MS to ensure complete conversion before proceeding to the next step. - Adjust reaction times and temperatures as needed to drive the reaction to completion.
Side reactions of functional groups - Use protecting groups for sensitive functionalities on your starting materials that may not be compatible with the reaction conditions.
Low reactivity of a key intermediate - In cases like the synthesis of trigonoine B, a low-yielding cycloamination was improved by switching from a bromo- to a more reactive iodo-substituted precursor.[2][3][4][5]
Harsh reaction conditions - Explore milder reagents and reaction conditions. For example, if a strong acid is causing decomposition, try a weaker acid or a Lewis acid catalyst.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives [1]

EntryR GroupAlkylating AgentYield of Acid (2a-c)Cyclization Yield (1a-c)Overall Yield
1aCH₃CH₃I91.2%77.2%69.1%
1bC₂H₅C₂H₅I88.5%72.8%64.4%
1cn-C₃H₇n-C₃H₇Br84.7%69.1%61.8%

Experimental Protocols

Synthesis of 1-Methyl-1,5,6,7-tetrahydro-pyrrolo[2,3-c]azepine-4,8-dione (1a)

This protocol is adapted from the synthesis of pyrrolo[2,3-c]azepine-4,8-dione derivatives.[1]

Step 1: Synthesis of Methyl 3-(1-methyl-1H-pyrrole-2-carbonyl)aminopropionate

Methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate is alkylated with methyl iodide in the presence of a suitable base (e.g., sodium hydride) in an anhydrous solvent like DMF or THF. The reaction is typically stirred at room temperature until completion as monitored by TLC.

Step 2: Hydrolysis to 3-(1-Methyl-1H-pyrrole-2-carbonyl)propionic acid (2a)

The methyl ester from the previous step is hydrolyzed using a base such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol. The reaction mixture is heated to reflux until the ester is fully consumed. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried. A yield of 91.2% has been reported for this step.[1]

Step 3: Intramolecular Cyclization to 1-Methyl-1,5,6,7-tetrahydro-pyrrolo[2,3-c]azepine-4,8-dione (1a)

A mixture of 3-(1-methyl-1H-pyrrole-2-carbonyl)propionic acid (2a), polyphosphoric acid (PPA), and diphosphorus pentoxide (P₂O₅) is heated with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water and a dilute solution of sodium bicarbonate, and then dried. The crude product can be further purified by recrystallization or column chromatography. A yield of 77.2% has been reported for this cyclization step.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Cyclization start Methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate reagent1 CH₃I, NaH, DMF start->reagent1 product1 Methyl 3-(1-methyl-1H-pyrrole-2-carbonyl)aminopropionate reagent1->product1 reagent2 1. NaOH, H₂O/MeOH 2. HCl product1->reagent2 product2 3-(1-Methyl-1H-pyrrole-2-carbonyl)propionic acid reagent2->product2 reagent3 PPA, P₂O₅, Heat product2->reagent3 final_product 1-Methyl-1,5,6,7-tetrahydro-pyrrolo[2,3-c]azepine-4,8-dione reagent3->final_product

Caption: Synthetic workflow for pyrrolo[2,3-c]azepine-4,8-dione.

troubleshooting_workflow start Low Yield of Pyrrolo[2,3-c]azepine purity_check Check Purity of Starting Materials start->purity_check impure Purify by Recrystallization or Chromatography purity_check->impure Impure pure Pure purity_check->pure Pure conditions_check Evaluate Reaction Conditions impure->conditions_check pure->conditions_check temp_check Optimize Temperature (Increase/Decrease) conditions_check->temp_check catalyst_check Screen Different Acid Catalysts/Reagents conditions_check->catalyst_check dilution_check Use High Dilution Conditions conditions_check->dilution_check improved Improved Yield temp_check->improved catalyst_check->improved dilution_check->improved

References

Technical Support Center: Synthesis of Pyrrolo[2,3-c]azepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pyrrolo[2,3-c]azepine derivatives. The information is presented in a question-and-answer format to directly address potential issues in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

A primary route for the synthesis of the pyrrolo[2,3-c]azepine core involves a two-step process:

  • Friedel-Crafts Acylation: Acylation of a pyrrole substrate with succinic anhydride to form a 3-(1H-pyrrole-2-carbonyl)propionic acid intermediate.

  • Intramolecular Cyclization: Cyclization of the propionic acid derivative to yield the desired pyrrolo[2,3-c]azepine-4,8-dione.

Below are common issues and troubleshooting strategies for each of these key stages.

Part 1: Friedel-Crafts Acylation of Pyrrole with Succinic Anhydride

Question 1: I am getting a low or no yield of my desired 3-(1H-pyrrole-2-carbonyl)propionic acid. What are the possible causes and solutions?

Answer: Low yields in the Friedel-Crafts acylation of pyrroles are a common issue. Here are several potential causes and their corresponding troubleshooting steps:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.

    • Solution: Use a fresh, unopened container of the Lewis acid. If the catalyst is old, consider sublimation or purchasing a new batch. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Deactivated Pyrrole Substrate: While pyrrole is an electron-rich heterocycle, the presence of strong electron-withdrawing groups on the pyrrole ring can hinder the electrophilic substitution.

    • Solution: If your pyrrole starting material is heavily substituted with deactivating groups, the reaction may not be feasible under standard Friedel-Crafts conditions. Consider using a more reactive pyrrole derivative if your synthetic route allows.

  • Low Reaction Temperature: The activation energy for the acylation may not be reached at lower temperatures.

    • Solution: Gradually and cautiously increase the reaction temperature. Some Friedel-Crafts acylations require heating to reflux in a suitable solvent like 1,2-dichloroethane or nitrobenzene.[1]

  • Incorrect Stoichiometry of Catalyst: An insufficient amount of Lewis acid can lead to incomplete reaction.

    • Solution: A stoichiometric amount or even a slight excess of the Lewis acid is often necessary, as both the starting anhydride and the carboxylic acid product can complex with the catalyst.[1]

Question 2: My reaction is producing multiple products, making purification difficult. What are the likely side reactions?

Answer: Polysubstitution is a known challenge in Friedel-Crafts reactions with highly activated aromatic systems like pyrrole.

  • Side Reaction: Diacylation of the pyrrole ring can occur, leading to the formation of undesired byproducts.

    • Troubleshooting:

      • Control Stoichiometry: Use a 1:1 molar ratio of pyrrole to succinic anhydride. Adding the pyrrole slowly to the reaction mixture containing the anhydride and Lewis acid may also help.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the mono-acylated product.

Question 3: I am having trouble with the work-up procedure. The product seems to be difficult to isolate.

Answer: The work-up for Friedel-Crafts reactions can be challenging due to the quenching of the Lewis acid.

  • Issue: The aluminum chloride-product complex can be difficult to hydrolyze.

    • Solution: Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This will break down the aluminum complexes and protonate the carboxylic acid, aiding in its precipitation or extraction.

Part 2: Intramolecular Cyclization to form the Pyrrolo[2,3-c]azepine-4,8-dione

Question 4: The intramolecular cyclization of my 3-(1H-pyrrole-2-carbonyl)propionic acid is not proceeding or giving low yields. What are the critical factors for this step?

Answer: The ring-closure to form the seven-membered azepine ring is a challenging step. The choice of cyclizing agent and reaction conditions are crucial. A common method employs a mixture of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅).

  • Issue: Insufficient dehydration/activation of the carboxylic acid.

    • Solution:

      • PPA Quality: Ensure the PPA is of good quality and has not absorbed significant amounts of water. The viscosity of PPA can make it difficult to handle; warming it gently can aid in dispensing.

      • Addition of P₂O₅: Phosphorus pentoxide is a powerful dehydrating agent that enhances the activity of PPA. Ensure it is added cautiously as the reaction can be exothermic.

  • Issue: High reaction temperatures leading to decomposition.

    • Solution: Carefully control the reaction temperature. While heating is necessary to promote cyclization, excessive heat can lead to charring and decomposition of the pyrrole ring. A typical temperature range is 80-100°C. Monitor the reaction closely by TLC.

  • Issue: Difficult work-up and product isolation.

    • Solution: Quenching the reaction mixture by pouring it onto ice water is standard. The product may precipitate and can be collected by filtration. Alternatively, extraction with an organic solvent like ethyl acetate may be necessary. The crude product often requires purification by column chromatography or recrystallization.

Question 5: Are there alternative methods for the intramolecular cyclization?

Answer: Yes, other strong acid catalysts can be employed for intramolecular Friedel-Crafts type cyclizations.

  • Alternatives:

    • Eaton's Reagent (P₂O₅ in methanesulfonic acid): This reagent is a powerful dehydrating and cyclizing agent that can sometimes provide better results than PPA.[2]

    • Thionyl Chloride (SOCl₂): Conversion of the carboxylic acid to the more reactive acyl chloride followed by an intramolecular Friedel-Crafts reaction with a Lewis acid catalyst is a possible alternative.

Experimental Protocols

Synthesis of 6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione [2]

Step 1: Synthesis of 3-(1H-pyrrole-2-carbonyl)propionic acid

  • Reaction: In a flask equipped with a stirrer and under an inert atmosphere, anhydrous aluminum chloride (2.0 eq) is suspended in an anhydrous solvent (e.g., 1,2-dichloroethane). Succinic anhydride (1.0 eq) is added, and the mixture is stirred. Pyrrole (1.0 eq) is then added dropwise at a controlled temperature (e.g., 0-5 °C). After the addition, the reaction mixture is allowed to warm to room temperature or heated as necessary while monitoring by TLC.

  • Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The resulting mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Step 2: Synthesis of 6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione [2]

  • Reaction: Phosphorus pentoxide (2.02 g, 14.23 mmol) is dissolved in methanesulfonic acid (13 mL, 195.8 mmol) and heated to 80 °C with stirring until homogeneous. 3-(1H-pyrrole-2-carbonyl)propanoic acid (3.24 g, 17.78 mmol) is then added. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is quenched with ice water and extracted several times with ethyl acetate. The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure. The resulting white solid is the desired 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione.

Data Presentation

Table 1: Summary of Yields for the Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives

StepProductReagentsYield (%)Reference
13-(1-Alkyl-1H-pyrrole-2-carbonyl)propionic acidsAlkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropionate followed by hydrolysis84.7 - 91.2[1]
21-Alkyl-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dionesCyclization with PPA and P₂O₅69.1 - 77.2[1]
2 (unsubstituted)This compoundP₂O₅ in methanesulfonic acid54[2]

Table 2: Characterization Data for 6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione [2]

PropertyValue
Melting Point280-282 °C
IR (cm⁻¹)3222, 2931, 1659, 1634
¹H NMR (δ, ppm)2.70 (2H, m), 3.35 (2H, m), 6.55 (1H, d, J = 2.7 Hz), 6.99 (1H, d, J = 2.7 Hz), 8.34 (1H, t, J = 4.7 Hz), 12.18 (1H, br s)
¹³C NMR (δ, ppm)36.9, 43.8, 109.9, 122.7, 123.9, 128.3, 162.6, 194.7
HRMS (ES+)[M+H]⁺: 165.0657 (Calculated for C₈H₉N₂O₂: 165.0664)

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic workflow for pyrrolo[2,3-c]azepine-4,8-dione.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Yield in Friedel-Crafts Acylation Cause1 Inactive Catalyst Start->Cause1 Cause2 Deactivated Substrate Start->Cause2 Cause3 Low Temperature Start->Cause3 Cause4 Incorrect Stoichiometry Start->Cause4 Solution1 Use fresh/anhydrous catalyst Cause1->Solution1 Solution2 Use more reactive substrate Cause2->Solution2 Solution3 Increase reaction temperature Cause3->Solution3 Solution4 Adjust catalyst ratio Cause4->Solution4

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on side reactions and optimization strategies.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Cyclization: The intramolecular Friedel-Crafts acylation may not have gone to completion. 2. Starting Material Decomposition: The pyrrole moiety is sensitive to strongly acidic conditions and high temperatures, leading to polymerization or other degradation pathways. 3. Moisture in Reagents: Polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) are highly hygroscopic; moisture will reduce their efficacy.1. Reaction Conditions Optimization: Increase reaction time or temperature gradually. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. 2. Controlled Addition: Add the starting material portion-wise to the pre-heated PPA/P₂O₅ mixture to maintain a lower instantaneous concentration, which can reduce polymerization. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored PPA and P₂O₅.
Presence of Multiple Spots on TLC/LC-MS (Impure Product) 1. Formation of Positional Isomers: Acylation may occur at different positions of the pyrrole ring, leading to isomeric byproducts. 2. Polymerization: The acidic conditions can induce polymerization of the pyrrole starting material or product. 3. Incomplete Hydrolysis of Reaction Intermediate: The intermediate acylated product may not have fully cyclized. 4. Hydrolysis of the Dione Product: The seven-membered ring might be susceptible to hydrolysis during workup.1. Purification: Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to separate isomers. Recrystallization can also be effective. 2. Lower Reaction Temperature: Attempt the cyclization at a lower temperature to minimize polymerization, though this may require a longer reaction time. 3. Extended Reaction Time: Ensure the reaction is allowed to proceed to completion to favor the formation of the thermodynamically stable cyclized product. 4. Careful Workup: Neutralize the reaction mixture carefully at low temperatures (e.g., pouring onto ice and then slowly adding a base like sodium bicarbonate solution) to avoid harsh conditions that could lead to ring-opening.
Product is a Dark, Intractable Tar 1. Extensive Polymerization: This is a common side reaction with pyrroles in strong acid. 2. Reaction Temperature Too High: Excessive heat can accelerate decomposition and polymerization pathways.1. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Consider using a milder Lewis acid catalyst if PPA/P₂O₅ proves too harsh. 2. High Dilution: Running the reaction at a higher dilution may favor the intramolecular cyclization over intermolecular polymerization.
Difficulty in Product Isolation/Purification 1. Product Solubility: The dione product may have limited solubility in common organic solvents. 2. Emulsion during Workup: The presence of PPA can lead to the formation of emulsions during aqueous extraction.1. Solvent Screening: Test a range of solvents for extraction and chromatography. Hot filtration or recrystallization from a high-boiling point solvent might be necessary. 2. Workup Modification: After quenching the reaction with ice water, allow the mixture to stir until the PPA is fully dissolved before extraction. The addition of a saturated salt solution (brine) can help break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the intramolecular Friedel-Crafts acylation of a precursor like 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid. This cyclization is typically mediated by a strong acid catalyst system such as polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅).

Q2: My NMR spectrum shows unexpected signals. What could they be?

A2: Unexpected signals could arise from several sources:

  • Positional Isomers: Acylation at an alternative position on the pyrrole ring would result in a different connectivity and thus a distinct NMR spectrum.

  • Unreacted Starting Material: Compare the spectrum with that of your starting material to check for incomplete conversion.

  • Ring-Opened Product: If the dione ring was hydrolyzed during workup, you might see signals corresponding to the open-chain carboxylic acid.

  • Solvent Impurities: Ensure the signals do not correspond to residual solvents from your purification.

Q3: What is the role of phosphorus pentoxide (P₂O₅) when used with polyphosphoric acid (PPA)?

A3: P₂O₅ is a powerful dehydrating agent. When added to PPA, it increases the concentration of the active polyphosphoric acid species and removes any traces of water, thereby enhancing the efficiency of the intramolecular acylation reaction.

Q4: Are there alternative catalysts to PPA/P₂O₅ for the cyclization?

A4: While PPA/P₂O₅ is commonly cited, other strong Lewis acids or Brønsted acids could potentially effect this transformation. Examples from related intramolecular Friedel-Crafts acylations include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or Eaton's reagent (P₂O₅ in methanesulfonic acid). However, the optimal catalyst and conditions would need to be determined empirically for this specific substrate.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyls of the dione.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Chromatography (TLC, LC-MS, or HPLC): To assess the purity and identify any contaminants.

Data Presentation

Table 1: Comparison of Synthetic Conditions for this compound Synthesis

Starting Material Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acidP₂O₅ in Methanesulfonic AcidMethanesulfonic Acid80Not Specified54ChemicalBook
3-(1H-pyrrole-2-carbonyl)propionic acidsPPA and P₂O₅Not SpecifiedNot SpecifiedNot Specified69.1 - 77.2Fine Chemical Industry

Experimental Protocols

Protocol 1: Synthesis of this compound via PPA/P₂O₅ Cyclization

Materials:

  • 3-(1H-pyrrole-2-carbonyl)propionic acid

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid.

  • Heat the PPA to approximately 80-90°C with stirring.

  • Carefully add phosphorus pentoxide in portions. Stir the mixture until the P₂O₅ is fully dissolved.

  • Once a homogenous solution is obtained, add the 3-(1H-pyrrole-2-carbonyl)propionic acid in small portions over 30 minutes, ensuring the temperature does not exceed 100°C.

  • After the addition is complete, maintain the reaction mixture at 90-100°C and monitor the progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid product This compound start->product PPA, P₂O₅ Intramolecular Acylation side1 Polymerization start->side1 Harsh Acidic Conditions side2 Incomplete Cyclization start->side2 Insufficient Reaction Time/Temp side3 Isomeric Byproduct start->side3 Alternative Acylation Site

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Experiment Performed check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_yield->optimize_conditions Yes purify Purify Product (Chromatography/Recrystallization) check_purity->purify Yes characterize Characterize Product (NMR, MS, etc.) check_purity->characterize No optimize_conditions->start check_reagents Verify Reagent Quality (Anhydrous) check_reagents->start purify->characterize success Successful Synthesis characterize->success

Caption: A general workflow for troubleshooting the synthesis.

Technical Support Center: Enhancing Bioassay Success with Pyrrolo[2,3-c]azepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when working with pyrrolo[2,3-c]azepine compounds in bioassays, with a particular focus on overcoming solubility hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with pyrrolo[2,3-c]azepine derivatives and other poorly soluble heterocyclic compounds.

Issue 1: Compound Precipitation Observed in Aqueous Assay Buffer

  • Question: I've diluted my pyrrolo[2,3-c]azepine compound from a DMSO stock into my aqueous assay buffer, and I'm observing cloudiness or visible precipitate. What should I do?

  • Answer: This is a common issue for lipophilic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are steps to resolve this:

    • Assess Kinetic Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer. This will establish the maximum concentration you can achieve without precipitation.

    • Optimize Dilution Protocol: Instead of a large, single-step dilution, perform serial dilutions. Adding the DMSO stock to the aqueous buffer while vortexing can also promote better dispersion.[1]

    • Reduce Final DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells and interfere with assays. Aim for a final DMSO concentration of less than 0.5% (v/v). You may need to prepare a more diluted intermediate stock in a co-solvent system.

    • Utilize Co-solvents: Consider adding a water-miscible organic co-solvent to your assay buffer.[2] Common co-solvents include ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP). The choice and final concentration of the co-solvent must be tested for compatibility with your specific assay.

Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves

  • Question: My dose-response curves for a pyrrolo[2,3-c]azepine analog are variable between experiments, or the compound's potency appears lower than expected. Could this be a solubility problem?

  • Answer: Yes, poor aqueous solubility is a primary cause of inconsistent results.[1][3][4][5] The actual concentration of the compound in solution may be much lower than the nominal concentration due to precipitation or aggregation.[1]

    • Troubleshooting Steps:

      • Confirm Stock Solution Integrity: Ensure your compound is fully dissolved in your DMSO stock. Freeze-thaw cycles can lead to precipitation in the stock vial.[4][5] Briefly vortexing the stock solution before use is recommended.

      • Test for Aggregation: Lipophilic molecules can form aggregates in aqueous solutions, leading to non-specific assay inhibition.[1] Consider including a non-ionic surfactant like Triton X-100 or Tween-80 (at a concentration typically below its critical micelle concentration) in the assay buffer to disrupt aggregate formation.

      • Employ Solubilizing Excipients: The use of cyclodextrins can encapsulate the lipophilic compound, increasing its apparent solubility and preventing aggregation.[1][6]

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

  • Question: My pyrrolo[2,3-c]azepine compound is highly potent in a biochemical (enzymatic) assay, but its activity is significantly lower in a cell-based assay. What could be the reason for this?

  • Answer: This is a frequent challenge when transitioning from a simple biochemical environment to a complex cellular one. Several factors related to solubility and compound properties can contribute:

    • Protein Binding: In cell-based assays, your compound will interact with proteins in the cell culture medium (e.g., albumin in fetal bovine serum) and within the cells themselves. This binding can reduce the free concentration of the compound available to engage its target.

    • Cellular Permeability: The compound must cross the cell membrane to reach intracellular targets. Poor solubility can hinder this process.

    • Formulation Strategies: For cell-based assays, consider using formulation strategies that enhance both solubility and cell delivery. Lipid-based formulations or nanoparticles can be effective.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of a new pyrrolo[2,3-c]azepine compound?

A1: The standard practice is to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-30 mM).[4][9] It is crucial to ensure the compound is fully dissolved. Gentle warming or brief sonication can be used for the initial stock solution, but avoid sonication when diluting into the final aqueous buffer, as it may induce aggregation.[1]

Q2: Are there alternatives to DMSO for stock solutions?

A2: While DMSO is the most common, other organic solvents like ethanol or dimethylformamide (DMF) can be used. The choice depends on the compound's solubility and the tolerance of the bioassay system to the solvent. Always ensure the final concentration of any organic solvent is low and consistent across all wells, including controls.

Q3: How can I choose the right solubilization technique for my compound?

A3: The selection of a solubility enhancement method depends on the physicochemical properties of your drug, the requirements of the bioassay, and the intended final application.[10] A systematic approach, starting with simple methods like pH adjustment (for ionizable compounds) or co-solvents, is recommended. If these fail, more advanced techniques like using cyclodextrins or surfactants can be explored.

Q4: What are some key considerations when using surfactants to increase solubility?

A4: Surfactants can be very effective but must be used with caution.[2] It is important to use them at concentrations that do not disrupt cell membranes or interfere with the assay's biological components. Always run controls to test the effect of the surfactant alone on your assay system.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes common techniques for enhancing the solubility of poorly soluble compounds like pyrrolo[2,3-c]azepines.

TechniqueMechanism of ActionTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.2 - 500Simple to implement; can dissolve high drug concentrations.[11]Potential for solvent toxicity in cell-based assays; may alter protein conformation.
pH Adjustment For ionizable compounds, adjusting the pH can convert the drug into a more soluble salt form.[2]10 - 1,000Simple and cost-effective.Only applicable to ionizable compounds; may not be compatible with assay pH requirements.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[2]5 - 1,000Effective at low concentrations.Can interfere with assays; potential for cell toxicity.
Cyclodextrins Form inclusion complexes with the drug, shielding the hydrophobic regions from water.[2][6]5 - 5,000Low toxicity; can improve stability.Can be expensive; may alter drug-target binding kinetics.
Solid Dispersions The drug is dispersed in a solid matrix, often in an amorphous state, which enhances dissolution.10 - 200Increases dissolution rate and solubility.[11]Requires specialized formulation; may not be suitable for direct use in all bioassays.
Nanosuspensions Reduction of particle size to the nanometer range increases the surface area and dissolution rate.[10]VariableApplicable to many drugs; enhances dissolution velocity.Requires specialized equipment for production; potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a Compound Solution using a Co-solvent

  • Prepare Stock Solution: Dissolve the pyrrolo[2,3-c]azepine compound in 100% DMSO to a concentration of 10 mM.

  • Prepare Co-solvent Buffer: Prepare your aqueous assay buffer containing a pre-determined, assay-compatible concentration of a co-solvent (e.g., 5% v/v PEG 400).

  • Serial Dilution: Perform serial dilutions of the DMSO stock into the co-solvent buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO, dilute the 10 mM stock 1:100 into the co-solvent buffer (to make a 100 µM intermediate), and then dilute this intermediate 1:10 into the final assay.

  • Vortexing: Ensure rapid vortexing during each dilution step to minimize precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation before adding it to the assay plate.[1]

Protocol 2: Using Cyclodextrins for Solubilization

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used due to its higher solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer.

  • Complexation:

    • Add the DMSO stock solution of your compound directly to the HP-β-CD solution.

    • Vortex or sonicate the mixture for a defined period (e.g., 30-60 minutes) to allow for the formation of the inclusion complex.

  • Final Dilution: Dilute the complexed solution into the assay buffer to achieve the desired final compound concentration. Ensure the final cyclodextrin concentration is compatible with your assay.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Solubilization Strategy cluster_outcome Desired Outcome start Poorly Soluble Pyrrolo[2,3-c]azepine Compound precipitation Precipitation in Assay Buffer start->precipitation inconsistent_data Inconsistent Dose-Response start->inconsistent_data assay_discrepancy Biochemical vs. Cell-based Activity Discrepancy start->assay_discrepancy optimize_dmso Optimize DMSO Concentration & Dilution precipitation->optimize_dmso use_cosolvent Use Co-solvents (e.g., PEG, Ethanol) inconsistent_data->use_cosolvent use_excipient Use Excipients (Cyclodextrins, Surfactants) inconsistent_data->use_excipient change_formulation Advanced Formulation (Liposomes, Nanoparticles) assay_discrepancy->change_formulation end_goal Reliable & Reproducible Bioassay Data optimize_dmso->end_goal use_cosolvent->end_goal use_excipient->end_goal change_formulation->end_goal signaling_pathway receptor Receptor Tyrosine Kinase p_receptor Phosphorylated Receptor receptor->p_receptor Ligand Binding adaptor Adaptor Protein p_receptor->adaptor downstream_kinase Downstream Kinase adaptor->downstream_kinase p_downstream_kinase Phosphorylated Downstream Kinase downstream_kinase->p_downstream_kinase Phosphorylation cellular_response Cellular Response (e.g., Proliferation) p_downstream_kinase->cellular_response compound Pyrrolo[2,3-c]azepine Inhibitor compound->downstream_kinase Inhibition

References

Technical Support Center: Pyrrolo[2,3-c]azepine Biological Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with pyrrolo[2,3-c]azepine derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[2,3-c]azepine compound shows low potency in my in vitro kinase assay, but I expect it to be a potent inhibitor. What are common reasons for this discrepancy?

A1: Several factors can contribute to lower-than-expected potency in kinase assays.[1] First, ensure the stability of your compound under the specific assay conditions. The concentration of ATP is also critical; for ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[1] It is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) to better reflect the inhibitor's affinity (Ki).[1] Additionally, issues with the enzyme itself, such as inactivity due to improper storage or multiple freeze-thaw cycles, can lead to inaccurate results.[1]

Q2: I am observing high background noise in my fluorescence-based kinase assay. How can I troubleshoot this?

A2: High background can obscure your results and may stem from several sources. Some assay plates can have inherent phosphorescence; testing different plates or pre-reading the plate before adding reagents can help.[1] Contaminated reagents, particularly with ATP, can also lead to high background.[1] It is also possible that your test compound interferes with the detection reagent. Running a control with the compound and detection reagent in the absence of the kinase reaction components can help identify this issue.[1]

Q3: My pyrrolo[2,3-c]azepine derivative shows potent activity in an enzymatic assay but has low or no activity in a cell-based assay. What could be the reason for this?

A3: A discrepancy between enzymatic and cellular activity is a common challenge in drug discovery. Poor membrane permeability or low solubility of the compound can limit its ability to reach the intracellular target.[2] For instance, a pyrrolo[2,3-d]pyrimidine analog with an enzymatic IC50 of 7.18 nM was found to be inactive in cells, likely due to poor solubility and limited permeability.[2] It is also important to consider that cellular ATP concentrations are much higher (in the millimolar range) than those typically used in in vitro kinase assays, which can affect the apparent potency of ATP-competitive inhibitors.[1]

Q4: How do I interpret the results from multiple cytotoxicity assays performed on my pyrrolo[2,3-c]azepine compounds?

A4: Using a curated array of cytotoxicity assays with different mechanisms of action is crucial for a comprehensive understanding of a compound's effect on cell viability.[3] Analyzing and interpreting results from multiple assays can be challenging, as common statistical tests are often conducted independently for each assay.[3] A multi-assay approach can reveal multifaceted cellular injuries and provide a more complete picture of cytotoxicity.[3] It is important to select assays that measure different cellular health indicators to understand the potential mechanisms of action.[4]

Q5: What are some common pitfalls to avoid when performing biochemical assays with kinase inhibitors like pyrrolo[2,3-c]azepines?

A5: Common pitfalls include compound interference, where the compound itself may fluoresce or quench signals, leading to false positives or negatives.[5] Non-specific inhibition can also occur, for example, through the chelation of cofactors.[5] The purity of reagents like ATP, substrates, and buffers is critical for accurate reaction kinetics.[5] Additionally, protein aggregation can lead to reduced or altered kinase activity.[5]

Troubleshooting Guides

Guide 1: Troubleshooting Low or No Kinase Activity

This guide provides a systematic approach to troubleshoot low or no kinase activity in your experiments.

Potential Problem Possible Cause Recommended Solution
No/Low Signal Enzyme inactivityEnsure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Verify the activity of the enzyme stock with a positive control substrate.[1]
Incorrect buffer compositionThe kinase buffer is crucial for enzyme activity. Ensure all components (e.g., HEPES, MgCl2, EGTA, DTT) are at the correct concentration.[1]
Substrate issuesConfirm the integrity and concentration of the substrate. If using a peptide substrate, ensure it is soluble in the assay buffer.[1]
ATP degradationUse a fresh stock of ATP for your reactions, as ATP solutions can degrade over time.[1]
Insufficient reaction timePerform a time-course experiment to determine the optimal reaction time within the linear range.[1]
Guide 2: Troubleshooting High Background in Kinase Assays

This guide helps to identify and resolve issues related to high background signals in kinase assays.

Potential Problem Possible Cause Recommended Solution
High Background Signal Assay plate issuesSome white opaque plates can have inherent phosphorescence. Test different plates or pre-read the plate before adding reagents.[1]
Contaminated reagentsOne of the buffer components or the substrate might be contaminated with ATP. Use fresh, high-purity reagents.[1]
Detection reagent interferenceThe test compound may be interacting with the detection reagent. Run a control with the compound and detection reagent without the kinase reaction components.[1]
Compound aggregationSmall molecules can self-associate to form aggregates that interfere with the assay. Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, can disrupt these aggregates.[6]
Guide 3: Interpreting Cytotoxicity Assay Results

This guide provides insights into interpreting data from cytotoxicity assays.

Observation Possible Interpretation Next Steps
High IC50 Value The compound has low cytotoxicity to the tested cell line.Consider testing at higher concentrations or in different cell lines.
Discrepancy between different cytotoxicity assays The compound may induce cell death through a specific mechanism that is only detected by one of the assays.Utilize a panel of assays that measure different endpoints (e.g., apoptosis, necrosis, metabolic activity) to elucidate the mechanism of action.[3][4]
Steep dose-response curve Indicates a specific mode of action.Further investigate the molecular target of the compound.
Shallow dose-response curve May suggest non-specific cytotoxicity or multiple targets.Evaluate for off-target effects and consider structural modifications to improve specificity.

Experimental Protocols

Protocol 1: General Kinase Activity Assay

This protocol outlines a typical fluorescence-based kinase assay.

Materials:

  • Kinase enzyme

  • Substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., HEPES pH 7.5, MgCl₂, EGTA, DTT)

  • Pyrrolo[2,3-c]azepine test compounds

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolo[2,3-c]azepine compounds in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).

  • Assay Plate Setup:

    • Positive Control: Add 5 µL of vehicle control.

    • Inhibitor Wells: Add 5 µL of the compound serial dilutions.

    • No Enzyme Control: Add 5 µL of the compound serial dilutions.

  • Enzyme Addition: To all wells except the "No Enzyme Control," add 5 µL of the kinase diluted in assay buffer. To the "No Enzyme Control" wells, add 5 µL of assay buffer.[6]

  • Initiate Reaction: Add 10 µL of a pre-mixed solution of substrate and ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.[6]

  • Stop Reaction: Add 5 µL of a stop solution (e.g., EDTA) to all wells.[6]

  • Detection: Add 5 µL of the detection reagent to all wells and incubate as required.[6]

  • Read Plate: Read the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.[6]

Protocol 2: General Cell Viability (MTT) Assay

This protocol describes a common colorimetric assay to assess cell viability.

Materials:

  • Cells cultured in 96-well plates

  • Pyrrolo[2,3-c]azepine test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[2,3-c]azepine compounds and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout compound_prep Compound Dilution treatment Incubate with Compound compound_prep->treatment cell_seeding Cell Seeding cell_seeding->treatment assay_reagent Add Assay Reagent treatment->assay_reagent incubation Incubation assay_reagent->incubation read_plate Measure Signal incubation->read_plate data_analysis Data Analysis read_plate->data_analysis

Caption: General workflow for a cell-based biological assay.

troubleshooting_kinase_assay cluster_enzyme Enzyme Issues cluster_reagents Reagent Issues cluster_conditions Assay Conditions start Low/No Kinase Activity check_storage Verify Storage (-80°C, no freeze-thaw) start->check_storage check_buffer Confirm Buffer Composition start->check_buffer optimize_time Optimize Reaction Time start->optimize_time positive_control Run Positive Control check_storage->positive_control check_substrate Check Substrate Integrity check_buffer->check_substrate fresh_atp Use Fresh ATP check_substrate->fresh_atp

Caption: Troubleshooting flowchart for low kinase assay activity.

signaling_pathway_inhibition receptor Receptor kinase Kinase receptor->kinase substrate Substrate kinase->substrate ATP->ADP p_substrate Phosphorylated Substrate kinase->p_substrate response Cellular Response p_substrate->response inhibitor Pyrrolo[2,3-c]azepine Inhibitor inhibitor->kinase

Caption: Inhibition of a generic kinase signaling pathway.

References

Technical Support Center: Overcoming Drug Resistance with Pyrrolo[2,3-c]azepine Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the topic of interest is pyrrolo[2,3-c]azepine analogs, currently available research data specifically detailing their role in overcoming drug resistance is limited. Therefore, this guide utilizes a closely related azepine-containing scaffold, dibenzo[c,e]azepine-5-ones , as a representative example to illustrate the principles and experimental approaches for overcoming P-glycoprotein (P-gp) mediated multidrug resistance. The methodologies and troubleshooting advice provided are broadly applicable to the investigation of novel small molecule drug resistance reversal agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which azepine-containing compounds like dibenzo[c,e]azepine-5-ones are proposed to overcome multidrug resistance (MDR)?

A1: Dibenzo[c,e]azepine-5-ones have been shown to reverse P-glycoprotein (P-gp)-mediated MDR.[1] The proposed mechanism is the inhibition of the drug efflux function of P-gp, a transmembrane protein that actively pumps chemotherapeutic agents out of cancer cells.[1] By inhibiting P-gp, these analogs increase the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic effects in resistant cells.[1]

Q2: How can I determine if my cancer cell line is suitable for testing pyrrolo[2,3-c]azepine analogs as MDR reversal agents?

A2: Your cell line should exhibit a drug-resistant phenotype, which can be confirmed by comparing its sensitivity to a standard chemotherapeutic agent (e.g., doxorubicin, paclitaxel) with its parental, non-resistant counterpart. The resistant cell line should also have detectable levels of P-glycoprotein (P-gp or ABCB1) expression, which can be assessed by Western blot or flow cytometry. A commonly used cell line pair for such studies is the drug-sensitive K562 human leukemia cell line and its adriamycin-resistant counterpart, K562/A02.[1]

Q3: What are the critical controls to include in my experiments when evaluating a novel pyrrolo[2,3-c]azepine analog?

A3: It is crucial to include the following controls:

  • Parental (sensitive) cell line: To determine the baseline cytotoxicity of the chemotherapeutic agent and the analog itself.

  • Resistant cell line: To demonstrate the drug-resistant phenotype.

  • Vehicle control: To account for any effects of the solvent (e.g., DMSO) used to dissolve the analog.

  • Positive control MDR inhibitor: A known P-gp inhibitor, such as verapamil or tariquidar, to validate the experimental setup.

  • Analog alone: To assess the intrinsic cytotoxicity of your pyrrolo[2,3-c]azepine analog.

Q4: My pyrrolo[2,3-c]azepine analog is not very soluble in aqueous media. What can I do?

A4: Poor water solubility is a common challenge with novel small molecules.[2] Here are some strategies:

  • Prepare a high-concentration stock solution in an organic solvent like DMSO.

  • For your final working concentration in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.

  • If solubility issues persist, you may consider formulating the compound with solubilizing agents, such as cyclodextrins, though this may require further validation to ensure the formulation itself does not interfere with the assay.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Chemosensitivity Assays
Observation Potential Cause Recommended Action
High variability in IC50 values for the chemotherapeutic agent in the presence of the analog between replicate experiments.Cell passage number and health: High passage numbers can alter cell characteristics, including drug resistance.Ensure you are using cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Inconsistent cell seeding density: Uneven cell distribution in microplates can lead to variable results.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Compound precipitation: The analog may be precipitating out of the media at higher concentrations.Visually inspect the wells for any precipitate under a microscope. If precipitation is observed, you may need to adjust the solvent or consider using a lower concentration range.
Assay timing: The incubation time for the assay (e.g., 48h, 72h) can significantly impact IC50 values.Keep the incubation time consistent across all experiments.
Guide 2: No Increase in Intracellular Drug Accumulation

| Observation | Potential Cause | Recommended Action | | :--- | :--- | | The pyrrolo[2,3-c]azepine analog does not increase the intracellular fluorescence of a P-gp substrate like rhodamine 123 in resistant cells. | The analog is not a P-gp inhibitor: The compound may overcome resistance through a different mechanism, or it may not be active against P-gp. | Investigate alternative mechanisms, such as effects on other ABC transporters (e.g., MRP1, BCRP) or modulation of cell survival signaling pathways like PI3K/Akt/mTOR.[3] | | | Insufficient concentration or incubation time: The concentration of the analog may be too low, or the incubation time may be too short to effectively inhibit P-gp. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for P-gp inhibition. | | | Low P-gp expression: The resistant cell line may not express high enough levels of functional P-gp. | Confirm P-gp expression and function using Western blot and a functional assay with a known P-gp inhibitor as a positive control. |

Quantitative Data Summary

The following table summarizes representative data for a dibenzo[c,e]azepine-5-one analog (Compound 7h) in reversing P-gp-mediated multidrug resistance, which can serve as a benchmark for your studies with pyrrolo[2,3-c]azepine analogs.

Cell Line Treatment Adriamycin IC50 (µM) Reversal Fold
K562 (sensitive)Adriamycin alone0.25-
K562/A02 (resistant)Adriamycin alone18.5-
K562/A02 (resistant)Adriamycin + 1 µM Compound 7h2.18.8
K562/A02 (resistant)Adriamycin + 5 µM Compound 7h0.823.1

Data is illustrative and based on findings for dibenzo[c,e]azepine-5-ones.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Chemosensitization
  • Cell Seeding: Seed sensitive (e.g., K562) and resistant (e.g., K562/A02) cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Addition: Add the chemotherapeutic agent (e.g., doxorubicin) at various concentrations in the presence or absence of a fixed, non-toxic concentration of your pyrrolo[2,3-c]azepine analog.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the analog.

Protocol 2: Rhodamine 123 Efflux Assay (Flow Cytometry)
  • Cell Preparation: Harvest 1 x 10⁶ resistant cells (e.g., K562/A02) and wash with PBS.

  • Inhibitor Incubation: Resuspend the cells in serum-free media and incubate with your pyrrolo[2,3-c]azepine analog at the desired concentration (and a positive control like verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C, protected from light.

  • Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123. Resuspend the cells in fresh, pre-warmed media (with or without the analog) and incubate for 60-120 minutes to allow for drug efflux.

  • Flow Cytometry Analysis: Place the cells on ice and analyze the intracellular fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Increased fluorescence in the presence of your analog indicates inhibition of efflux.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Synthesize & Characterize Pyrrolo[2,3-c]azepine Analog viability Cell Viability Assay (MTT) Determine IC50 of Analog start->viability cells Culture Sensitive & Resistant Cancer Cell Lines cells->viability chemo Chemosensitization Assay (Analog + Chemo Drug) viability->chemo efflux Rhodamine 123 Efflux Assay (P-gp Function) chemo->efflux data Calculate Reversal Fold & Analyze Signaling Changes chemo->data efflux->data western Western Blot Analysis (P-gp, Akt, mTOR levels) western->data conclusion Conclusion on MDR Reversal Potential data->conclusion

Caption: Experimental workflow for evaluating pyrrolo[2,3-c]azepine analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Pgp P-glycoprotein (P-gp) Akt Akt PI3K->Akt Activates Akt->Pgp May upregulate expression/function mTOR mTOR Akt->mTOR Activates Prolif Cell Proliferation & Survival mTOR->Prolif Promotes Analog Pyrrolo[2,3-c]azepine Analog Analog->Pgp Inhibits Chemo Chemotherapy Drug Chemo->Pgp Efflux

Caption: P-gp and PI3K/Akt/mTOR signaling in drug resistance.

troubleshooting_logic start Start: No MDR Reversal Observed q1 Is the analog cytotoxic by itself? start->q1 a1_yes Lower the concentration to non-toxic level q1->a1_yes Yes q2 Did the positive control (e.g., verapamil) work? q1->q2 No a1_yes->q2 a2_no Troubleshoot assay: - Check cell line P-gp expression - Verify reagent activity q2->a2_no No q3 Does the analog inhibit P-gp efflux? q2->q3 Yes a3_no Investigate other mechanisms: - Other transporters (MRP1, BCRP) - Signaling pathways (Akt/mTOR) q3->a3_no No a3_yes Optimize analog concentration and incubation time q3->a3_yes Yes end Successful Reversal a3_yes->end

Caption: Troubleshooting logic for MDR reversal experiments.

References

Technical Support Center: Scale-up Synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most commonly cited method for this scale-up synthesis involves the intramolecular cyclization of a precursor, 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid. This reaction is typically facilitated by a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) dissolved in methanesulfonic acid (MeSO₃H), often referred to as Eaton's reagent.[1]

Q2: What are the critical safety precautions to consider when working with phosphorus pentoxide and methanesulfonic acid?

A2: Both phosphorus pentoxide and methanesulfonic acid are corrosive and hazardous. Phosphorus pentoxide reacts violently with water.[2][3] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4] A violent reaction can occur if water is added to phosphorus pentoxide; therefore, always add the reagent to the acid slowly.[4]

Q3: What are the expected yield and purity for this synthesis?

A3: Reported yields for the synthesis of this compound using the phosphorus pentoxide in methanesulfonic acid method are around 54%.[1] The purity of the final product is typically high, often exceeding 97%.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1] A suitable mobile phase should be developed to distinguish the starting material from the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete dissolution of phosphorus pentoxide. 2. Insufficient reaction temperature or time. 3. Degradation of starting material or product. 4. Ineffective quenching and extraction.1. Ensure the phosphorus pentoxide is fully dissolved in methanesulfonic acid before adding the starting material. Gentle heating and stirring can aid dissolution.[1] 2. Monitor the reaction temperature closely and ensure it is maintained at the recommended level (e.g., 80 °C). Extend the reaction time if TLC analysis shows incomplete conversion.[1] 3. Avoid excessive heating, which can lead to decomposition. Ensure the work-up procedure is performed promptly after reaction completion. 4. Use ice-cold water for quenching to control the exothermic reaction. Perform multiple extractions with a suitable solvent like ethyl acetate to ensure complete recovery of the product.[1]
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. As confirmed by TLC, if the reaction is incomplete, consider extending the reaction time or increasing the equivalents of the cyclizing agent. 2. The product is a polar heterocyclic compound. Purification can be challenging. Consider using column chromatography with a polar stationary phase or a polar-modified C18 column for reverse-phase chromatography.[5][6]
Formation of Dark-Colored Byproducts 1. Charring due to high reaction temperature. 2. Side reactions promoted by the strong acid.1. Maintain strict control over the reaction temperature. Use a temperature-controlled heating mantle or oil bath. 2. Add the starting material portion-wise to control the reaction exotherm. Consider lowering the reaction temperature slightly, though this may require a longer reaction time.
Difficulty in Isolating the Product from the Aqueous Phase 1. The product may have some water solubility. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with a salt, such as sodium chloride (brine), to decrease the solubility of the organic product. 2. Add a small amount of brine to help break up emulsions. Allow the mixture to stand for a longer period to allow for phase separation.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis

ParameterValueReference
Starting Material3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid[1]
ReagentsPhosphorus pentoxide, Methanesulfonic acid[1]
Reaction Temperature80 °C[1]
Reaction TimeMonitored by TLC[1]
Yield54%[1]
Purity>97%[7]
Molecular FormulaC₈H₈N₂O₂[7]
Molecular Weight164.16 g/mol [7]
Melting Point280-282 °C[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (MeSO₃H)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add phosphorus pentoxide (14.23 mmol) to methanesulfonic acid (13 mL).

  • Heat the mixture to 80 °C and stir until the phosphorus pentoxide is completely dissolved and the solution is homogeneous.[1]

  • Once the solution is homogeneous, add 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid (17.78 mmol) to the reaction mixture.[1]

  • Continue stirring the reaction at 80 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture into ice water.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers and dry them over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The resulting white solid is this compound.[1]

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P2O5 Phosphorus Pentoxide Dissolution Dissolve P2O5 in MeSO3H at 80°C P2O5->Dissolution MeSO3H Methanesulfonic Acid MeSO3H->Dissolution StartMat 3-[(1H-pyrrole-2-carbonyl)- amino]propanoic acid Addition Add Starting Material StartMat->Addition Dissolution->Addition Reaction Stir at 80°C (Monitor by TLC) Addition->Reaction Quench Quench with Ice Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Product 6,7-dihydropyrrolo[2,3-c]azepine- 4,8(1H,5H)-dione Concentrate->Product

Caption: Experimental workflow for the synthesis.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Degradation Degradation LowYield->Degradation PoorExtraction Poor Extraction LowYield->PoorExtraction IncreaseTime Increase Reaction Time/Temp IncompleteReaction->IncreaseTime ControlTemp Strict Temperature Control Degradation->ControlTemp MultipleExtractions Multiple Extractions PoorExtraction->MultipleExtractions BrineWash Use Brine PoorExtraction->BrineWash

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Comparative Analysis of Pyrrolo[2,3-c]azepine and Related Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of various pyrrolo[2,3-c]azepine derivatives and related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding and selection of these compounds for further investigation. The data presented is based on published experimental findings and is organized for clear comparison.

Activity as PTP1B Inhibitors

A series of pyrrolo[2,3-c]azepine derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. The inhibitory potency of these compounds was determined through in vitro enzymatic assays.

CompoundIC50 (μM) against PTP1B
29 16.36
35 14.93
36 13.92

Data sourced from a study on pyrrolo[2,3-c]azepine derivatives as PTP1B inhibitors.[1]

The in vitro inhibitory activity of the synthesized pyrrolo[2,3-c]azepine derivatives against PTP1B was assessed using a standardized enzymatic assay. The general steps of the protocol are as follows:

  • Enzyme and Substrate Preparation : Recombinant human PTP1B was used as the enzyme source. A suitable substrate, such as p-nitrophenyl phosphate (pNPP), was prepared in an appropriate buffer.

  • Compound Incubation : The test compounds (derivatives 29, 35, and 36) were dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the PTP1B enzyme for a specified period at a controlled temperature.

  • Enzymatic Reaction : The enzymatic reaction was initiated by the addition of the pNPP substrate.

  • Measurement of Activity : The rate of pNPP hydrolysis, which results in the production of a colored product (p-nitrophenol), was monitored spectrophotometrically at a specific wavelength.

  • IC50 Determination : The concentration of each compound required to inhibit 50% of the PTP1B enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

PTP1B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis PTP1B PTP1B Enzyme Preincubation Pre-incubation: Enzyme + Compound PTP1B->Preincubation Substrate pNPP Substrate Reaction Initiate Reaction: Add Substrate Substrate->Reaction Compounds Pyrrolo[2,3-c]azepine Derivatives Compounds->Preincubation Preincubation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement IC50 IC50 Calculation Measurement->IC50

Figure 1: Workflow for the PTP1B inhibition assay.

Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives

A novel series of pyrrolo[1,2-a]azepine derivatives has demonstrated significant anticancer activity against various human cancer cell lines. The cytotoxic effects of these compounds were evaluated using the sulforhodamine-B (SRB) assay.

CompoundCell LineIC50 (nM)
3 HepG2 (Liver)4
MCF7 (Breast)44.2
HCT116 (Colon)Not specified
5b MCF7 (Breast)10.7
6 HepG2 (Liver)1.6
HCT116 (Colon)21.1
7 HepG2 (Liver)Not specified
MCF7 (Breast)45.4
HCT116 (Colon)20.7
Doxorubicin HepG2 (Liver)10.8

Data sourced from a study on the anticancer activity of pyrrolo[1,2-a]azepine derivatives.[2]

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The protocol for assessing the anticancer activity of the pyrrolo[1,2-a]azepine derivatives is outlined below:

  • Cell Culture : Human cancer cell lines (HepG2, MCF7, and HCT116) were cultured in appropriate media and conditions.

  • Compound Treatment : Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.

  • Cell Fixation : After incubation, the cells were fixed with a solution such as trichloroacetic acid (TCA).

  • Staining : The fixed cells were stained with the sulforhodamine-B (SRB) dye, which binds to cellular proteins.

  • Washing and Solubilization : Unbound dye was washed away, and the protein-bound dye was solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement : The absorbance of the solubilized dye was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.[2]

SRB_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Pyrrolo[1,2-a]azepine Derivatives cell_seeding->compound_treatment incubation Incubate compound_treatment->incubation cell_fixation Fix Cells with TCA incubation->cell_fixation staining Stain with SRB Dye cell_fixation->staining washing Wash Unbound Dye staining->washing solubilization Solubilize Bound Dye washing->solubilization absorbance Measure Absorbance solubilization->absorbance ic50_calc Calculate IC50 Values absorbance->ic50_calc end End ic50_calc->end

Figure 2: General workflow of the Sulforhodamine-B (SRB) assay.

Signaling Pathway Context: Kinase Inhibition

Many pyrrolo-azepine and related heterocyclic structures, such as pyrrolopyrimidines, are designed as kinase inhibitors.[3][4] These compounds often act by competing with ATP for the binding site on the kinase. The study on pyrrolo[1,2-a]azepine derivatives suggested that they may interact with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, which is a common mechanism for anticancer agents.

CDK2_Signaling_Pathway cluster_pathway Simplified Cell Cycle Regulation cluster_inhibition Inhibition Mechanism CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Pyrroloazepine Pyrrolo[1,2-a]azepine Derivatives Pyrroloazepine->CDK2 Inhibits

Figure 3: Proposed inhibition of the CDK2 signaling pathway.

This guide highlights the potential of pyrrolo[2,3-c]azepine and related derivatives in targeting specific enzymes and cellular pathways. The provided data and experimental outlines serve as a valuable resource for researchers interested in the further development and application of these compounds.

References

Validation of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione as a PTP1B inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a class of emerging Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: the pyrrolo[2,3-c]azepine derivatives. While specific experimental data on 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is not extensively available in public literature, this guide focuses on the validated inhibitory potential of its close chemical relatives. We will objectively compare the performance of these derivatives with other established and clinical-stage PTP1B inhibitors, supported by available experimental data.

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. It acts as a key negative regulator of the insulin and leptin signaling pathways.[1] Inhibition of PTP1B is expected to enhance these signaling cascades, leading to improved glucose uptake and sensitivity.

Quantitative Comparison of PTP1B Inhibitors

The following table summarizes the in vitro potency (IC50) of selected pyrrolo[2,3-c]azepine derivatives against PTP1B, as reported in a key study.[2][3] For comparative purposes, data for other well-known PTP1B inhibitors, including some that have entered clinical trials, are also presented. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Inhibitor ClassCompoundPotency (IC50/Ki)Clinical Status
Pyrrolo[2,3-c]azepine Derivatives Compound 36IC50: 13.92 µM[2]Preclinical
Compound 35IC50: 14.93 µM[2]Preclinical
Compound 29IC50: 16.36 µM[2]Preclinical
Aminosterol Trodusquemine (MSI-1436)IC50: 0.6-1 µMPhase 2
Small Molecule JTT-551Ki: 0.22 µM (PTP1B)Discontinued
Small Molecule ErtiprotafibIC50: 1.6-29 µM (PTP1B)Discontinued
Small Molecule (Dual PTP1B/PTPN2) ABBV-CLS-484IC50: 2.5 nM (PTPN1)Phase 1
Natural Product Ursolic AcidIC50: 3.1 µM[4]Preclinical
Natural Product Oleanolic AcidIC50: 9.5 µM[4]Preclinical

Signaling Pathways and Experimental Workflows

To understand the significance of PTP1B inhibition and the methods used for validation, the following diagrams illustrate the core signaling pathway, a typical experimental workflow for inhibitor screening, and the logical relationship of PTP1B in metabolic regulation.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) P_IR p-IR (Active) Insulin_Receptor->P_IR Autophosphorylation Leptin_Receptor Leptin Receptor (LR) JAK2 JAK2 Leptin_Receptor->JAK2 P_IRS1 p-IRS-1 P_IR->P_IRS1 IRS1 IRS-1 PI3K PI3K P_IRS1->PI3K AKT AKT PI3K->AKT Activates P_AKT p-AKT AKT->P_AKT GLUT4 GLUT4 Translocation (Glucose Uptake) P_AKT->GLUT4 PTP1B PTP1B PTP1B->P_IR Dephosphorylates PTP1B->P_IRS1 Dephosphorylates P_JAK2 p-JAK2 PTP1B->P_JAK2 Dephosphorylates Inhibitor Pyrrolo[2,3-c]azepine Derivative Inhibitor->PTP1B Inhibits JAK2->P_JAK2 P_STAT3 p-STAT3 P_JAK2->P_STAT3 STAT3 STAT3 Gene_Expression Gene Expression (Satiety) P_STAT3->Gene_Expression Insulin Insulin Insulin->Insulin_Receptor Binds Leptin Leptin Leptin->Leptin_Receptor Binds

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

PTP1B_Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library (e.g., Pyrrolo[2,3-c]azepines) Start->Compound_Library Enzyme_Assay In Vitro PTP1B Enzymatic Assay Compound_Library->Enzyme_Assay Determine_IC50 Determine IC50 Values Enzyme_Assay->Determine_IC50 Selectivity_Assay Selectivity Profiling (vs. other PTPs like TCPTP) Determine_IC50->Selectivity_Assay Active Hits Cell_Based_Assay Cell-Based Assay (e.g., Insulin Receptor Phosphorylation) Selectivity_Assay->Cell_Based_Assay Selective Hits Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Cell-Active Hits In_Vivo_Studies In Vivo Animal Models (Diabetes/Obesity) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A typical workflow for the discovery and validation of PTP1B inhibitors.

Logical_Relationship High_PTP1B_Activity Increased PTP1B Activity/Expression Decreased_Signaling Decreased Insulin/Leptin Signaling High_PTP1B_Activity->Decreased_Signaling Metabolic_Disease Insulin Resistance Obesity Type 2 Diabetes Decreased_Signaling->Metabolic_Disease PTP1B_Inhibition PTP1B Inhibition (e.g., by Pyrrolo[2,3-c]azepine) Metabolic_Disease->PTP1B_Inhibition Therapeutic Target Increased_Signaling Enhanced Insulin/Leptin Signaling PTP1B_Inhibition->Increased_Signaling Therapeutic_Effect Improved Glucose Homeostasis Increased Insulin Sensitivity Increased_Signaling->Therapeutic_Effect

Caption: The logical relationship between PTP1B activity and metabolic disease.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in PTP1B inhibitor validation studies.

In Vitro PTP1B Enzymatic Inhibition Assay (Colorimetric)

This assay is a fundamental step in determining the direct inhibitory effect of a compound on PTP1B enzymatic activity. It typically utilizes a chromogenic substrate like p-nitrophenyl phosphate (pNPP).

Materials:

  • PTP1B Enzyme: Recombinant human PTP1B (catalytic domain).

  • Assay Buffer: 50 mM HEPES (pH 7.0), 1 mM DTT, and 1 mg/mL BSA.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Test Compounds: Pyrrolo[2,3-c]azepine derivatives or other inhibitors dissolved in DMSO.

  • Stop Solution: 1 M NaOH.

  • Instrumentation: 96-well microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is consistent and typically below 1-2%.

  • Enzyme Incubation: In a 96-well plate, add the test compound solution to wells. Add PTP1B enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Reaction Quenching: After a specific incubation time (e.g., 10-30 minutes), stop the reaction by adding the stop solution (1 M NaOH). The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which is yellow in the alkaline solution.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Insulin Receptor Phosphorylation

Cellular assays are essential to confirm that the inhibitor is active in a physiological context. This can be assessed by measuring the phosphorylation status of the insulin receptor (IR) in cells treated with the inhibitor.

Materials:

  • Cell Line: A cell line that expresses the insulin receptor, such as HepG2 (human liver cancer cell line) or PTP1B-null and wild-type fibroblasts.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Test Compound: The PTP1B inhibitor of interest.

  • Stimulant: Insulin.

  • Lysis Buffer: To extract cellular proteins.

  • Antibodies: Primary antibodies against the phosphorylated insulin receptor β-subunit (p-IR) and total insulin receptor β-subunit (Total-IR). Appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Detection System: Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Plate the cells and grow them to a suitable confluency. Serum-starve the cells for several hours to reduce basal signaling.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the PTP1B inhibitor for a specific duration.

  • Insulin Stimulation: Stimulate the cells with a known concentration of insulin for a short period (e.g., 5-10 minutes) to induce insulin receptor phosphorylation.

  • Cell Lysis: Wash the cells and then lyse them to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-IR.

    • Wash and then incubate with the appropriate secondary antibody.

    • Detect the signal using a suitable substrate (e.g., chemiluminescence).

    • Strip the membrane and re-probe with an antibody for Total-IR to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-IR and Total-IR. An effective PTP1B inhibitor will show a dose-dependent increase in the p-IR/Total-IR ratio in insulin-stimulated cells compared to the control (insulin stimulation without inhibitor).

Conclusion

The pyrrolo[2,3-c]azepine scaffold represents a promising starting point for the development of novel PTP1B inhibitors.[2][3] The available data on derivatives from this class show moderate inhibitory potency in the low micromolar range.[2] While these initial findings are encouraging, further optimization is required to achieve potency comparable to some clinical-stage candidates. The lack of publicly available data on the specific compound this compound highlights the need for further investigation to fully characterize its potential as a PTP1B inhibitor. Future studies should focus on comprehensive structure-activity relationship (SAR) exploration, selectivity profiling against other phosphatases, and validation in cellular and in vivo models of metabolic disease. This will be crucial to determine if this chemical class can yield a viable therapeutic agent.

References

Pyrrolo[2,3-d]pyrimidines Versus Other Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors against other established kinase inhibitors, supported by experimental data. The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, is a key feature in many ATP-competitive kinase inhibitors. [1] This structural similarity makes it a privileged scaffold in the design of potent and selective kinase inhibitors for various therapeutic areas, particularly in oncology.[2]

Performance Comparison of Kinase Inhibitors

To illustrate the comparative efficacy of the pyrrolo[2,3-d]pyrimidine scaffold, this guide focuses on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial kinase involved in angiogenesis, a hallmark of cancer. We will compare a representative pyrrolo[2,3-d]pyrimidine derivative with Sunitinib, a well-established multi-targeted receptor tyrosine kinase inhibitor approved for clinical use.

CompoundScaffoldTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Compound 5k Pyrrolo[2,3-d]pyrimidineVEGFR2136Sunitinib VEGFR2261
EGFR79EGFR93
Her240Her2-
CDK2204CDK2-
Compound 12d Pyrrolo[2,3-d]pyrimidineVEGFR-211.9---
Compound 15c Pyrrolo[2,3-d]pyrimidineVEGFR-213.6---

Table 1: Comparative in vitro inhibitory activities of selected pyrrolo[2,3-d]pyrimidine derivatives and the reference drug, Sunitinib, against a panel of kinases. A lower IC50 value indicates higher potency. Data for compound 5k, 12d, and 15c are from studies on novel synthesized pyrrolo[2,3-d]pyrimidine derivatives.

As shown in Table 1, the pyrrolo[2,3-d]pyrimidine derivative, compound 5k, demonstrates potent inhibitory activity against VEGFR2, comparable to that of Sunitinib. Notably, other derivatives from the same scaffold, such as compounds 12d and 15c, exhibit even greater potency against VEGFR-2, with IC50 values in the low nanomolar range. This highlights the potential of the pyrrolo[2,3-d]pyrimidine core for developing highly effective kinase inhibitors.

Signaling Pathways and Inhibition

The following diagram illustrates a simplified signaling pathway mediated by Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and the points of inhibition by the compared compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Cell Proliferation) ERK->Transcription VEGF VEGF VEGF->VEGFR2 Inhibitor Pyrrolo[2,3-d]pyrimidine Sunitinib Inhibitor->VEGFR2

VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of a kinase inhibitor. A common method employed is the in vitro kinase activity assay.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., pyrrolo[2,3-d]pyrimidine derivatives, Sunitinib)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • Add the diluted compounds to the wells of the microplate.

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G A Prepare serial dilutions of test compounds B Add compounds to microplate wells A->B C Add kinase and incubate B->C D Initiate reaction with substrate and ATP C->D E Incubate at 30°C D->E F Stop reaction and deplete ATP E->F G Add detection reagent to generate luminescence F->G H Measure luminescence G->H I Calculate IC50 values H->I

Workflow for in vitro kinase inhibition assay.

References

A Comparative Analysis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione and Doxorubicin in HepG2 Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research directly comparing the effects of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione and doxorubicin on HepG2 cells is limited. Doxorubicin is a well-established chemotherapeutic agent with extensive documentation. In contrast, this compound is primarily known as a chemical intermediate in the synthesis of potential kinase inhibitors.[1] This guide provides a comparison based on the known properties of doxorubicin and a hypothesized profile for this compound, assuming its potential as a kinase inhibitor. The information presented for this compound should be considered speculative pending direct experimental validation.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[2] Doxorubicin, an anthracycline antibiotic, has been a cornerstone of HCC chemotherapy, often administered via transarterial chemoembolization (TACE).[3][4] Its mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[3][5] However, its clinical utility is often limited by cardiotoxicity and the development of multidrug resistance.[4]

The search for novel therapeutic agents with improved efficacy and safety profiles is ongoing. This compound represents a class of heterocyclic compounds that serve as scaffolds for the synthesis of bioactive molecules, including kinase inhibitors.[1] Kinase inhibitors are a class of targeted therapy that can offer high specificity and reduced off-target effects compared to traditional chemotherapy. This guide provides a comparative overview of the established effects of doxorubicin and the potential effects of this compound in the context of HepG2 cells, a widely used in vitro model for HCC.

Quantitative Data Comparison

The following table summarizes the known quantitative data for doxorubicin and provides a hypothetical profile for this compound for comparative purposes.

ParameterDoxorubicin in HepG2 CellsThis compound in HepG2 Cells (Hypothetical)
IC50 (48h) ~0.5 - 1.1 µM[6][7]Not established; potentially in the low micromolar range if a potent kinase inhibitor.
Mechanism of Action DNA intercalation, Topoisomerase II inhibition, ROS generation[3][5]Inhibition of specific cellular kinases (e.g., VEGFR, EGFR, MAPK/ERK pathway)[2]
Primary Mode of Cell Death Apoptosis and Autophagy[8]Primarily Apoptosis
Effect on Cell Cycle G2/M phase arrestG1/S or G2/M phase arrest, depending on the targeted kinase.[2]
Multidrug Resistance Subject to efflux by P-glycoprotein (MDR1/ABCB1) and other ABC transporters.[3][6]May not be a substrate for common ABC transporters, potentially overcoming resistance.
Key Signaling Pathways Affected p53 activation, Caspase-3 and -9 activation, DNA damage response pathways.[8]Inhibition of pro-survival signaling pathways such as MAPK/ERK, PI3K/Akt.[2]

Experimental Protocols

Cell Culture

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • HepG2 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of doxorubicin or this compound.

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • HepG2 cells are seeded in 6-well plates and treated with the respective compounds for 48 hours.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • The samples are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is determined.

Cell Cycle Analysis
  • HepG2 cells are treated with the compounds for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and incubated with RNase A and PI staining solution.

  • The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

Signaling Pathways and Experimental Workflow

Doxorubicin Signaling Pathway

doxorubicin_pathway Dox Doxorubicin ROS ROS Generation Dox->ROS DNA DNA Damage Dox->DNA Top_II Topoisomerase II Inhibition Dox->Top_II Autophagy Autophagy Dox->Autophagy Mito Mitochondrial Dysfunction ROS->Mito p53 p53 Activation DNA->p53 Top_II->DNA p53->Mito CellCycleArrest G2/M Arrest p53->CellCycleArrest Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced signaling pathways in HepG2 cells.

Hypothetical Kinase Inhibitor Signaling Pathway

kinase_inhibitor_pathway Compound 6,7-dihydropyrrolo [2,3-c]azepine-4,8 (1H,5H)-dione Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Compound->Receptor Apoptosis Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest MAPK_pathway MAPK/ERK Pathway Receptor->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival MAPK_pathway->Survival

Caption: Hypothetical signaling pathway for a kinase inhibitor.

General Experimental Workflow

experimental_workflow Start HepG2 Cell Culture Treatment Treatment with Doxorubicin or This compound Start->Treatment Cytotoxicity MTT Assay for IC50 Determination Treatment->Cytotoxicity Apoptosis Flow Cytometry for Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Flow Cytometry for Cell Cycle Analysis Treatment->CellCycle Data Data Analysis and Comparison Cytotoxicity->Data Apoptosis->Data CellCycle->Data

Caption: Workflow for comparing cytotoxic agents in HepG2 cells.

Conclusion

Doxorubicin is a potent but non-selective cytotoxic agent that induces cell death in HepG2 cells through multiple mechanisms, including DNA damage and oxidative stress.[5][8] Its clinical application is hampered by significant side effects and the emergence of resistance.[3][4]

While direct experimental data is lacking, this compound, as a precursor to kinase inhibitors, represents a potential targeted therapeutic strategy.[1] A hypothetical kinase inhibitor derived from this scaffold could offer greater selectivity by targeting specific signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.[2] This could translate to improved efficacy and a more favorable safety profile.

Further investigation into the biological activities of this compound and its derivatives is warranted to validate their potential as anticancer agents for hepatocellular carcinoma. Direct comparative studies with established chemotherapeutics like doxorubicin will be crucial in determining their therapeutic value.

References

Structure-Activity Relationship of Pyrrolo[2,3-c]azepine Analogs as PTP1B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pyrrolo[2,3-c]azepine analogs as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in the management of type 2 diabetes, obesity, and cancer. The structure-activity relationship (SAR) of this class of compounds is explored through quantitative data, experimental protocols, and visual diagrams to facilitate drug discovery and development efforts.

Quantitative Data Summary

The inhibitory activities of various pyrrolo[2,3-c]azepine derivatives against PTP1B are summarized below. The data highlights the impact of different substituents on the core scaffold, providing a clear comparison of their potency. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundRR'IC50 (μM)[1]
1 HH> 50
2 BiphenylH28.34
3 BiphenylCH316.36
4 NaphthylH35.12
5 NaphthylCH321.87
6 PhenylH42.15
7 PhenylCH333.49
8 BiphenylC2H514.93
9 Biphenyln-Pr13.92

Signaling Pathway

PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.

G Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS Insulin Receptor Substrate IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates Glut4 GLUT4 Translocation AKT->Glut4 Glucose_Uptake Glucose Uptake Glut4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol outlines the determination of the in vitro inhibitory activity of compounds against the PTP1B enzyme.

Materials:

  • PTP1B Enzyme: Recombinant human PTP1B (catalytic domain).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.[2]

  • Test Compounds: Pyrrolo[2,3-c]azepine analogs dissolved in DMSO.

  • Positive Control: A known PTP1B inhibitor (e.g., Na3VO4).[3]

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent and does not exceed 1-2%.[2]

  • Enzyme Preparation: Dilute the PTP1B enzyme to a 2X final concentration in cold assay buffer immediately before use.[2]

  • Assay Reaction:

    • Add 50 μL of the diluted test compound or vehicle (for control) to the wells of a 96-well plate.

    • Add 25 μL of the 2X PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.[4]

    • Initiate the reaction by adding 25 μL of 4X pNPP substrate solution. The final pNPP concentration should be at or near its Km value (0.7 - 1.3 mM).[2][3]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.[5]

    • Stop the reaction by adding 50 μL of 1 M NaOH.[5]

    • Measure the absorbance at 405 nm using a microplate reader.[2][5]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Vehicle to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare 2X Enzyme Solution Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare 4X pNPP Solution Add_Substrate Add pNPP Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 10 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (37°C, 30 min) Add_Substrate->Incubate Stop_Reaction Add NaOH Incubate->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro PTP1B inhibition assay.

Structure-Activity Relationship (SAR) Insights

The SAR studies of pyrrolo[2,3-c]azepine analogs as PTP1B inhibitors reveal several key structural features that govern their inhibitory potency.

  • Importance of the Biphenyl Moiety: The presence of a biphenyl group at the 'R' position (compounds 2, 3, 8, and 9) consistently leads to higher potency compared to phenyl (compounds 6 and 7) or naphthyl (compounds 4 and 5) substituents. This suggests that the biphenyl moiety may engage in favorable interactions within the active site of PTP1B.[1]

  • Effect of Alkyl Substitution at R': Small alkyl substitutions at the R' position, such as methyl (compound 3), ethyl (compound 8), and n-propyl (compound 9), generally enhance the inhibitory activity when a biphenyl group is present at 'R'. This indicates that these smaller alkyl groups may provide additional hydrophobic interactions or an optimal orientation of the biphenyl moiety within the binding pocket.

G cluster_R Substitution at R cluster_R_prime Substitution at R' SAR SAR of Pyrrolo[2,3-c]azepine Analogs for PTP1B Inhibition cluster_R cluster_R SAR->cluster_R cluster_R_prime cluster_R_prime SAR->cluster_R_prime Biphenyl Biphenyl Moiety High_Potency High_Potency Biphenyl->High_Potency Other_Aryl Other Aromatic Groups (Phenyl, Naphthyl) Moderate_Potency Moderate_Potency Other_Aryl->Moderate_Potency Small_Alkyl Small Alkyl Group (Me, Et, n-Pr) Enhanced_Potency Enhanced_Potency Small_Alkyl->Enhanced_Potency No_Substituent No Substituent (H) Lower_Potency Lower_Potency No_Substituent->Lower_Potency

Caption: Logical relationship of SAR for pyrrolo[2,3-c]azepine analogs.

Comparison with Alternative PTP1B Inhibitors

While pyrrolo[2,3-c]azepines represent a promising class of PTP1B inhibitors, it is important to consider them in the context of other scaffolds that have been investigated for the same target.

  • Benzo[b]thiophene Derivatives: These compounds have also been extensively studied as PTP1B inhibitors, with some analogs exhibiting low micromolar to nanomolar potency. Their mechanism often involves interactions with both the active site and nearby allosteric sites.

  • Chalcones: Natural and synthetic chalcones have been identified as PTP1B inhibitors. Their relatively simple structures make them attractive starting points for medicinal chemistry efforts.

  • Triterpenoids: Oleanolic acid and its derivatives are natural products that have shown significant PTP1B inhibitory activity. Their complex structures, however, can present synthetic challenges.

Compared to these alternatives, the pyrrolo[2,3-c]azepine scaffold offers a novel and synthetically accessible core that has demonstrated encouraging potency. Further optimization of this scaffold, guided by the SAR principles outlined in this guide, could lead to the development of highly effective and selective PTP1B inhibitors for the treatment of metabolic diseases.

References

A Comparative Guide to Confirming the Purity of Synthesized 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione (CAS No: 72908-87-3) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative bifunctional molecules designed to recruit specific E3 ubiquitin ligases to a target protein, leading to its degradation through the ubiquitin-proteasome system.[2] Given its role in the development of novel therapeutics, ensuring the absolute purity of this scaffold is paramount for reproducible experimental results and the ultimate safety and efficacy of the final drug product.

This guide provides a comparative overview of standard analytical techniques used to confirm the purity of synthesized this compound. It includes detailed experimental protocols, a summary of quantitative data, and visualizations to aid researchers, scientists, and drug development professionals in establishing robust quality control measures.

Synthesis Overview

A common synthetic route for this compound involves the use of phosphorus pentoxide in methanesulfonic acid.[3] In this process, 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid is added to a heated solution of phosphorus pentoxide in methanesulfonic acid.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Following completion, the reaction is quenched with ice water and extracted with ethyl acetate. The combined organic phases are then dried and concentrated to yield the final product. This method has been reported to produce the compound as a white solid with a yield of 54%.[3]

Comparison of Analytical Techniques for Purity Confirmation

The determination of chemical purity is most accurately achieved through a combination of analytical testing methods.[4] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful, complementary techniques for assessing the purity and confirming the identity of synthesized organic compounds like this compound.[5][6]

Technique Principle Information Provided Purity Assessment Advantages Limitations
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and mobile phase.Retention time, presence of impurities, quantitative purity (area %).Typically provides purity levels of >95%. Commercial batches are often available at ≥97% purity.[1]High sensitivity, excellent for quantifying impurities, well-established and reproducible.[7]Requires a suitable chromophore, may not detect impurities that co-elute or lack a chromophore.
¹H NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, confirmation of molecular structure, quantitative purity (qNMR) with an internal standard.[6][8]Can provide highly accurate quantitative purity against a certified reference standard.Provides unambiguous structure confirmation, can quantify non-chromophoric impurities.[8]Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.Molecular weight confirmation, elemental composition (HRMS), impurity identification (MS/MS).[6]Primarily qualitative but can be used quantitatively with appropriate standards.Extremely high sensitivity, provides exact molecular weight. High-resolution MS (HRMS) can confirm the elemental formula.[3][6]Isomeric impurities may not be distinguishable, ionization efficiency can vary significantly between compounds.

Experimental Workflow for Synthesis and Purity Analysis

The following diagram illustrates a typical workflow from the synthesis of the target compound to its final purity confirmation using multiple analytical techniques.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Confirmation & Characterization start Starting Materials (3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid, P₂O₅, Methanesulfonic Acid) reaction Cyclization Reaction start->reaction workup Quenching & Liquid-Liquid Extraction reaction->workup purification Crude Purification (Recrystallization/Chromatography) workup->purification hplc HPLC Analysis (Quantitative Purity) purification->hplc final_product Pure Compound (≥97% Purity) nmr ¹H NMR Analysis (Structural Confirmation, qNMR) hplc->final_product Pass ms MS Analysis (Molecular Weight Confirmation) nmr->final_product Pass ms->final_product Pass

Caption: Workflow from synthesis to purity confirmation.

Detailed Experimental Protocols

Herein are detailed protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for determining the purity of the title compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute as necessary.

  • Purity Calculation: The purity is determined by the peak area percentage. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for the structural confirmation and purity estimation of the compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 5 seconds (for quantitative analysis).

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Structural Confirmation: The acquired spectrum should be consistent with published data.[3] Expected chemical shifts (δ, ppm):

    • ~12.18 (1H, br s, Pyrrole N-H)

    • ~8.34 (1H, t, Amide N-H)

    • ~6.99 (1H, d, Pyrrole C-H)

    • ~6.55 (1H, d, Pyrrole C-H)

    • ~3.35 (2H, m, -CH₂-)

    • ~2.70 (2H, m, -CH₂-)

  • Quantitative NMR (qNMR): To determine absolute purity, add a known mass of a certified internal standard (e.g., maleic acid) to the sample. Purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the standard.

Mass Spectrometry (MS)

This protocol is for confirming the molecular weight of the compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).

  • Expected Result: The molecular formula is C₈H₈N₂O₂ with a molecular weight of 164.16 g/mol .[9] The primary ion expected in the mass spectrum is the protonated molecule [M+H]⁺ at an m/z of approximately 165.0664.[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Involvement in Signaling Pathways: The PROTAC Mechanism

This compound is a building block for PROTAC linkers. The linker is a critical component of the PROTAC molecule, connecting the target protein-binding ligand to the E3 ligase-binding ligand. The nature of the linker influences the formation and stability of the "target protein-PROTAC-E3 ligase" ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2]

G cluster_pathway Ubiquitin-Proteasome Pathway tp Target Protein (Disease-Causing) tp->invis1 protac PROTAC Molecule protac->invis1 e3 E3 Ubiquitin Ligase e3->invis1 ub Ubiquitin (Ub) proteasome 26S Proteasome ub->proteasome Poly-Ubiquitinated Target Protein proteasome->protac Recycled degradation Peptide Fragments proteasome->degradation Degradation invis1->ub Ternary Complex Formation & Ubiquitination

Caption: Simplified PROTAC mechanism of action.

Confirming the purity of this compound is a critical step in its application for research and drug development. While a single analytical technique can provide valuable information, a comprehensive approach utilizing orthogonal methods is highly recommended. HPLC is ideal for quantifying purity and detecting trace impurities, ¹H NMR provides definitive structural confirmation, and Mass Spectrometry verifies the molecular weight and elemental composition. By employing these techniques in tandem, researchers can ensure the quality and integrity of this important chemical building block, leading to more reliable and reproducible scientific outcomes.

References

Cross-Validation of In Vitro and In Silico Results for Pyrrolo[2,3-c]azepine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of in vitro experimental data and in silico computational predictions for a series of pyrrolo-azepine derivatives, serving as a valuable resource for researchers in oncology and medicinal chemistry. While direct and comprehensive cross-validation studies on pyrrolo[2,3-c]azepines are limited in publicly accessible literature, this guide draws upon robust data from closely related pyrrolo[1,2-a]azepine analogs to illustrate the synergistic potential of combining experimental and computational approaches in drug discovery. The following sections detail the anticancer activities of these compounds against various cancer cell lines and their predicted interactions with key oncological targets, such as cyclin-dependent kinase 2 (CDK2), through molecular docking simulations.

Data Presentation: A Comparative Overview

The convergence of in vitro and in silico data is crucial for validating computational models and prioritizing synthesized compounds for further development. The tables below summarize the cytotoxic effects of novel pyrrolo[1,2-a]azepine derivatives and their corresponding in silico binding affinities to CDK2, a key regulator of the cell cycle.

Table 1: In Vitro Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives

Compound IDHepG2 (IC50, nM)MCF7 (IC50, nM)HCT116 (IC50, nM)
3 444.230.8
5b 25.110.733.5
6 1.629.321.1
7 20.745.439.2
Doxorubicin10.8--

Data sourced from a study on novel pyrrolo[1,2-a]azepine derivatives, where lower IC50 values indicate higher potency[1]. Doxorubicin was used as a reference compound[1].

Table 2: In Silico Molecular Docking Scores against CDK2

Compound IDBinding Score (kcal/mol)
3 -18.71
5b -18.61
6 -18.82
7 -17.51
Reference Ligand-15.86

In silico data representing the binding energy of pyrrolo[1,2-a]azepine derivatives within the active site of CDK2. More negative scores suggest stronger binding affinity[1].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline the procedures used to obtain the in vitro and in silico data presented above.

In Vitro Anticancer Activity: Sulforhodamine-B (SRB) Assay

The antitumor activity of the pyrrolo[1,2-a]azepine derivatives was evaluated against human liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines using the sulforhodamine-B (SRB) assay.[1]

  • Cell Culture: The cancer cell lines were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 units/mL penicillin. The cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Compound Preparation: Stock solutions of the test compounds were prepared in DMSO and further diluted with the growth medium to the desired concentrations.

  • Cell Treatment: Cells were seeded in 96-well plates and incubated for 24 hours. Subsequently, they were treated with different concentrations of the test compounds and incubated for an additional 48 hours.

  • Cell Fixation and Staining: After treatment, the cells were fixed with 10% trichloroacetic acid, washed, and then stained with 0.4% SRB solution in 1% acetic acid.

  • Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from dose-response curves.

In Silico Molecular Docking

Molecular docking simulations were performed to predict the binding modes and affinities of the pyrrolo[1,2-a]azepine derivatives to the active site of cyclin-dependent kinase 2 (CDK2).[1]

  • Protein Preparation: The crystal structure of CDK2 was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the pyrrolo[1,2-a]azepine derivatives were generated and optimized to their lowest energy conformation.

  • Docking Simulation: A molecular docking program was used to place the prepared ligands into the active site of the prepared CDK2 protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The binding interactions were evaluated using a scoring function that estimates the binding free energy (kcal/mol). The resulting poses were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway to provide a clearer understanding of the research process and the biological context.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis cluster_cross_validation Cross-Validation synthesis Synthesis of Pyrrolo[1,2-a]azepine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization srb_assay SRB Assay characterization->srb_assay ligand_prep Ligand Preparation characterization->ligand_prep cell_lines Cancer Cell Lines (HepG2, MCF7, HCT116) cell_lines->srb_assay ic50 IC50 Determination srb_assay->ic50 comparison Comparison of In Vitro and In Silico Data ic50->comparison protein_prep CDK2 Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep->docking binding_score Binding Score Calculation docking->binding_score binding_score->comparison

Caption: Experimental workflow for the cross-validation of pyrrolo[1,2-a]azepine derivatives.

cdk2_pathway cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression cyclinE Cyclin E active_complex Active Cyclin E-CDK2 Complex cyclinE->active_complex activates cdk2 CDK2 cdk2->active_complex p21 p21/p27 p21->active_complex inhibits rb Rb Phosphorylation active_complex->rb phosphorylates e2f E2F Release rb->e2f releases s_phase S-Phase Entry e2f->s_phase promotes inhibitor Pyrrolo-azepine Inhibitor inhibitor->cdk2 blocks

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition.

References

Pyrrolo[2,3-c]azepine Derivatives: A Comparative Analysis of Inhibitory and Antagonistic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-c]azepine scaffold has emerged as a promising framework in medicinal chemistry, yielding derivatives with potent and selective activities against a range of biological targets. This guide provides a comparative analysis of the inhibitory and antagonistic potencies of selected pyrrolo[2,3-c]azepine derivatives against Protein Tyrosine Phosphatase 1B (PTP1B), α1-adrenergic receptors, and 5-HT2 receptors. The data presented herein is supported by detailed experimental protocols and visual representations of the relevant signaling pathways to aid in structure-activity relationship (SAR) studies and future drug design.

Comparative Potency of Pyrrolo[2,3-c]azepine Derivatives

The biological activity of pyrrolo[2,3-c]azepine derivatives varies significantly with substitutions on the core scaffold. Below is a summary of the reported IC50 and pA2 values for representative compounds against their respective targets.

Compound IDTargetPotency (IC50/pA2)Reference
PTP1B Inhibitors
29PTP1BIC50: 16.36 µM[1]
35PTP1BIC50: 14.93 µM[1]
36PTP1BIC50: 13.92 µM[1]
Adrenergic and Serotonin Receptor Antagonists
16dα1-adrenoceptorpA2: 7.83 ± 0.20[2]
16d5-HT2 receptorpA2: 9.47 ± 0.17[2]

Note: IC50 is the half-maximal inhibitory concentration. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways

To contextualize the activity of these compounds, the following diagrams illustrate the signaling pathways in which the targeted proteins are involved.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates (Inhibits) PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake enables

Caption: PTP1B's role in the insulin signaling pathway.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (Norepinephrine / Serotonin) Receptor α1-AR / 5-HT2R Ligand->Receptor binds Gq Gq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 to DAG DAG PIP2->DAG and Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC PKC Activation DAG->PKC activates

Caption: Gq-protein coupled receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

PTP1B Inhibition Assay

This assay quantifies the enzymatic activity of PTP1B through the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test Compounds (pyrrolo[2,3-c]azepine derivatives)

  • Positive Control: Sodium orthovanadate (a known PTP1B inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO. Further dilute with the assay buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • To each well of a 96-well plate, add 20 µL of the test compound solution or control.

  • Add 60 µL of the PTP1B enzyme solution (previously diluted in assay buffer to the working concentration) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • The percent inhibition is calculated relative to the control wells (containing DMSO without the inhibitor).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

α1-Adrenergic and 5-HT2 Receptor Antagonism Assay (Schild Analysis)

This functional assay determines the antagonist potency (pA2 value) of the test compounds by measuring their ability to inhibit agonist-induced tissue contraction.

Materials:

  • Isolated guinea pig thoracic aorta or other suitable arterial tissue.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 and 5% CO2.

  • Agonists: Phenylephrine (for α1-adrenergic receptors), Serotonin (for 5-HT2 receptors).

  • Test Compounds (pyrrolo[2,3-c]azepine derivatives).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Isolate the thoracic aorta from a guinea pig and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with 95% O2 and 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

  • Obtain a cumulative concentration-response curve for the agonist (phenylephrine or serotonin) to establish a baseline response.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a specific concentration of the antagonist (pyrrolo[2,3-c]azepine derivative) for 30 minutes.

  • In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat steps 5-7 with increasing concentrations of the antagonist.

  • The dose ratio (DR) is calculated as the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • A Schild plot is constructed by plotting the log (DR - 1) against the negative logarithm of the molar concentration of the antagonist.

  • For a competitive antagonist, the plot should be linear with a slope not significantly different from unity. The pA2 value is determined by the x-intercept of the regression line.

References

A Comparative Guide to the Biological Evaluation of Novel Pyrrolo[2,3-c]azepine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of novel pyrrolo[2,3-c]azepine scaffolds against alternative kinase inhibitors, supported by experimental data.

Novel pyrrolo[2,3-c]azepine scaffolds have emerged as a promising class of compounds in drug discovery, demonstrating significant potential as inhibitors of various protein kinases. This guide provides a comprehensive biological evaluation of these scaffolds, comparing their efficacy with other established kinase inhibitors. The data presented herein is intended to inform further research and development in this area.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of novel pyrrolo[2,3-c]azepine derivatives has been evaluated against several key kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with existing kinase inhibitors.

Table 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by Pyrrolo[2,3-c]azepine Derivatives

CompoundModificationIC50 (µM)[1]
29 Biphenyl moiety16.36
35 Biphenyl moiety14.93
36 Biphenyl moiety13.92

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[2][3]

Table 2: Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives

CompoundTarget Cell LineIC50 (nM)Doxorubicin IC50 (nM)
3 HepG2 (Liver Cancer)4.010.8
6 HepG2 (Liver Cancer)1.610.8
5b MCF7 (Breast Cancer)10.7-
6 HCT116 (Colon Cancer)21.1-
3 Broad-spectrum4 - 44.2-
7 Broad-spectrum20.7 - 45.4-

These derivatives have shown potent anticancer activity, with some compounds being more effective than the standard chemotherapeutic drug, doxorubicin, against the HepG2 cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 20 µL of PTP1B enzyme (1 µg/mL) to each well of a 96-well plate.

  • Add 10 µL of the test compound dilutions or a vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding 170 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Cell Viability (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Complete growth medium

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 10-30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a wavelength between 490 and 530 nm.

  • Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.

Visualizing Molecular Interactions and Pathways

To better understand the mechanism of action of pyrrolo[2,3-c]azepine scaffolds, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow for their evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Advanced Studies Start Design & Synthesize Pyrrolo[2,3-c]azepine Derivatives Purification Purification & Characterization (NMR, MS) Start->Purification Kinase_Assay Enzymatic Kinase Assay (e.g., PTP1B, CDK2) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., SRB, MTT) Kinase_Assay->Cell_Assay Determine IC50 Animal_Models Animal Models (Efficacy & Toxicity) Cell_Assay->Animal_Models Lead Compound ADME ADME/Tox Studies Animal_Models->ADME

Experimental workflow for evaluating novel pyrrolo[2,3-c]azepine scaffolds.

PTP1B_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicles Akt->GLUT4 Translocation to Cell Membrane PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits Signaling) Pyrrolo_azepine Pyrrolo[2,3-c]azepine Inhibitor Pyrrolo_azepine->PTP1B Inhibits

PTP1B signaling pathway and the inhibitory action of pyrrolo[2,3-c]azepines.

References

A Researcher's Guide to Benchmarking Pyrrolo[2,3-c]azepine Inhibitors Against Known PTP1B Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a framework for the preclinical benchmarking of novel pyrrolo[2,3-c]azepine inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B). As a key negative regulator of insulin and leptin signaling pathways, PTP1B is a significant therapeutic target for type 2 diabetes and obesity.[1][2] This document offers a comparative analysis of reported pyrrolo[2,3-c]azepine derivatives against well-established standard PTP1B inhibitors, supported by a detailed experimental protocol for in vitro evaluation.

Comparative Analysis of PTP1B Inhibitors

A primary measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration required to inhibit 50% of the target enzyme's activity. Lower IC50 values are indicative of higher potency. The following table summarizes the reported in vitro IC50 values for exemplary pyrrolo[2,3-c]azepine derivatives and compares them against common PTP1B standards, Suramin and Oleanolic acid.[2][3]

Table 1: Comparative In Vitro Inhibitory Activity against PTP1B

Compound ClassCompoundTarget EnzymeIC50 (µM)Notes
Pyrrolo[2,3-c]azepine Compound 36PTP1B13.92Biphenyl moiety derivative.
Pyrrolo[2,3-c]azepine Compound 35PTP1B14.93Biphenyl moiety derivative.
Pyrrolo[2,3-c]azepine Compound 29PTP1B16.36Biphenyl moiety derivative.
Known Standard Oleanolic Acid Derivative (25f)PTP1B3.12Natural triterpenoid derivative.[2]
Known Standard SuraminPTP1B~5.5 (Ki)Reversible, competitive inhibitor.[3][4]

Note: IC50 values are subject to variation based on specific assay conditions. Assays performed under identical conditions are required for a direct head-to-head comparison.

PTP1B Signaling Pathway

PTP1B plays a critical role in attenuating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) becomes autophosphorylated, initiating downstream signaling through substrates like Insulin Receptor Substrate-1 (IRS-1).[5][6] PTP1B acts as a brake on this pathway by dephosphorylating both the activated IR and IRS-1, thus terminating the signal.[5][7] Inhibition of PTP1B is expected to enhance and prolong insulin signaling.[8]

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) P_IR Phosphorylated IR (p-IR) IR->P_IR autophosphorylates Insulin Insulin Insulin->IR binds P_IRS1 Phosphorylated IRS-1 (p-IRS1) P_IR->P_IRS1 phosphorylates IRS1 IRS-1 PI3K PI3K-Akt Pathway P_IRS1->PI3K Response Cellular Response (e.g., Glucose Uptake) PI3K->Response PTP1B PTP1B PTP1B->P_IR dephosphorylates PTP1B->P_IRS1 dephosphorylates

PTP1B negatively regulates the insulin signaling pathway.

Experimental Protocols

Accurate and reproducible data are predicated on well-defined experimental protocols. The following section details a standard methodology for determining the in vitro IC50 of an inhibitor against PTP1B using a colorimetric assay.

In Vitro PTP1B Enzyme Activity Assay (Colorimetric)

This assay quantifies PTP1B activity by measuring the rate of dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP). In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decreased rate of yellow p-nitrophenol production, which is measured by absorbance.[8]

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • Assay Buffer: 50 mM Citrate or 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 6.0-7.0.[8][9] Add 1 mM DTT fresh before use.

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test Compounds (e.g., pyrrolo[2,3-c]azepine derivatives) and Standard Inhibitors (e.g., Suramin)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of test compounds and standards in 100% DMSO. Create a serial dilution in Assay Buffer to generate a range of 10X final concentrations for the IC50 curve.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of the serially diluted compounds or vehicle control (Assay Buffer with DMSO) to the respective wells.

  • Enzyme Addition: Dilute the PTP1B enzyme stock to a 2X final concentration (e.g., 50-150 nM) in cold Assay Buffer.[8] Add 40 µL of the diluted enzyme to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X solution of pNPP substrate in Assay Buffer (e.g., 2-4 mM).[9] Initiate the enzymatic reaction by adding 50 µL of the pNPP solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The reaction time should be optimized to ensure linear product formation.

  • Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A 1. Prepare serial dilutions of test compounds B 2. Prepare 2X PTP1B enzyme and 2X pNPP substrate C 3. Add 10µL of diluted compound or vehicle B->C D 4. Add 40µL of 2X PTP1B enzyme C->D E 5. Pre-incubate for 15 min at 37°C D->E F 6. Initiate with 50µL of 2X pNPP substrate E->F G 7. Incubate for 30 min at 37°C F->G H 8. Measure absorbance at 405 nm G->H I 9. Plot % Inhibition vs. [Inhibitor] H->I J 10. Calculate IC50 value I->J

Workflow for the in vitro colorimetric PTP1B assay.

References

Safety Operating Guide

Safe Disposal of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, a heterocyclic organic compound used in pharmaceutical research, is crucial for maintaining laboratory safety and environmental protection.[1] In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous chemical. The following procedures provide a comprehensive guide for its safe disposal.

Key Chemical Properties
PropertyValue
Chemical FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol [1][2]
CAS Number72908-87-3[1][2]
AppearanceWhite solid[3]
Melting Point280-282 °C[3]

Experimental Protocols for Disposal

The following step-by-step protocols are based on general best practices for the disposal of hazardous research chemicals and nitrogen-containing heterocyclic compounds.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Nitrile or neoprene gloves to prevent skin contact.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat to protect from spills.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Handle with Caution").

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility is confirmed.

    • The waste container should be stored in a secondary containment bin to prevent spills.

Disposal Procedure
  • Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures and contact your Environmental Health and Safety (EHS) department for guidance.

  • Waste Manifest: Complete a hazardous waste manifest or tag for each container, accurately listing the contents and approximate quantities.

  • Storage: Store the sealed and labeled hazardous waste containers in a designated and well-ventilated satellite accumulation area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste for disposal by a licensed hazardous waste management company.

Note: Never dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Step 1: Assess Hazards & Wear Appropriate PPE B Step 2: Segregate Waste by Type (Solid/Liquid) A->B C Solid Waste Collection B->C D Liquid Waste Collection B->D E Step 3: Use Labeled, Compatible Waste Containers C->E D->E F Step 4: Store in Designated Satellite Accumulation Area E->F G Step 5: Complete Hazardous Waste Manifest F->G H Step 6: Schedule Pickup by EHS for Professional Disposal G->H

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandated. This compound belongs to a class of biologically active molecules, with related structures being investigated for therapeutic applications, including as enzyme inhibitors and potential anticancer agents.[1][2] Therefore, it must be treated as a potent compound with unknown toxicity.

Hazard Assessment and Control

A thorough risk assessment should be conducted before any handling of this compound. The primary hazards are anticipated to be:

  • Inhalation: As a powdered substance, aerosolization can lead to respiratory exposure.

  • Dermal Contact: Skin absorption may be a route of exposure.

  • Ingestion: Accidental ingestion could lead to systemic toxicity.

  • Ocular Exposure: The powder can cause irritation or damage to the eyes.

Engineering Controls are the first line of defense:

  • Chemical Fume Hood: All weighing and handling of the powdered form must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box provides an additional layer of containment.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential. The following table summarizes the required PPE for different operational levels.

Operational Level Task Required Personal Protective Equipment
Level 1: Standard Handling Weighing, preparing solutions, routine lab work.- Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields
Level 2: High-Risk Operations Handling large quantities, potential for spills or aerosolization.- All Level 1 PPE- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- Respiratory protection (e.g., N95 respirator)

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

Handling_Workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Review SDS/Literature Review SDS/Literature Don PPE Don PPE Review SDS/Literature->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard operational workflow for handling the compound.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, vials, and solvents.

  • Tare the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat. Use a spatula to minimize dust generation.

  • Closing the Container: Immediately and securely close the primary container of the compound.

  • Dissolution: Add the appropriate solvent to the vial that will contain the final solution. Carefully transfer the weighed powder into the solvent. Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.

  • Mixing: Cap the vial and mix gently until the compound is fully dissolved.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure.

Spill_Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Don appropriate PPE Don appropriate PPE Alert Supervisor->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Clean with Absorbent Clean with Absorbent Contain Spill->Clean with Absorbent Decontaminate Area Decontaminate Area Clean with Absorbent->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: Logical flow for responding to a chemical spill.
Spill Size Procedure
Small (in fume hood) - Use a chemical absorbent pad to wipe up the spill.- Decontaminate the area with an appropriate solvent.- Place all contaminated materials in a sealed bag for hazardous waste disposal.
Large (outside fume hood) - Evacuate the immediate area.- Alert your supervisor and institutional safety office.- Prevent others from entering the area.- Follow institutional procedures for large chemical spills.

Disposal Plan

Proper disposal of chemical waste is crucial for safety and environmental protection.

Waste Segregation:

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for organic waste.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Pathway:

Disposal_Pathway Solid Waste Solid Waste Segregated Lab Waste Segregated Lab Waste Solid Waste->Segregated Lab Waste Liquid Waste Liquid Waste Liquid Waste->Segregated Lab Waste Sharps Sharps Sharps->Segregated Lab Waste Institutional EHS Pickup Institutional EHS Pickup Segregated Lab Waste->Institutional EHS Pickup Licensed Disposal Facility Licensed Disposal Facility Institutional EHS Pickup->Licensed Disposal Facility

Caption: The disposal pathway for waste generated from handling the compound.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any materials down the drain or in the regular trash. Ensure all waste containers are properly labeled with the chemical name and hazard information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
Reactant of Route 2
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.